molecular formula C5H6N2O3 B6593941 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 86625-25-4

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B6593941
CAS No.: 86625-25-4
M. Wt: 142.11 g/mol
InChI Key: JTJZOTYGFHOHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS: 1018446-60-0) is a versatile pyrazole derivative with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. This compound serves as a key precursor in organic synthesis and medicinal chemistry research. It is a useful research chemical for developing heterocyclic dyes and pharmaceutical intermediates . A prominent application of this chemical scaffold is in the synthesis of novel heterocyclic dyes. Researchers utilize it as a coupling component to create carboxylic acid pyrazolone-based dyes for comparative studies against traditional methyl pyrazolone-based dyes. The direct bonding of the carboxylic group to the pyrazole ring leads to distinct bathochromic or hypochromic shifts in the dye's absorption properties, which is valuable for optical applications . The compound can be efficiently synthesized via a one-pot, two-component reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate (DMAD) . It is offered for research purposes with a typical purity of 95% and is available for immediate delivery . Please note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZOTYGFHOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006954
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86625-25-4, 1018446-60-0
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-pyretic, and anti-obesity properties.[1] The title compound, with its strategically placed hydroxyl and carboxylate functionalities, serves as a versatile scaffold for the synthesis of more complex pharmaceutical agents and functional materials. Its structure exists in tautomeric equilibrium between the 5-hydroxy form (1a) and the 5-oxo form (1b), with the 5-hydroxy tautomer being predominant in solvents like DMSO.[1][2]

This technical guide provides an in-depth exploration of the primary and most efficient synthetic routes to this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide expert insights into the rationale behind procedural choices, thereby equipping researchers and drug development professionals with a robust and practical understanding of its synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the pyrazole core is most effectively achieved through cyclocondensation reactions, where a C3 fragment reacts with a N-N fragment (hydrazine or its derivatives).[3][4] For the target molecule, two principal strategies have proven to be highly effective and are widely adopted:

  • Route A: Direct Cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Hydrazine. This is a convergent and often one-pot synthesis that directly assembles the pyrazole ring from commercially available starting materials.

  • Route B: Stepwise Cyclocondensation via Activated Malonates. This classic and highly versatile method involves the reaction of hydrazine with a suitably activated malonic ester derivative, offering excellent control over the substitution pattern.

We will now explore each of these routes in detail.

Route A: Synthesis via Dimethyl Acetylenedicarboxylate (DMAD)

This approach represents one of the most direct methods for constructing the pyrazole ring. The reaction proceeds via a Michael addition-cyclization cascade between an activated alkyne (DMAD) and hydrazine.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto one of the electron-deficient acetylenic carbons of DMAD. This Michael addition forms a transient zwitterionic or enamine intermediate. This intermediate then undergoes a rapid intramolecular cyclization, where the second nitrogen atom attacks the proximal ester carbonyl group. The subsequent elimination of a molecule of methanol and tautomerization of the resulting pyrazolone leads to the thermodynamically favored aromatic 5-hydroxy-1H-pyrazole ring system.

Visualizing the Mechanism: DMAD Pathway

G DMAD Dimethyl Acetylenedicarboxylate (DMAD) Intermediate1 Michael Adduct (Enamine Intermediate) DMAD->Intermediate1 Michael Addition Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Pyrazolone Intermediate2->Intermediate3 - MeOH Product Methyl 5-hydroxy-1H- pyrazole-3-carboxylate Intermediate3->Product Tautomerization

Caption: Reaction mechanism for the synthesis from DMAD and hydrazine.

Expert Insights & Causality

The choice of solvent and temperature is critical for controlling the reaction rate and minimizing side products. Refluxing in a non-polar solvent like toluene or a polar protic solvent like ethanol provides the necessary thermal energy to overcome the activation barrier for cyclization.[1][2] When using a substituted hydrazine, such as methylhydrazine, this reaction can lead to a mixture of regioisomers. However, for the synthesis of the N-unsubstituted title compound, hydrazine hydrate is the reagent of choice. The final product is often isolated as a stable, crystalline solid, simplifying purification.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the well-established synthesis of the N-phenyl derivative.[1][2]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq).

  • Solvent: Add ethanol (or toluene) to the flask to create a 0.5 M solution.

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.1 eq) dropwise to the solution at room temperature. The addition is often exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Data Summary: Route A
ParameterValueReference
Typical Yield75-90%[1][2]
AppearanceWhite to off-white solid[1][2]
Melting Point~188 °C (for N-phenyl derivative)[1]
¹H NMR (DMSO-d₆)δ ~3.8 (s, 3H, OCH₃), δ ~5.9 (s, 1H, pyrazole-H4), δ ~12.1 (br s, 1H, OH)[1][2]
FTIR (cm⁻¹)~3200 (O-H), ~1730 (C=O, ester)[1][2]

Route B: Synthesis via Activated Malonate Derivatives

This classic pathway offers a robust and often highly regioselective alternative to the DMAD route. It typically involves two key stages: the formation of an activated malonate intermediate, followed by its cyclocondensation with hydrazine. A common and effective activated intermediate is diethyl 2-(ethoxymethylene)malonate.

Mechanism & Workflow

The synthesis begins with the reaction of diethyl malonate with triethyl orthoformate in the presence of an acid catalyst (like acetic anhydride) to form diethyl 2-(ethoxymethylene)malonate. This intermediate is an electrophilic C3 synthon.

In the second stage, this activated malonate reacts with hydrazine. The more nucleophilic NH₂ group of hydrazine attacks the enol ether carbon, displacing ethanol. This forms an enhydrazine intermediate, which then undergoes base-catalyzed intramolecular cyclization. The terminal nitrogen attacks one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to yield the final pyrazole ring.

Visualizing the Workflow: Activated Malonate Pathway

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation Malonate Dimethyl Malonate ActivatedMalonate Dimethyl (ethoxymethylene)malonate Malonate->ActivatedMalonate Orthoformate Triethyl Orthoformate Orthoformate->ActivatedMalonate Enhydrazine Enhydrazine Intermediate ActivatedMalonate->Enhydrazine Hydrazine Hydrazine Hydrazine->Enhydrazine Product Methyl 5-hydroxy-1H- pyrazole-3-carboxylate Enhydrazine->Product Base-catalyzed cyclization

Caption: Two-step workflow for synthesis via an activated malonate intermediate.

Expert Insights & Causality

This two-step approach provides significant advantages in terms of controlling regioselectivity, especially when using substituted hydrazines.[5] The initial formation of the activated malonate is a crucial step; using an excess of acetic anhydride helps to drive the equilibrium towards the product by consuming the ethanol byproduct. In the cyclization step, a base like triethylamine or sodium ethoxide is often employed to deprotonate the enhydrazine intermediate, facilitating the nucleophilic attack required for ring closure.[5] This method is particularly valuable for creating libraries of pyrazole derivatives due to its reliability and the commercial availability of diverse malonates and hydrazines.

Experimental Protocol

Part 1: Synthesis of Dimethyl 2-(ethoxymethylene)malonate

  • Setup: In a flask fitted with a distillation apparatus, combine dimethyl malonate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Reaction: Heat the mixture gently (e.g., 120-140 °C) to distill off the ethyl acetate formed during the reaction.

  • Purification: After the reaction is complete (as indicated by the cessation of distillation), allow the mixture to cool. The crude product can often be used directly or purified by vacuum distillation.

Part 2: Cyclocondensation with Hydrazine

  • Setup: Dissolve the crude dimethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate (1.0 eq) dropwise with stirring.

  • Cyclization: After the addition, add a catalytic amount of a base such as triethylamine (0.1 eq).[5] Allow the reaction to stir at room temperature overnight or heat to reflux for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization (e.g., from ethanol/water) or column chromatography.

Data Summary: Route B
ParameterValueReference
Typical Yield (Overall)60-80%[5]
AppearanceWhite crystalline solid[5]
Key IntermediateDimethyl (ethoxymethylene)malonate[5][6]
¹H NMR (DMSO-d₆)Consistent with Route A
FTIR (cm⁻¹)Consistent with Route A

Structural Confirmation and Characterization

Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

  • ¹H NMR Spectroscopy: Provides definitive structural information. Key signals include a singlet around 3.8 ppm for the three methyl ester protons, a singlet near 5.9 ppm for the lone proton on the pyrazole ring (C4-H), and a broad singlet at a downfield chemical shift (>10 ppm) corresponding to the acidic hydroxyl proton.[1][2]

  • FTIR Spectroscopy: Confirms the presence of key functional groups. A broad absorption band around 3200 cm⁻¹ is characteristic of the O-H stretch, while a strong, sharp peak near 1730 cm⁻¹ indicates the C=O stretch of the ester group.[1][2]

  • Mass Spectrometry: Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is a good indicator of high purity.

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical transformations. The direct one-pot cyclocondensation of dimethyl acetylenedicarboxylate with hydrazine offers a convergent and efficient route, ideal for large-scale production. Alternatively, the stepwise approach via an activated malonate derivative provides greater versatility and control, making it highly suitable for medicinal chemistry programs where analogue synthesis is required. Both methods yield a valuable heterocyclic scaffold that continues to be a cornerstone in the development of novel therapeutics and functional materials.

References

A Technical Guide to the Chemical Properties of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of compounds with significant biological activities.[1] Derivatives of pyrazole are integral to pharmaceuticals—powering analgesics, anti-inflammatories, and anticancer agents—as well as agrochemicals.[1][2] The specific scaffold, methyl 5-hydroxy-1H-pyrazole-3-carboxylate, serves as a highly versatile and functionalized building block for chemical synthesis. Its unique electronic and structural properties, particularly its capacity for tautomerism, make it a subject of great interest for the development of novel molecular entities.

This guide provides a comprehensive, in-depth overview of the core chemical properties of this compound. We will delve into its structural nuances, spectroscopic signature, reliable synthetic protocols, and characteristic reactivity, offering field-proven insights to facilitate its effective use in research and development.

Molecular Structure and Physicochemical Properties

The Critical Role of Tautomerism

A defining feature of 5-hydroxypyrazoles is their existence in a dynamic equilibrium between several tautomeric forms. This phenomenon is not merely an academic curiosity; it dictates the molecule's reactivity, hydrogen bonding behavior, and ultimately its biological function. The principal tautomers are the 5-hydroxy (OH-form) and the 5-oxo (or pyrazolone, NH-form) .[3] A third, less common CH-form is also possible.

The equilibrium between these forms is highly sensitive to the molecular environment, including the nature of the substituent at the N-1 position and the polarity of the solvent.[1][4] Spectroscopic evidence confirms that for N-substituted analogs, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the 5-hydroxy (OH) tautomer is the predominant form , both in polar aprotic solvents like DMSO and in the crystalline solid state.[3][5] This stability is attributed to the formation of an aromatic pyrazole ring.

Caption: Figure 1: Tautomeric equilibrium of 1-substituted 5-hydroxypyrazoles.

Core Physicochemical Data

The physicochemical properties of these compounds are influenced by their substitution pattern. The data for two common, well-characterized analogs are summarized below. The strong intermolecular hydrogen bonding observed in the crystal structure contributes to their solid nature and relatively high melting points.[3][5]

PropertyMethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
CAS Number 51985-95-6[6]863405-59-2
Molecular Formula C₆H₈N₂O₃[6]C₁₁H₁₀N₂O₃[3]
Molecular Weight 156.14 g/mol [6]218.21 g/mol [3]
Appearance Solid[6]White Solid[3]
Melting Point 195-200 °C[6]188 °C[3]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the structural elucidation of this compound, confirming the predominance of the hydroxy tautomer. The following data is based on the well-documented N-phenyl analog, which serves as an excellent reference model.[3]

¹H NMR Spectroscopy

The proton NMR spectrum in DMSO-d₆ is highly diagnostic. The choice of DMSO as a solvent is strategic, as its hydrogen bond accepting nature helps in observing exchangeable protons like the hydroxyl proton.

  • δ ~12.16 ppm (s, 1H, -OH): This highly deshielded singlet is characteristic of the acidic hydroxyl proton, indicative of its involvement in the stable aromatic tautomer.

  • δ ~5.98 ppm (s, 1H, pyrazole H-4): The lone proton on the pyrazole ring appears as a sharp singlet, confirming the substitution pattern at positions 3 and 5.

  • δ ~3.80 ppm (s, 3H, -OCH₃): This singlet corresponds to the three protons of the methyl ester group.

  • N-substituent signals: Protons from the N-1 substituent will appear in their respective characteristic regions (e.g., δ 7.34–7.74 for an N-phenyl group).[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the key functional groups present in the hydroxy tautomer.

  • ~3204 cm⁻¹ (broad): This band corresponds to the O-H stretching vibration.[3] Its broadness is a classic indicator of hydrogen bonding.

  • ~1728 cm⁻¹ (strong, sharp): This intense absorption is assigned to the C=O stretching of the ester functional group.[3][5] The absence of a strong ketone C=O band around 1650-1690 cm⁻¹ further supports the predominance of the 5-hydroxy tautomer over the 5-oxo form.

Spectroscopic Data Summary (for N-Phenyl Analog)[3]
¹H NMR (DMSO-d₆) δ (ppm)
12.16
7.34 - 7.74
5.98
3.80
FTIR (ATR) Wavenumber (cm⁻¹)
3204
1728
1249

Synthesis and Purification

A highly efficient and reliable method for synthesizing N-substituted methyl 5-hydroxy-1H-pyrazole-3-carboxylates is the one-pot, two-component cyclocondensation reaction between a substituted hydrazine and dimethyl acetylenedicarboxylate (DMAD).[3][7]

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the hydrazine onto one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular cyclization and tautomerization to yield the stable, aromatic pyrazole product.

SynthesisWorkflow Reactants 1. Reactants Mixing - Substituted Hydrazine - DMAD - Toluene/DCM Solvent Reflux 2. Reaction - Reflux for 2h - Monitor by TLC Reactants->Reflux Evaporation 3. Work-up - Evaporate solvent under reduced pressure Reflux->Evaporation Purification 4. Purification - Recrystallize solid from Ethanol Evaporation->Purification Product Final Product (White Crystalline Solid) Purification->Product caption Figure 2: Workflow for the synthesis of N-substituted pyrazoles.

Caption: Figure 2: Workflow for the synthesis of N-substituted pyrazoles.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the N-phenyl analog and serves as a robust template.[3]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the substituted hydrazine (e.g., phenylhydrazine, 2.0 mmol) and dimethylacetylene dicarboxylate (DMAD) (2.0 mmol) in a suitable solvent system (e.g., 10 mL of a 1:1 mixture of toluene and dichloromethane).

  • Reaction: Stir the mixture at reflux for approximately 2 hours.

  • Self-Validation/Monitoring: The progress of the reaction must be monitored by Thin Layer Chromatography (TLC). This step is crucial for ensuring the reaction has gone to completion and for identifying the formation of the product relative to the starting materials.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a crude solid.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure product as a white crystalline solid. The purity can be confirmed by melting point analysis and the spectroscopic methods detailed in Section 3.0.

Chemical Reactivity and Derivatization

The title compound possesses three primary sites for chemical modification: the hydroxyl group, the ester group, and the C-4 position of the pyrazole ring, making it a valuable synthetic intermediate.

  • Reactivity of the Hydroxyl Group: The acidic -OH group can be readily derivatized. For instance, it can be converted to a leaving group, such as a bromide, by treatment with reagents like tribromooxyphosphorus (POBr₃). This opens pathways to further nucleophilic substitution reactions at the C-5 position.

  • Reactivity of the Ester Group: The methyl ester can undergo standard ester transformations. Saponification (hydrolysis under basic conditions, e.g., with NaOH) will yield the corresponding 5-hydroxy-1H-pyrazole-3-carboxylic acid.[8] This carboxylic acid can then be activated for amide bond formation or other transformations.

  • Reactivity of the Pyrazole Ring: The C-4 position is susceptible to electrophilic substitution reactions, such as halogenation or nitration, a common reactivity pattern for electron-rich pyrazole rings.

Reactivity Start Methyl 5-Hydroxy-1H- pyrazole-3-carboxylate Bromination 5-Bromo Derivative Start->Bromination  POBr₃ (OH to Br) Hydrolysis Carboxylic Acid Derivative Start->Hydrolysis  NaOH, H₂O (Ester Hydrolysis) Substitution C4-Substituted Derivative Start->Substitution  Electrophile (E⁺) (Ring Substitution) caption Figure 3: Key reactivity pathways for derivatization.

Caption: Figure 3: Key reactivity pathways for derivatization.

Conclusion

This compound is a molecule of significant synthetic utility, defined by a rich chemical character. Its most important feature is the tautomeric equilibrium that overwhelmingly favors the aromatic 5-hydroxy form, a property that governs its stability and reactivity. Its straightforward, high-yielding synthesis and the presence of multiple, orthogonally reactive functional groups—the hydroxyl, the ester, and the pyrazole ring—render it an exceptionally valuable platform for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its spectroscopic and chemical properties, as detailed in this guide, is essential for leveraging its full potential.

References

An In-Depth Technical Guide to Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its derivatives, pivotal scaffolds in modern medicinal chemistry. We delve into the fundamental aspects of its structure, including the critical concept of tautomerism, which dictates its reactivity and biological interactions. This document details robust synthetic methodologies, offering step-by-step protocols and exploring the mechanistic underpinnings of these reactions. Furthermore, we highlight the compound's significance as a versatile intermediate and its role in the development of novel therapeutics, particularly in the realms of anti-inflammatory and anti-infective agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this pyrazole core in their scientific endeavors.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The specific compound class, 5-hydroxy-1H-pyrazole-3-carboxylates, serves as a particularly versatile building block, enabling facile chemical modification to explore structure-activity relationships (SAR) and optimize drug candidates.

Physicochemical Properties and Structural Elucidation

Nomenclature, CAS Number, and the Question of Tautomerism

A critical aspect of the 5-hydroxypyrazole core is its existence in multiple tautomeric forms. The title compound, this compound, is in equilibrium with its keto tautomer, methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. This prototropic tautomerism is a rapid process, and the predominant form depends on the solvent, pH, temperature, and substitution pattern.[2][3]

Due to this equilibrium, a distinct CAS Registry Number for the unsubstituted this compound is not consistently cited in major chemical databases. Instead, its more stable or commercially available N-substituted derivatives are well-documented. For instance, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is registered under CAS Number 51985-95-6 , which also covers its tautomer, 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester.

For the purpose of this guide, we will discuss the general properties of the core scaffold, drawing on specific, verifiable data from well-characterized N-substituted analogs, which are directly relevant for drug development applications. Experimental evidence from NMR and X-ray crystallography on the N-phenyl analog confirms that the 5-hydroxy tautomer (1a) is the predominant form in both DMSO solution and the crystalline state.[2]

Caption: Tautomeric forms of the core pyrazole structure.

Physicochemical and Spectroscopic Data

The properties of these compounds are best illustrated using a well-characterized example. The data below corresponds to the N-phenyl derivative, a close and extensively studied analog.

Table 1: Physicochemical and Spectroscopic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Property Value Source
Molecular Formula C₁₁H₁₀N₂O₃ [2]
Molecular Weight 218.21 g/mol [2]
Appearance White solid [2]
Melting Point 188 °C [2]
¹H NMR (DMSO-d₆, δ ppm) 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole H-4), 3.80 (s, 3H, OCH₃) [2]

| FTIR (ATR, cm⁻¹) | 3204 (O-H stretch), 1728 (C=O ester stretch), 1249 (C-O stretch) |[2] |

The ¹H NMR data is particularly revealing. The downfield singlet at 12.16 ppm is characteristic of the acidic hydroxyl proton, strongly supporting the dominance of the 5-hydroxy tautomer in DMSO. The singlet at 5.98 ppm corresponds to the lone proton on the pyrazole ring at the C4 position.[2] The FTIR spectrum corroborates this with a broad O-H stretching vibration at 3204 cm⁻¹ and a distinct ester carbonyl peak at 1728 cm⁻¹ .[2]

Synthesis Strategies and Mechanistic Insights

The construction of the 5-hydroxypyrazole-3-carboxylate core is typically achieved via a [3+2] cycloaddition reaction. This involves reacting a three-carbon component (a 1,3-dielectrophile) with a hydrazine derivative, which provides the two nitrogen atoms.

Core Synthesis Principle: Condensation of Hydrazines with Acetylenedicarboxylates

A highly efficient and common method is the one-pot reaction between a hydrazine and an acetylene dicarboxylate ester, such as dimethyl acetylenedicarboxylate (DMAD).

Mechanism Rationale: The reaction is initiated by a nucleophilic Michael addition of the hydrazine to one of the electrophilic acetylenic carbons of DMAD. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, and subsequent tautomerization to yield the stable aromatic pyrazole ring. This one-pot procedure is advantageous due to its operational simplicity and often high yields.[2]

SynthesisWorkflow Reactant1 Phenylhydrazine Condition Reflux, 2h Reactant1->Condition Reactant2 Dimethyl Acetylene Dicarboxylate (DMAD) Reactant2->Condition Solvent Toluene/DCM (1:1) Solvent->Condition Workup Solvent Evaporation Condition->Workup Reaction Purification Recrystallization (Ethanol) Workup->Purification Crude Solid Product Methyl 5-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Purification->Product Pure Product

Caption: General workflow for the synthesis of N-phenyl analog.

Detailed Laboratory Protocol: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a validated literature procedure and serves as a reliable method for obtaining this class of compounds.[2]

Materials:

  • Phenylhydrazine (2 mmol, 0.22 g)

  • Dimethyl acetylenedicarboxylate (DMAD) (2 mmol, 0.28 g)

  • Toluene (5 mL)

  • Dichloromethane (DCM) (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (2 mmol), DMAD (2 mmol), and a 1:1 mixture of toluene and DCM (10 mL total).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Scientist's Insight: The choice of a mixed solvent system (Toluene/DCM) helps to ensure all reactants remain dissolved while allowing for a suitable reflux temperature.

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.

  • Purification: Purify the crude white solid by recrystallization from ethanol to obtain the final product.

    • Trustworthiness Check: Recrystallization is a self-validating purification method. The formation of well-defined crystals and a sharp melting point (188 °C) are strong indicators of high purity.[2]

Applications in Drug Discovery and Development

The 5-hydroxypyrazole-3-carboxylate scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

Role as a Versatile Chemical Intermediate

The functional groups on the pyrazole ring—the hydroxyl, the ester, and the ring nitrogens—offer multiple handles for chemical modification.

  • N-Alkylation/Arylation: The nitrogen at the 1-position (if unsubstituted) can be readily alkylated or arylated to modulate lipophilicity, solubility, and metabolic stability, which are key parameters in drug design.[4]

  • Ester Hydrolysis/Amidation: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, introducing new points of interaction with biological targets.

  • Hydroxyl Group Modification: The 5-hydroxyl group can be O-alkylated or acylated to fine-tune the electronic and steric properties of the molecule.

Pharmacological Significance and Case Studies

Anti-inflammatory Agents: Pyrazole derivatives are famously used as anti-inflammatory drugs (e.g., Celecoxib, a COX-2 inhibitor). Recent studies have focused specifically on the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold. By introducing various substituted phenyl groups at the 5-position, researchers have developed potent anti-inflammatory agents. In a carrageenan-induced rat paw edema model, compounds with dimethoxyphenyl substituents showed anti-inflammatory activity comparable to standard drugs.[5][6] This highlights the potential of this core structure in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Anti-malarial Drug Development: The enzyme dihydroorotate dehydrogenase (DHODH) is essential for pyrimidine biosynthesis in the malaria parasite Plasmodium falciparum and is a validated drug target.[7] Researchers have designed and synthesized N-aryl-5-hydroxypyrazole derivatives as inhibitors of P. falciparum DHODH (PfDHODH). By designing the pyrazole to mimic the conformation of known inhibitors, scientists aim to create potent and selective agents against malaria.[7]

DrugDiscovery Core Methyl 5-Hydroxy-1H- pyrazole-3-carboxylate (Core Scaffold) Mod1 N1-Substitution (Modulates PK/PD) Core->Mod1 Mod2 C3-Ester Amidation (New H-Bonding) Core->Mod2 Mod3 C5-OH Derivatization (Fine-tunes electronics) Core->Mod3 Library Combinatorial Library of Analogs Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening Library->Screening Target1 Anti-inflammatory (e.g., COX-2) Screening->Target1 Identifies Hits Target2 Anti-malarial (e.g., PfDHODH) Screening->Target2 Identifies Hits

Caption: Drug discovery logic using the pyrazole core.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a gateway to a rich field of medicinal chemistry. Its accessible synthesis, predictable reactivity, and proven biological relevance make it an invaluable tool for drug discovery professionals. The inherent tautomerism of the scaffold is a key scientific feature that must be understood and controlled to successfully design new therapeutics. Future research will likely focus on leveraging this core to develop novel covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other advanced therapeutic modalities, further cementing the pyrazole scaffold's privileged status in the pharmacopeia.

References

Tautomeric Landscape of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric behavior of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While the N-unsubstituted parent compound presents a complex tautomeric system, this guide leverages detailed experimental and computational data from its close analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to provide a robust and insightful analysis. We will dissect the synthetic pathways, delineate the key tautomeric forms, and present a comprehensive analysis of the spectroscopic and structural evidence that overwhelmingly favors the 5-hydroxy tautomer in both solution and the solid state. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to understand and manipulate the tautomeric properties of this important class of molecules.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For drug development professionals, a thorough understanding of a lead compound's tautomeric landscape is therefore not merely an academic exercise but a critical component of rational drug design.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a hydroxyl group at the 5-position of the pyrazole ring, as in this compound, introduces the potential for several tautomeric forms, primarily the keto-enol type. The predominant tautomer can have a dramatic impact on the molecule's ability to interact with its biological target.

The Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, with the three most probable being the 5-hydroxy (enol), the 5-oxo (keto), and the 3-hydroxy forms. The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of substituents, the solvent, pH, and temperature.

To provide a concrete and data-driven analysis, we will focus on the well-characterized analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The presence of the N-phenyl group provides a convenient spectroscopic handle and has allowed for detailed structural elucidation, offering invaluable insights into the tautomeric preferences of the core pyrazole system.

The primary tautomeric equilibrium for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is between the 5-hydroxy form (1a) and the 5-oxo form (1b).

Caption: Tautomeric equilibrium between the 5-hydroxy and 5-oxo forms.

Synthesis and Structural Elucidation

The synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is typically achieved through a one-pot, two-component reaction.[1] This straightforward approach provides a high yield of the desired product and serves as a reliable method for accessing this class of compounds.

Synthetic Protocol

Reaction: Phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD)

Procedure:

  • To a solution of phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and dichloromethane, add dimethyl acetylenedicarboxylate (1 equivalent).

  • Reflux the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]

synthesis_workflow Reactants Phenylhydrazine + DMAD in Toluene/DCM (1:1) Reflux Reflux for 2 hours Reactants->Reflux TLC_monitoring Monitor by TLC Reflux->TLC_monitoring Workup Solvent Evaporation TLC_monitoring->Workup Reaction Complete Recrystallization Recrystallize from Ethanol Workup->Recrystallization Product Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Recrystallization->Product

Caption: Synthetic workflow for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Spectroscopic Evidence for the 5-Hydroxy Tautomer

Spectroscopic analysis is a cornerstone for the characterization of tautomeric forms. In the case of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, NMR and IR spectroscopy provide compelling evidence for the predominance of the 5-hydroxy tautomer in solution.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in DMSO-d₆ is particularly informative.[1] The presence of a singlet for the hydroxyl proton at approximately δ 12.16 ppm is a strong indicator of the 5-hydroxy form.[1] Furthermore, a singlet at δ 5.98 ppm is assigned to the proton at the 4-position of the pyrazole ring, which is characteristic of the aromatic pyrazole system of the 5-hydroxy tautomer.[1]

Proton Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity
OH 12.16singlet
Pyrazole H -45.98singlet
OCH3.80singlet
Phenyl H s7.34-7.74multiplet
Table 1: ¹H NMR data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in DMSO-d₆.[1]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum further corroborates the predominance of the 5-hydroxy tautomer. A broad absorption band around 3204 cm⁻¹ is indicative of the O-H stretching vibration.[1] The presence of a strong absorption at 1728 cm⁻¹ corresponds to the C=O stretching of the ester group.[1] The absence of a strong carbonyl absorption in the 1650-1680 cm⁻¹ region, which would be expected for the 5-oxo tautomer, provides further evidence against its significant presence.

Functional Group Vibrational Frequency (cm⁻¹)
O-H stretch3204
C=O stretch (ester)1728
Table 2: Key IR absorption bands for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]
X-ray Crystallographic Confirmation

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state. The crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate unequivocally confirms the presence of the 5-hydroxy tautomer.[1] The crystallographic data reveals a planar pyrazole ring, consistent with an aromatic system, and the presence of a distinct hydroxyl group. The crystal packing is stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of the pyrazole ring of an adjacent molecule.[2]

Computational Analysis of Tautomer Stability

Computational chemistry offers a powerful tool to complement experimental findings and provide deeper insights into the relative stabilities of tautomers. Density Functional Theory (DFT) calculations have been widely employed to study the tautomerism of pyrazole derivatives.

Theoretical studies on substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents.[3] Electron-donating groups, such as hydroxyl and amino groups, tend to favor the tautomer where the substituent is at the 3-position.[3] Conversely, electron-withdrawing groups often stabilize the tautomer with the substituent at the 5-position.[3]

For 5-hydroxypyrazoles, computational studies consistently predict the 5-hydroxy (enol) form to be the most stable tautomer in the gas phase. The inclusion of solvent effects in the calculations, often through polarizable continuum models (PCM), can influence the energy differences between tautomers, but the 5-hydroxy form generally remains the most favored.

energy_diagram cluster_energy Relative Energy Profile 5-Hydroxy 5-Hydroxy Tautomer (Lower Energy) Transition_State Transition State 5-Hydroxy->Transition_State 5-Oxo 5-Oxo Tautomer (Higher Energy) Transition_State->5-Oxo

Caption: Simplified relative energy diagram for the 5-hydroxy and 5-oxo tautomers.

Experimental Protocols for Tautomerism Analysis

For researchers aiming to investigate the tautomeric equilibrium of novel pyrazole derivatives, the following experimental protocols provide a robust starting point.

NMR Spectroscopy for Tautomer Ratio Determination

Objective: To determine the ratio of tautomers in solution.

Protocol:

  • Prepare a solution of the pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of approximately 5-10 mg/mL.

  • Acquire a ¹H NMR spectrum at room temperature.

  • Identify distinct, well-resolved signals corresponding to each tautomer. Protons on or adjacent to the tautomerizing group are often the most informative.

  • Integrate the signals for each tautomer.

  • The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

  • For systems in fast exchange on the NMR timescale, where averaged signals are observed, variable temperature (VT) NMR can be employed. Lowering the temperature may slow the interconversion rate sufficiently to resolve the signals of individual tautomers.

UV-Vis Spectroscopy for Studying Solvent Effects

Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium.

Protocol:

  • Prepare stock solutions of the pyrazole derivative in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

  • Prepare a series of dilutions for each solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Acquire the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Analyze the changes in the absorption maxima (λ_max) and the shape of the absorption bands as a function of solvent polarity. Significant shifts in λ_max or the appearance of new bands can indicate a shift in the tautomeric equilibrium.

Conclusion and Future Directions

The comprehensive analysis of experimental and computational data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate strongly supports the predominance of the 5-hydroxy tautomer in both solution and the solid state. This finding has significant implications for the use of this compound and related analogs in drug design, as the hydrogen-bonding capabilities and electronic properties of the 5-hydroxy tautomer will govern its interactions with biological targets.

For drug development professionals, the key takeaway is the critical importance of thoroughly characterizing the tautomeric landscape of lead compounds. The protocols outlined in this guide provide a practical framework for such investigations. Future work in this area could involve the synthesis and detailed characterization of the N-unsubstituted this compound to provide a direct comparison with its N-substituted analogs and further refine our understanding of the subtle electronic and steric factors that govern tautomerism in this important class of heterocycles.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Versatile Heterocycle

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate stands as a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the pyrazole core endowed with both a hydroxyl and a carboxylate moiety, render it a versatile building block for the synthesis of a wide array of biologically active compounds. The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent research and development endeavors. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound, grounded in both theoretical principles and practical, field-proven methodologies.

The Challenge of Tautomerism in 5-Hydroxypyrazoles

A critical consideration in the analysis of this compound is its existence in multiple tautomeric forms. The dynamic equilibrium between the hydroxy-pyrazole (enol-like) and the pyrazolone (keto-like) forms significantly influences the observed spectroscopic data. The predominant tautomer can vary depending on the solvent, temperature, and pH. Understanding this phenomenon is not merely an academic exercise; it is fundamental to correctly interpreting the spectroscopic results. In many common deuterated solvents at room temperature, the proton exchange between tautomers is rapid on the NMR timescale, leading to averaged signals.

tautomerism cluster_enol Hydroxy-pyrazole Tautomer (1a) cluster_keto Pyrazolone Tautomer (1b) node_enol This compound node_keto Methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate node_enol->node_keto Tautomerization

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR, supplemented by 2D techniques, provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

Causality Behind Signal Assignment: The chemical shifts (δ) in the ¹H NMR spectrum are dictated by the electronic environment of each proton. The electronegativity of adjacent atoms and the aromaticity of the pyrazole ring are the primary determinants of these shifts.

Predicted ¹H NMR Data (in DMSO-d₆):

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Pyrazole N-H~12.0 - 13.0Broad Singlet1HThe broadness is due to quadrupole effects from the adjacent nitrogen and chemical exchange. Its downfield shift is characteristic of an acidic proton on a nitrogen within an aromatic system.
Pyrazole C4-H~6.0 - 6.5Singlet1HThis proton is on an sp²-hybridized carbon within the electron-rich pyrazole ring. A singlet multiplicity is expected due to the absence of adjacent protons.
Methoxy (-OCH₃)~3.7 - 3.9Singlet3HThe chemical shift is typical for methyl esters. A sharp singlet confirms the three equivalent protons of the methyl group.
Hydroxyl (-OH)Variable, often broadBroad Singlet1HThe chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. In some cases, it may be too broad to be observed.

Note: The predicted values are based on data from analogous compounds such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1][2]

¹³C NMR Spectroscopy

Expert Insights: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization state of the carbon and the electronegativity of attached atoms. Due to the rapid tautomerism at room temperature, the signals for C3 and C5 may appear averaged or broadened.[3]

Predicted ¹³C NMR Data (in DMSO-d₆):

Signal AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
Ester Carbonyl (C=O)~160 - 165The downfield shift is characteristic of a carbonyl carbon in an ester functional group.
Pyrazole C5~155 - 160This carbon is attached to the hydroxyl group, leading to a significant downfield shift.
Pyrazole C3~140 - 145The position of this carbon, adjacent to two nitrogen atoms and part of the aromatic system, determines its chemical shift.
Pyrazole C4~90 - 95This carbon is shielded relative to the other ring carbons, resulting in an upfield chemical shift.
Methoxy (-OCH₃)~50 - 55A typical chemical shift for a methoxy carbon.
Advanced 2D NMR Techniques for Unambiguous Assignment

To overcome the challenges of signal overlap and to definitively confirm the structure, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments and confirming the connectivity of the pyrazole ring and its substituents.

Caption: Key HMBC correlations for the pyrazole ring protons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the position of the tautomeric equilibrium.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as HSQC and HMBC to confirm structural assignments.

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

Authoritative Grounding: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Characteristic IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Key Insights
O-H (hydroxyl)Stretching3200 - 3400 (broad)The broadness of this peak is a clear indication of hydrogen bonding.[1][2]
N-H (pyrazole)Stretching~3100 - 3200This peak can sometimes be obscured by the broad O-H stretch.
C=O (ester)Stretching~1710 - 1730A strong, sharp peak in this region is a definitive indicator of the ester carbonyl group.[1][2]
C=N, C=C (ring)Stretching~1500 - 1650These absorptions are characteristic of the pyrazole aromatic system.
C-O (ester)Stretching~1200 - 1300This peak corresponds to the stretching of the C-O single bond in the ester group.[2]
Experimental Protocol for FTIR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The resulting spectrum should be baseline-corrected and the peaks of interest should be labeled.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Trustworthiness of Data: Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data (ESI+):

Ionm/z (calculated)Interpretation
[M+H]⁺157.05The protonated molecular ion, confirming the molecular weight of 156.14 g/mol .
[M+Na]⁺179.03An adduct with sodium ions, often observed in ESI-MS.

Fragmentation Analysis: Under higher energy conditions (e.g., in tandem MS/MS), fragmentation of the molecular ion can provide further structural confirmation. Expected fragmentation pathways include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

ms_fragmentation M_H [M+H]⁺ m/z = 157.05 frag1 Loss of CH₃OH [M+H - CH₃OH]⁺ M_H->frag1 - CH₃OH frag2 Loss of •COOCH₃ [M+H - •COOCH₃]⁺ M_H->frag2 - •COOCH₃

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

  • The solution must be free of non-volatile salts and buffers.[5]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts. If MS/MS is performed, analyze the fragmentation pattern to corroborate the proposed structure.

UV-Vis Spectroscopy: Probing the Electronic Transitions

Expertise in Interpretation: UV-Vis spectroscopy provides information about the conjugated π-electron system of the pyrazole ring. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Data:

This compound is expected to exhibit strong absorption in the UV region, typically between 220-280 nm, corresponding to π → π* transitions within the aromatic pyrazole ring. The exact absorption maximum (λ_max) can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

  • Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy offers rapid confirmation of key functional groups, mass spectrometry verifies the molecular weight and fragmentation, and UV-Vis spectroscopy probes the electronic structure. A thorough understanding of the compound's tautomeric nature is essential for the accurate interpretation of the collective spectroscopic data, ensuring the unequivocal confirmation of its structure and purity for its application in research and development.

References

crystal structure of methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of pyrazole derivatives, with a primary focus on methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a well-documented analog to the titular compound, this compound. Due to the scarcity of publicly available crystallographic data for the N-unsubstituted title compound, this guide leverages the detailed structural analysis of its phenyl-substituted counterpart to infer and discuss the key structural features, intermolecular interactions, and crystal packing phenomena. The synthesis, crystallization, and single-crystal X-ray diffraction of the phenyl analog are detailed, providing a robust framework for understanding the broader class of 5-hydroxy-1H-pyrazole-3-carboxylate esters. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering in-depth structural insights and established experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities.[1] This versatile scaffold is a key component in numerous pharmaceuticals, demonstrating efficacy as anti-inflammatory, analgesic, anti-obesity, and anticancer agents.[1] The specific substitution pattern on the pyrazole ring plays a crucial role in modulating the compound's pharmacological profile. The title compound, this compound, and its derivatives are of particular interest as they offer multiple sites for functionalization, making them attractive building blocks in the synthesis of novel therapeutic agents.

Understanding the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is fundamental to rational drug design.[2] This technique elucidates critical structural information such as bond lengths, bond angles, and intermolecular interactions, which govern a molecule's physical properties and its interactions with biological targets.[2]

This guide will focus on the detailed crystal structure analysis of a close analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to provide a foundational understanding applicable to the broader class of these pyrazole derivatives.

Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A one-pot synthesis for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been reported, involving the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[1][3]

Experimental Protocol:

  • An equimolar mixture of phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) is refluxed in a 1:1 mixture of toluene and dichloromethane (10 mL) for 2 hours.[1]

  • The reaction progress is monitored by thin-layer chromatography.[1]

  • Upon completion, the solvent is removed under reduced pressure to yield a solid product.[1]

  • The crude product is purified by recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction.[1]

This synthetic approach is illustrated in the workflow diagram below:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Phenylhydrazine Phenylhydrazine Reaction One-Pot Condensation Phenylhydrazine->Reaction DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Reaction Solvent Toluene/DCM (1:1) Solvent->Reaction Temperature Reflux (2 hours) Temperature->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Product Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Crystals Recrystallization->Product

Caption: Synthetic workflow for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

For the N-methyl analog, a synthetic route starting from diethyl butynedioate and methylhydrazine has been described.[4]

Experimental Protocol:

  • Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C.

  • A 40% aqueous solution of methylhydrazine is added dropwise while maintaining the temperature below 0 °C.

  • The reaction mixture is stirred, and the resulting white solid is filtered.

  • The intermediate is then heated to 100 °C to induce cyclization, yielding the final product.[4]

Crystal Structure Analysis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Single-crystal X-ray diffraction analysis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides detailed insights into its molecular geometry and crystal packing.[1]

Crystallographic Data

The crystallographic data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is summarized in the table below.[1][3]

ParameterValue
Chemical FormulaC₁₁H₁₀N₂O₃
Formula Weight218.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.5408(16)
b (Å)9.5827(16)
c (Å)11.580(2)
β (°)105.838(3)
Volume (ų)1018.5(3)
Z4
Calculated Density (g/cm³)1.423
Temperature (K)130(2)
Molecular Structure and Conformation

The molecular structure reveals a planar pyrazole ring. The phenyl ring at the N1 position is inclined with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°.[1] The carboxylate group is nearly coplanar with the pyrazole ring.[1]

An important structural feature of 5-hydroxypyrazoles is their existence in tautomeric forms. In the solid state, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exists predominantly in the hydroxyl tautomeric form.[1][3]

Tautomers cluster_hydroxy 5-Hydroxy Tautomer (Crystalline Form) cluster_oxo 5-Oxo Tautomer Hydroxy Hydroxy Form Structure Image Oxo Oxo Form Structure Image Hydroxy->Oxo Tautomerization Oxo->Hydroxy

Caption: Tautomeric forms of 5-hydroxy-1H-pyrazole-3-carboxylates.

Intermolecular Interactions and Crystal Packing

The crystal packing of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is dominated by hydrogen bonding interactions. A strong intermolecular hydrogen bond exists between the hydroxyl group (O1-H) and the nitrogen atom (N2) of an adjacent molecule.[1][3] This interaction links the molecules into chains along the c-axis.[1][3]

Additionally, weaker C-H···O hydrogen bonds connect these chains to form centrosymmetric dimers.[1] These interactions create a stable, three-dimensional supramolecular architecture.

CrystalPacking cluster_chain Hydrogen-Bonded Chain (c-axis) cluster_dimer Centrosymmetric Dimer Molecule1 Molecule A Molecule2 Molecule B (Adjacent) Molecule1->Molecule2 O-H···N Molecule3 Molecule C (Symmetry-related) Molecule2->Molecule3 C-H···O Molecule4 Molecule D Molecule4->Molecule1 C-H···O

Caption: Schematic of intermolecular interactions in the crystal lattice.

Comparative Analysis and Inferences for the Title Compound

While the is not available, we can make informed inferences based on the detailed analysis of its N-phenyl and N-methyl analogs.

  • Tautomerism: It is highly probable that the N-unsubstituted and N-methyl analogs also exist in the 5-hydroxy tautomeric form in the solid state, similar to the N-phenyl derivative. This is a common feature for this class of compounds.

  • Intermolecular Interactions: The N-H proton of the unsubstituted pyrazole ring in the title compound would be a strong hydrogen bond donor. This could lead to the formation of robust hydrogen-bonded networks, potentially different from the chain-like motif observed in the N-phenyl analog. The absence of the bulky phenyl group would also allow for more compact crystal packing.

  • N-Methyl Analog: For the N-methyl analog, the replacement of the phenyl group with a smaller methyl group would significantly alter the steric profile. This would likely lead to different crystal packing arrangements, although the fundamental O-H···N hydrogen bonding motif is expected to be preserved.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a representative example for understanding the structural characteristics of this compound and its derivatives. The synthesis, crystallization, and in-depth analysis of the single-crystal X-ray diffraction data highlight the key molecular features and the crucial role of hydrogen bonding in dictating the supramolecular architecture. These insights are invaluable for researchers working on the design and synthesis of novel pyrazole-based compounds with tailored properties for applications in drug discovery and materials science.

References

A Theoretical and Spectroscopic Investigation of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: A Keystone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

To the dedicated researchers, scientists, and professionals in drug development, the quest for novel molecular frameworks that promise enhanced therapeutic efficacy is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have unequivocally established themselves as a "privileged scaffold." Their intrinsic chemical properties, including a unique electronic distribution and the capacity for diverse functionalization, have made them central to the development of a wide array of therapeutic agents, from anti-inflammatory and analgesic to anticancer and antimicrobial compounds[1]. The title compound, methyl 5-hydroxy-1H-pyrazole-3-carboxylate, represents a particularly intriguing yet underexplored member of this family. Its multifunctionality—bearing a reactive hydroxyl group, a methyl ester, and an unsubstituted pyrazole nitrogen—renders it a versatile precursor for the synthesis of more complex drug candidates. This guide provides an in-depth theoretical exploration of this molecule, grounded in established computational methods and comparative analysis with closely related, experimentally characterized analogues. We will dissect its structural nuances, spectroscopic signatures, and electronic landscape to provide a predictive framework for its reactivity and potential as a cornerstone in medicinal chemistry.

Molecular Architecture and Tautomeric Landscape

A foundational aspect of any theoretical study is the precise definition of the molecule's ground-state geometry. For this compound, this is not a trivial consideration due to the phenomenon of tautomerism, a hallmark of the 5-hydroxypyrazole system[2].

The Critical Question of Tautomerism

5-Hydroxypyrazoles can exist in a dynamic equilibrium between several tautomeric forms: the 5-hydroxy form (the aromatic phenol-like structure), and two keto forms, often referred to as the CH-form and the NH-form (pyrazolin-5-ones)[2][3]. The predominant tautomer is dictated by the nature of substituents on the pyrazole ring and the polarity of the solvent environment[3][4].

While direct experimental studies on the unsubstituted title compound are scarce, extensive research on N-substituted analogues provides critical insights. For instance, studies on 1-phenyl-3-methyl-5-hydroxypyrazole have shown that the equilibrium can be shifted. In chloroform, the keto (CH) form is often dominant, whereas in more polar solvents like DMSO, the hydroxy (OH) form can be significantly populated[3]. For methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the hydroxy tautomer was found to be the predominant form in DMSO-d6 solution and was the form that crystallized from ethanol[1][5]. This suggests that the electronic influence of the 3-carboxylate group helps to stabilize the aromatic hydroxy form.

For our target molecule, this compound, it is reasonable to hypothesize a similar equilibrium. Computational studies using Density Functional Theory (DFT) are essential to determine the relative stabilities of these tautomers in both the gas phase and in various solvents, which can be modeled using a Polarizable Continuum Model (PCM)[4].

Tautomers A 5-Hydroxy Form (Aromatic) B Keto Form (CH) (Pyrazolin-5-one) A->B Proton Transfer C Keto Form (NH) (Pyrazolin-5-one) A->C Proton Transfer

Caption: Tautomeric equilibrium of 5-hydroxy-1H-pyrazoles.

Optimized Molecular Geometry

A geometry optimization using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, would be the first step in a computational workflow[6][7]. This level of theory has proven effective for predicting the geometries of similar heterocyclic systems[8]. The key parameters to analyze would be the bond lengths and angles within the pyrazole ring. In the stable 5-hydroxy tautomer, the C-O bond is expected to have significant single-bond character, while the ring C-C and C-N bonds will exhibit lengths indicative of aromatic delocalization. This contrasts with the keto forms, where a distinct C=O double bond and localized single/double bonds within the ring would be observed.

For the closely related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, X-ray crystallography revealed that the pyrazole ring is planar, with the carboxylate group also lying in the plane, indicating a high degree of conjugation[1][5]. A similar planarity is predicted for the N-unsubstituted title compound.

Spectroscopic Signatures: A Computational-Experimental Correlation

Theoretical calculations are invaluable for interpreting experimental spectra. By simulating vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, we can assign experimental peaks with high confidence and validate our computed molecular structure.

Vibrational Analysis (FT-IR)

A frequency calculation performed on the optimized geometry allows for the prediction of the infrared spectrum. The key vibrational modes to scrutinize for this compound would be:

  • O-H Stretch: A broad band characteristic of a hydrogen-bonded hydroxyl group, typically expected in the 3200-3400 cm⁻¹ region. For the 1-phenyl analogue, this was observed at 3204 cm⁻¹[1][5].

  • N-H Stretch: For the N-unsubstituted pyrazole, a sharp to medium band is expected around 3100-3200 cm⁻¹, characteristic of the pyrazole N-H vibration[6].

  • C=O Stretch (Ester): A strong, sharp absorption is anticipated for the ester carbonyl group. This typically appears in the 1700-1730 cm⁻¹ range. The 1-phenyl analogue shows this peak at 1728 cm⁻¹[1][5].

  • C=N and C=C Ring Stretches: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the pyrazole ring's aromatic framework.

Table 1: Predicted vs. Experimental FT-IR Frequencies (cm⁻¹)

Functional GroupPredicted Range (Theoretical)Experimental (1-Phenyl Analogue)[1][5]
O-H Stretch3200 - 34003204
N-H Stretch3100 - 3200N/A
C=O Stretch (Ester)1700 - 17301728
C-O Stretch (Ester)1200 - 13001249
Pyrazole Ring Stretches1450 - 1600Multiple bands observed
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method[4][7]. These theoretical values provide a powerful tool for assigning experimental spectra.

  • ¹H NMR:

    • N-H Proton: A broad singlet, typically downfield, whose chemical shift is highly dependent on solvent and concentration.

    • O-H Proton: Another exchangeable proton, often appearing as a very broad singlet. In the 1-phenyl analogue, this was observed far downfield at δ 12.16 ppm in DMSO-d₆, indicative of strong hydrogen bonding[1][5].

    • Pyrazole C4-H: This is the only proton directly attached to the pyrazole ring. It is expected to be a sharp singlet. For the 1-phenyl analogue, it appears at δ 5.98 ppm[1][5].

    • Methyl Ester (-OCH₃): A sharp singlet integrating to three protons, typically in the δ 3.7-3.9 ppm range. The 1-phenyl analogue shows this at δ 3.80 ppm[1][5].

  • ¹³C NMR:

    • Ester Carbonyl (C=O): Expected in the δ 160-165 ppm region.

    • Pyrazole C3, C4, C5: The chemical shifts of the ring carbons are sensitive to the tautomeric form. In the hydroxy form, C5 (bearing the -OH group) would be significantly downfield. C3 (bearing the ester) would also be downfield, while C4 would be the most upfield of the ring carbons.

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential as a drug candidate. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential. For this compound, the HOMO is expected to be localized primarily over the electron-rich pyrazole ring and the oxygen atom of the hydroxyl group.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity. The LUMO is likely to be distributed over the electron-withdrawing methyl carboxylate group and the pyrazole ring.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive[8]. For pyrazole derivatives, this gap is typically in the range of 4-5 eV, indicating good electronic stability[8].

FMO cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity LUMO LUMO (Electron Acceptor) Distributed over C=O and Ring Electrophilic Electrophilic Attack (LUMO-driven) LUMO->Electrophilic Predicts sites for nucleophilic attack HOMO HOMO (Electron Donor) Localized on Ring and OH HOMO->LUMO   ΔE = Energy Gap (Indicator of Reactivity) Nucleophilic Nucleophilic Attack (HOMO-driven) HOMO->Nucleophilic Predicts sites for electrophilic attack

Caption: Relationship between FMOs and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For our molecule, these areas are expected around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom at position 2 of the pyrazole ring.

  • Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the N-H and O-H groups will be the most positive regions, making them primary sites for hydrogen bonding.

The MEP map is crucial for predicting non-covalent interactions, which are fundamental to drug-receptor binding.

Proposed Computational Workflow

For researchers wishing to perform their own theoretical studies on this molecule or its derivatives, the following workflow, based on established methodologies, is recommended[9][10].

Workflow start Define Tautomers geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Predict IR) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO Method) geom_opt->nmr_calc fmo_analysis FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo_analysis end Data Analysis & Interpretation freq_calc->end nmr_calc->end mep_map MEP Map Generation fmo_analysis->mep_map mep_map->end

Caption: A typical DFT workflow for molecular characterization.

  • Structure Definition: Draw the different tautomers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Include a solvent model (e.g., PCM for water or DMSO) to assess environmental effects on tautomer stability.

  • Vibrational Frequency Calculation: Run a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms a true energy minimum. This step also yields the theoretical FT-IR spectrum.

  • NMR Chemical Shift Calculation: Use the GIAO method on the optimized geometries to predict ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties Analysis: From the calculation output, extract the HOMO and LUMO energies to determine the energy gap. Generate the MEP map to visualize the electrostatic potential.

  • Data Interpretation: Compare the relative energies of the tautomers to predict the most stable form. Correlate the calculated spectroscopic data with experimental data of known analogues. Use the FMO and MEP analyses to predict sites of reactivity and potential intermolecular interactions.

Conclusion and Future Outlook

This compound is a molecule of significant latent potential for drug discovery. This in-depth guide, built upon a foundation of established theoretical chemistry principles and comparative data from closely related structures, provides a robust framework for understanding its fundamental properties. The critical role of tautomerism, the predictable spectroscopic signatures, and the nuanced electronic landscape all point to a molecule ripe for further exploration. The computational workflows detailed herein offer a clear path for researchers to build upon this foundation, enabling the rational design of novel derivatives with tailored biological activities. As we continue to refine our understanding of structure-activity relationships, such foundational theoretical investigations are not merely academic; they are the essential blueprints for the next generation of pyrazole-based therapeutics.

References

discovery and history of pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and versatile synthetic accessibility have made it a privileged scaffold in the design of a vast array of biologically active compounds. This guide provides a comprehensive overview of the discovery and historical development of pyrazole chemistry, from its initial synthesis in the late 19th century to its current status as a critical component in blockbuster pharmaceuticals. We will explore the key scientific breakthroughs, the evolution of synthetic methodologies, and the structure-activity relationship insights that have cemented pyrazole's importance in the field.

The Initial Discovery: Ludwig Knorr and the Birth of Pyrazoles

The history of pyrazole is inextricably linked to the burgeoning field of synthetic organic chemistry in the late 19th century. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, inadvertently synthesized the first pyrazole derivative. Knorr's seminal work involved the condensation reaction of ethyl acetoacetate with phenylhydrazine, which he initially, and incorrectly, believed produced a quinoline derivative.

Further investigation into the structure of this novel compound, which he named antipyrine, revealed its true five-membered heterocyclic nature. This discovery was not only a significant academic achievement but also had immediate commercial implications. Antipyrine was found to possess potent antipyretic and analgesic properties, and under the trade name Antipyrin, it became one of the first commercially successful synthetic drugs, marking a pivotal moment in the history of medicinal chemistry.

The initial structural elucidation of the pyrazole ring was a subject of considerable scientific debate. Knorr, along with other eminent chemists of the era, including Emil Fischer and Arthur Hantzsch, engaged in a series of experiments to definitively establish the connectivity of the atoms within the ring. Through a combination of degradation studies and the synthesis of various derivatives, the now-accepted structure of the 1,2-diazole ring was confirmed, laying the foundation for over a century of pyrazole chemistry.

Evolution of Pyrazole Synthesis: From Classical Methods to Modern Innovations

The synthetic versatility of the pyrazole core has been a major driver of its widespread adoption in drug discovery and materials science. Over the decades, a rich portfolio of synthetic methodologies has been developed, ranging from classical condensation reactions to modern catalytic cross-coupling techniques.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis remains one of the most fundamental and widely utilized methods for the construction of the pyrazole ring. This reaction involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the final pyrazole product. The versatility of the Knorr synthesis lies in the wide range of commercially available starting materials, allowing for the facile generation of diverse pyrazole libraries.

  • Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the hydrazine derivative (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product beta_dicarbonyl β-Dicarbonyl Compound intermediate Hydrazone Intermediate beta_dicarbonyl->intermediate + Hydrazine hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Cyclization & Dehydration intermediate->cyclization pyrazole Pyrazole Product cyclization->pyrazole

Caption: The Knorr Pyrazole Synthesis Workflow.

Modern Synthetic Approaches

While the Knorr synthesis remains a workhorse in the field, modern organic chemistry has introduced a plethora of advanced methodologies for pyrazole construction. These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the rate of pyrazole synthesis, often reducing reaction times from hours to minutes. This technique is particularly well-suited for high-throughput synthesis and library generation.

  • Catalytic Methods: The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, has enabled the late-stage functionalization of pre-formed pyrazole rings, providing access to a vast chemical space that was previously difficult to explore.

  • Multi-component Reactions: One-pot, multi-component reactions that combine three or more starting materials to form a pyrazole product in a single step have gained significant traction. These reactions are highly atom-economical and offer a streamlined approach to the synthesis of complex pyrazole derivatives.

Synthetic MethodTypical ConditionsAdvantagesDisadvantages
Knorr Synthesis Reflux in ethanol or acetic acidReadily available starting materials, robustCan require harsh conditions, limited substituent diversity
Microwave-Assisted Microwave irradiation (100-150 °C)Rapid reaction times, high yieldsRequires specialized equipment
Catalytic Cross-Coupling Pd or Cu catalyst, base, inert atmosphereLate-stage functionalization, broad scopeCatalyst sensitivity, cost
Multi-component One-pot, often at room temperatureHigh atom economy, operational simplicitySubstrate scope can be limited

The Rise of Pyrazole in Medicinal Chemistry

The initial success of antipyrine as a therapeutic agent foreshadowed the immense potential of the pyrazole scaffold in drug discovery. Over the past century, a multitude of pyrazole-containing drugs have been developed, targeting a wide range of diseases. The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its rigid conformational structure, make it an ideal building block for the design of potent and selective ligands.

Celecoxib (Celebrex): A Revolution in Anti-Inflammatory Therapy

Perhaps the most well-known pyrazole-containing drug is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and pain. The discovery of celecoxib in the 1990s was a landmark achievement in medicinal chemistry, demonstrating that selective inhibition of the COX-2 isozyme could provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

The structure-activity relationship (SAR) studies that led to the discovery of celecoxib revealed the critical role of the pyrazole core. The two aryl substituents on the pyrazole ring were found to be essential for high-affinity binding to the COX-2 active site, with the trifluoromethyl group on one of the phenyl rings providing a key interaction that confers selectivity over the COX-1 isozyme.

Celecoxib_MOA cluster_drug Drug Action cluster_target Biological Target cluster_effect Physiological Effect Celecoxib Celecoxib Pyrazole Core COX2 COX-2 Enzyme Active Site Celecoxib->COX2 Selective Inhibition Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Mechanism of Action for Celecoxib.

Other Notable Pyrazole-Containing Drugs

The success of celecoxib is just one example of the broad therapeutic utility of the pyrazole scaffold. Other notable examples include:

  • Sildenafil (Viagra): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction. The pyrazole ring in sildenafil is part of a fused pyrazolopyrimidinone core that mimics the structure of the natural substrate, cGMP.

  • Rimonabant (Acomplia): A cannabinoid receptor 1 (CB1) inverse agonist that was developed for the treatment of obesity. Although later withdrawn from the market due to psychiatric side effects, rimonabant demonstrated the potential of pyrazole-based compounds to modulate the endocannabinoid system.

  • Stanozolol (Winstrol): An anabolic steroid that features a pyrazole ring fused to the steroid A-ring. This modification enhances the anabolic properties of the drug while reducing its androgenic effects.

Conclusion

From its serendipitous discovery in the late 19th century to its current status as a ubiquitous scaffold in modern drug discovery, the journey of the pyrazole ring is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The rich history of pyrazole chemistry, marked by the development of novel synthetic methodologies and a deep understanding of its structure-activity relationships, continues to inspire the design of new and improved therapeutic agents. As our understanding of biology and disease progresses, the versatile and privileged pyrazole core is poised to remain at the forefront of medicinal chemistry for the foreseeable future.

Introduction: The Pyrazole Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted Pyrazoles: Synthesis, Properties, and Therapeutic Applications

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic and structural features have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities.[1][3] The pyrazole ring system can exist in three tautomeric forms, contributing to its chemical versatility.[1]

The significance of substituted pyrazoles is underscored by their presence in numerous commercially available drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and the cannabinoid receptor antagonist Rimonabant.[4][5] The broad spectrum of biological activities associated with pyrazole derivatives is remarkable, encompassing anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and anticonvulsant properties, among others.[1][2][6][7][8][9] This guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of substituted pyrazoles for researchers and professionals in drug development.

Part 1: Foundational Synthetic Methodologies

The construction of the pyrazole ring is a well-established area of organic synthesis, with both classical and modern methods offering pathways to a vast array of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, first reported by Knorr in 1883.[10] This reaction's enduring utility lies in its simplicity and the ready availability of the precursors.[11]

Causality Behind the Mechanism: The reaction proceeds through a well-defined pathway. The more nucleophilic nitrogen of the substituted hydrazine initially attacks one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. A critical consideration in this synthesis is regioselectivity; when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[10] The reaction conditions, including pH and solvent, can be modulated to favor the formation of one isomer over the other.

Knorr_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism 1_3_dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate 1_3_dicarbonyl->intermediate + Hydrazine hydrazine Hydrazine (R'-NHNH₂) hydrazine->intermediate cyclization Cyclization & Dehydration intermediate->cyclization Intramolecular Attack product Substituted Pyrazole cyclization->product - H₂O

Figure 1: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole [10]

  • Preparation: To a solution of the 1,3-diketone (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the substituted hydrazine hydrochloride (1.1 mmol).

  • Reaction: The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Isolation: The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure substituted pyrazole.

Synthesis from α,β-Unsaturated Carbonyls and Hydrazines

Another highly versatile route involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[4][6] This method is particularly useful for synthesizing pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.

Causality Behind the Mechanism: The reaction typically begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and dehydration, analogous to the final steps of the Knorr synthesis, to form a pyrazoline. If the goal is the aromatic pyrazole, a subsequent oxidation step is required to introduce the second double bond into the ring.

Chalcone_to_Pyrazole chalcone α,β-Unsaturated Ketone (Chalcone) michael_addition Michael Addition chalcone->michael_addition hydrazine Hydrazine hydrazine->michael_addition cyclization Intramolecular Cyclization michael_addition->cyclization pyrazoline Pyrazoline Intermediate cyclization->pyrazoline oxidation Oxidation pyrazoline->oxidation pyrazole Substituted Pyrazole oxidation->pyrazole

Figure 2: Synthetic pathway from chalcones to pyrazoles.

Modern Synthetic Innovations

While classical methods remain prevalent, modern organic synthesis has introduced more efficient and diverse approaches:

  • [3+2] Cycloadditions: These reactions, particularly involving diazo compounds and alkynes, provide a direct route to the pyrazole core and are a cornerstone of modern heterocyclic chemistry.[12]

  • Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the product, offering high atom economy and efficiency.[13][14]

  • Green Chemistry Approaches: The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times and increase yields, often under solvent-free conditions, aligning with the principles of green chemistry.[10][15]

  • Metal Catalysis: Catalysts based on silver, copper, and palladium have enabled novel and highly regioselective pyrazole syntheses that were previously inaccessible.[1][10]

Part 2: Applications in Drug Discovery and Development

The structural and electronic properties of the pyrazole ring make it an ideal scaffold for interacting with various biological targets. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the metabolic stability of the aromatic ring, has led to its widespread use in drug design.[16][17]

Anti-inflammatory Agents: Targeting COX-2

Perhaps the most well-known application of pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4] The COX-2 enzyme is induced at sites of inflammation, and its inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Mechanism and Structure-Activity Relationship (SAR): Drugs like Celecoxib achieve their selectivity by exploiting structural differences between the active sites of COX-1 and COX-2. The pyrazole scaffold, when appropriately substituted, fits snugly into the larger, more accommodating active site of COX-2. Docking studies and SAR analyses have revealed that specific substitutions are critical for this selectivity and potency.[18][19][20] For many pyrazole-based inhibitors, a sulfonamide or a similar group at one position and appropriately sized aryl groups at other positions are key for potent and selective COX-2 inhibition.[19][21]

Figure 3: Key pharmacophoric features of pyrazole COX-2 inhibitors.

Compound ClassKey SubstituentsTargetNotable ActivityReference
Celecoxib Analogues1,5-diaryl pyrazoles with a 4-sulfonamidophenyl group at N1.COX-2High selectivity and potent anti-inflammatory effects.[4]
Pyrazole-ChalconesHybrid molecules combining pyrazole and chalcone scaffolds.COX-2Selective COX-2 inhibition.[19]
Dimeric PyrazolesSymmetrical molecules with two pyrazole units.COX-2Potent in vivo anti-inflammatory activity in carrageenan-induced edema models.[18]
Anticancer Agents: A Multi-Target Approach

Substituted pyrazoles have emerged as a highly promising class of anticancer agents, demonstrating efficacy through a multitude of mechanisms.[22][23][24] Their versatility allows for the design of molecules that can inhibit various targets crucial for cancer cell proliferation and survival.

Mechanisms and SAR: Pyrazole derivatives have been developed as potent inhibitors of several key cancer-related targets:

  • Kinase Inhibitors: They have shown significant activity against protein kinases like EGFR, VEGFR-2, and PI3K, which are often dysregulated in cancer.[22] For example, certain 5-alkylated selanyl-1H-pyrazole derivatives act as dual inhibitors of EGFR and VEGFR-2.[22]

  • Tubulin Polymerization Inhibitors: Some pyrazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to established chemotherapy agents.[24]

  • Apoptosis Induction: Many pyrazole compounds have been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer.[15][22]

Structure-activity relationship studies are crucial in this field, demonstrating that substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring dramatically influence cytotoxicity and target specificity.[15][23] For instance, the presence of ferrocene-pyrazole hybrids has shown high activity against colon cancer cells.[15]

Derivative ClassTarget/MechanismCell LineIC50 ValueReference
Pyrazole carbaldehydesPI3 Kinase InhibitorMCF-7 (Breast)0.25 µM[22]
Ferrocene-pyrazole hybridsApoptosis InductionHCT-116 (Colon)3.12 µM[15]
Pyrazolo[4,3-c]pyridinesAntiproliferativeMCF-7, HepG21.9-3.7 µg/mL[22]
Quinolin-2(1H)-one-based pyrazolesAntiproliferativeA549 (Lung)3.46 µg/mL[15]
Antimicrobial Agents: Combating Drug Resistance

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[16][25] Substituted pyrazoles have demonstrated significant potential in this area, with broad-spectrum activity against both bacteria and fungi.[8][25][26][27]

Mechanisms and SAR: Pyrazole derivatives have shown activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16] The proposed mechanisms of action include the inhibition of essential bacterial enzymes such as DNA gyrase.[16] SAR studies have shown that hybrid molecules, such as those combining pyrazole with thiazole or thiadiazine moieties, can exhibit enhanced antimicrobial potency.[25][27] Some pyrazole-1-carbothiohydrazide derivatives have displayed remarkable antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol.[25]

Derivative ClassTarget OrganismActivity (MIC)Reference
Pyrazole-1-carbothiohydrazidesS. aureus, C. albicans2.9–7.8 µg/mL (antifungal)[25]
Thiazolo-pyrazole hybridsMRSAAs low as 4 µg/mL[16]
Imidazo-pyridine substituted pyrazolesE. coli, P. aeruginosa<1 µg/mL[16]

Conclusion and Future Outlook

The substituted pyrazole scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its synthetic accessibility and wide range of biological activities ensure its relevance for the foreseeable future.[8][23] Future research will likely focus on several key areas:

  • Target Specificity: Designing next-generation pyrazole derivatives with higher selectivity for their intended biological targets to minimize off-target effects and improve safety profiles.

  • Combating Resistance: Developing novel pyrazole-based antimicrobials and anticancer agents that can overcome existing drug resistance mechanisms.

  • Advanced Synthesis: Employing innovative and sustainable synthetic methodologies, such as flow chemistry and biocatalysis, to access novel chemical space and produce these valuable compounds more efficiently.[15]

The continued exploration of the structure-activity relationships of pyrazole derivatives will undoubtedly lead to the discovery of new and more effective therapeutic agents to address a wide range of human diseases.[23]

References

Methodological & Application

One-Pot Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, one-pot protocol for the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through the cyclocondensation reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, procedural rationale, and critical safety considerations. The protocol is presented with clarity and precision to ensure reproducibility and success.

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The pyrazole scaffold is a key pharmacophore in numerous approved drugs. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, analgesic, and antimicrobial agents.

The traditional synthesis of pyrazoles often involves multi-step procedures. The one-pot synthesis detailed herein offers a streamlined and efficient alternative, reducing reaction time, minimizing waste, and simplifying the purification process. This approach is based on the well-established reaction of a 1,3-dicarbonyl equivalent with a hydrazine source, leading to the formation of the stable pyrazole ring.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via a cyclocondensation reaction between dimethyl acetylenedicarboxylate (DMAD) and hydrazine hydrate. The generally accepted mechanism for this type of reaction involves a series of nucleophilic additions and a final dehydration step to form the aromatic pyrazole ring.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the electrophilic acetylenic carbons of DMAD. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl group. The subsequent elimination of a molecule of methanol leads to the formation of the stable, aromatic 5-hydroxypyrazole ring. The tautomeric equilibrium between the 5-hydroxy and the 5-oxo forms of the product is an important consideration, with the hydroxy form being favored in many solvents.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the one-pot synthesis of this compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Dimethyl Acetylenedicarboxylate (DMAD)C₆H₆O₄142.111.42 g (1.2 mL)10
Hydrazine Hydrate (~55% solution)N₂H₄·H₂O50.06~0.9 mL10
MethanolCH₃OH32.0420 mL-
TolueneC₇H₈92.1410 mL-
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-
EthanolC₂H₅OH46.07As needed-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Workflow Diagram:

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge flask with DMAD in Toluene/DCM B Add Hydrazine Hydrate dropwise at 0°C A->B Cooling C Reflux the mixture for 2-3 hours B->C Heating D Monitor reaction by TLC C->D Sampling E Cool to room temperature D->E Completion F Evaporate solvent under reduced pressure E->F G Recrystallize from ethanol F->G H Characterize product (NMR, IR, MS) G->H

A visual representation of the synthesis workflow.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl acetylenedicarboxylate (1.42 g, 10 mmol) in a solvent mixture of toluene (10 mL) and dichloromethane (10 mL).

  • Addition of Hydrazine: Cool the flask in an ice bath to 0°C. Add hydrazine hydrate (~0.9 mL, 10 mmol) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. In case of skin contact, wash immediately with copious amounts of water.

Dimethyl acetylenedicarboxylate is a lachrymator and should be handled in a fume hood.

Expected Results and Characterization

The one-pot synthesis is expected to yield this compound as a white to off-white crystalline solid. The expected yield is typically in the range of 70-85%.

Spectroscopic Data (based on closely related structures and predicted values):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, OH), ~11.5 (s, 1H, NH), ~5.9 (s, 1H, CH), 3.75 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~162 (C=O, ester), ~158 (C-OH), ~140 (C-CO₂Me), ~95 (CH), ~52 (OCH₃).

  • IR (ATR, cm⁻¹): ~3400-3200 (br, OH, NH), ~1720 (C=O, ester), ~1620, 1580 (C=C, C=N).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₅H₆N₂O₃ [M+H]⁺: 143.04.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the quality of the starting materials.
Loss of product during work-upBe careful during the solvent evaporation and recrystallization steps.
Impure productIncomplete reactionEnsure the reaction has gone to completion before work-up.
Inefficient purificationRepeat the recrystallization process. Consider column chromatography if necessary.
Reaction is too vigorousAddition of hydrazine hydrate is too fastAdd the hydrazine hydrate slowly and maintain a low temperature during the addition.

Conclusion

The one-pot synthesis of this compound from dimethyl acetylenedicarboxylate and hydrazine hydrate is an efficient and straightforward method for obtaining this valuable heterocyclic building block. The protocol provided in this application note, along with the mechanistic insights and safety precautions, offers a reliable guide for researchers in the field of organic and medicinal chemistry. Careful execution of the experimental procedure will lead to a high yield of the desired product, facilitating further research and development in the synthesis of novel bioactive compounds.

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Compounds like Celecoxib, Sildenafil, and Rimonabant underscore the therapeutic versatility of this heterocycle.[1][2] Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a particularly valuable building block within this class. Its trifunctional nature—featuring a nucleophilic hydroxyl group, an ester for potential amide coupling, and a reactive pyrazole ring—makes it a rich starting point for generating diverse chemical libraries for drug discovery.[3][4]

The derivatization of the 5-hydroxyl group is a critical strategy for modulating the pharmacological profile of pyrazole-based compounds. This modification can profoundly impact:

  • Structure-Activity Relationships (SAR): Exploring the steric and electronic requirements of target binding pockets.

  • Pharmacokinetic Properties: Enhancing solubility, metabolic stability, and cell permeability.

  • Synthetic Strategy: Employing the hydroxyl group as a handle for further functionalization or protecting it during multi-step syntheses.[5][6]

This guide provides a detailed technical overview and validated protocols for the most common and effective strategies for derivatizing the hydroxyl group of this compound: O-alkylation, O-acylation, and O-silylation.

Core Concepts: Structure, Tautomerism, and Reactivity

Before proceeding to specific protocols, understanding the substrate's inherent chemical nature is paramount.

Structure and Tautomerism: this compound exists in tautomeric equilibrium with its keto form, methyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. Spectroscopic evidence, particularly in DMSO solutions, confirms that the hydroxyl tautomer (1a) is generally the predominant form.[7][8] This is crucial, as it ensures the availability of the hydroxyl proton for deprotonation and subsequent nucleophilic attack.

Tautomeric forms of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The hydroxy form (1a) is predominant over the keto form (1b).
Figure 1. Tautomeric equilibrium of the pyrazole core.

Regioselectivity: The pyrazole ring contains two nitrogen atoms. The N1-H is acidic and can be deprotonated, creating a competing nucleophilic site. Therefore, achieving selective O-derivatization over N-derivatization is a primary challenge. The choice of base, solvent, and electrophile is critical for controlling the reaction's regioselectivity. Generally, reactions favoring ionic intermediates (e.g., using strong bases like NaH) tend to promote O-alkylation, whereas conditions that allow for a higher concentration of the neutral pyrazole may lead to mixtures with N-alkylation.[9]

Experimental Workflow Overview

A standardized workflow ensures reproducibility and successful synthesis. The following process is applicable to all protocols described herein.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Characterization reagents Combine Substrate, Reagents & Solvent reaction_cond Apply Reaction Conditions (Temp, Time) reagents->reaction_cond monitoring Monitor Progress (TLC/LC-MS) reaction_cond->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction dry Dry Organic Layer (e.g., Na₂SO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography/Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Diagram 1. General experimental workflow for derivatization.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

Application Note: O-alkylation introduces an ether linkage, which is generally stable to a wide range of chemical conditions, making it ideal for permanent structural modification in SAR studies. The Williamson ether synthesis is the classic method, involving the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. The choice of base is critical for regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) is preferred to ensure complete deprotonation of the hydroxyl group, minimizing competitive N-alkylation.

Diagram 2. O-Alkylation reaction scheme.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl halide (e.g., Benzyl bromide, R-X) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen/Argon inlet

    • Syringes

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via syringe.

    • Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the stirred NaH slurry at 0 °C. Effervescence (H₂ gas evolution) should be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

    • Separate the layers. Extract the aqueous layer with EtOAc (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure O-alkylated product.

  • Characterization:

    • ¹H NMR: Disappearance of the broad hydroxyl proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 5.2 ppm for a benzyl CH₂ and aromatic protons at 7.3-7.5 ppm).

    • MS (ESI): Observation of the correct [M+H]⁺ or [M+Na]⁺ ion for the alkylated product.

Protocol 2: O-Acylation for Ester Synthesis

Application Note: O-acylation converts the hydroxyl group into an ester. Esters can serve as prodrugs that are cleaved in vivo by esterases to release the active parent molecule. This strategy is also useful for blocking the hydroxyl group's hydrogen-bond donating capability. The reaction is typically performed with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine, which acts as an acid scavenger.

Diagram 3. O-Acylation reaction scheme.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Acylating agent (e.g., Acetyl chloride or Benzoyl chloride) (1.2 eq)

    • Base (Pyridine or Triethylamine) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen/Argon inlet

    • Syringes

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add the base (1.5 eq, e.g., triethylamine) and cool the solution to 0 °C.

    • Add the acyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC, observing the consumption of the starting material.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure O-acylated pyrazole.

  • Characterization:

    • ¹H NMR: Disappearance of the hydroxyl proton. The pyrazole H-4 proton will often shift downfield due to the electron-withdrawing effect of the acyl group. Appearance of signals for the acyl moiety (e.g., a singlet around 2.3 ppm for an acetyl CH₃).

    • IR Spectroscopy: Appearance of a new strong carbonyl (C=O) stretching band for the newly formed ester, typically around 1740-1760 cm⁻¹.

    • MS (ESI): Observation of the correct [M+H]⁺ ion.

Protocol 3: O-Silylation for Hydroxyl Protection

Application Note: Silylation is a premier strategy for protecting hydroxyl groups during multi-step synthesis.[6] Silyl ethers are stable to many reaction conditions (e.g., organometallic reagents, many oxidants, and reductants) but can be selectively removed under acidic or fluoride-ion conditions. Tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable than trimethylsilyl (TMS) ethers, offering a wider range of compatibility. The reaction is typically mediated by a silyl chloride and a base like imidazole, which both activates the silylating agent and acts as an acid scavenger.

Diagram 4. O-Silylation reaction scheme.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen/Argon inlet

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature.

    • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution. A precipitate (imidazole hydrochloride) will form.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous phase with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/EtOAc) to yield the pure O-silylated pyrazole.

  • Characterization:

    • ¹H NMR: Disappearance of the hydroxyl proton. Appearance of characteristic signals for the TBDMS group: two singlets around 0.2 ppm (for the two Si-CH₃ groups) and a singlet around 0.9-1.0 ppm (for the tert-butyl group).

    • MS (ESI): Observation of the correct [M+H]⁺ ion for the silylated product.

Summary of Derivatization Strategies

Strategy Reagents Base Solvent Key Features & Rationale
O-Alkylation Alkyl Halide (R-X)NaH, K₂CO₃DMF, THFForms a stable ether linkage. NaH maximizes O-selectivity. Ideal for permanent modification.
O-Acylation Acyl Chloride (RCOCl)Pyridine, TEADCM, THFForms an ester linkage, potentially cleavable by esterases (prodrug potential). Good for blocking H-bond donation.
O-Silylation Silyl Chloride (TBDMS-Cl)Imidazole, TEADMF, DCMForms a silyl ether for chemical protection. TBDMS group is robust but readily cleaved by acid or fluoride.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and use appropriate quenching procedures.

  • Acyl Chlorides: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Minimize exposure and handle only in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

The Versatile Scaffold: Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Among the vast family of pyrazole derivatives, methyl 5-hydroxy-1H-pyrazole-3-carboxylate emerges as a particularly valuable building block. Its trifunctional nature—possessing a reactive N-H, a nucleophilic hydroxyl group, and an easily modifiable ester—provides medicinal chemists with three distinct handles for molecular elaboration. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, key derivatization strategies, and applications in drug discovery, with a focus on kinase and cyclooxygenase inhibition. We present detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the 5-Hydroxypyrazole-3-carboxylate Core

The strategic importance of the this compound scaffold lies in its inherent chemical versatility and proven biological relevance. The pyrazole ring itself is metabolically stable and acts as an excellent bioisostere for other functional groups, capable of engaging in crucial hydrogen bonding interactions with protein targets.[2] The three functional groups on the core allow for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • N1-Position: Substitution at this position, typically with aryl or alkyl groups, allows for probing hydrophobic pockets and influencing the orientation of other substituents within a binding site.

  • C5-Hydroxyl Group: This group can act as a hydrogen bond donor or acceptor. It also serves as a key point for introducing diversity through O-alkylation or O-acylation, enabling the exploration of different linker strategies or the introduction of pharmacophoric elements.

  • C3-Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides. This position is critical for engaging with key residues in enzyme active sites and is a common feature in many pyrazole-based inhibitors.[3]

Synthesis of the Core Scaffold

The fundamental approach to synthesizing the 5-hydroxypyrazole ring is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction between hydrazine and dimethyl acetylenedicarboxylate (DMAD) is a direct and efficient method.

Protocol 2.1: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a reliable one-pot synthesis for an N-substituted analog, which is a common starting point for many drug discovery programs.[4][5]

Rationale: This reaction proceeds via a Michael addition of the hydrazine to one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring. The use of a substituted hydrazine, like phenylhydrazine, directly installs a key substituent at the N1 position.

Materials:

  • Phenylhydrazine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (2 mmol, 1.0 eq) and dimethylacetylenedicarboxylate (DMAD) (2 mmol, 1.0 eq).[4]

  • Add a 1:1 mixture of toluene and DCM (10 mL).

  • Stir the mixture at reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting white solid from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4]

Protocol 2.2: Synthesis of the Parent Scaffold, this compound

This protocol is adapted from the above method for the synthesis of the unsubstituted parent compound.

Rationale: By substituting phenylhydrazine with hydrazine hydrate, the N1 position of the pyrazole remains unsubstituted, providing a crucial site for subsequent functionalization. The fundamental reaction mechanism remains the same.

Materials:

  • Hydrazine hydrate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol

Procedure:

  • Cool a solution of dimethyl acetylenedicarboxylate (DMAD) (10 mmol, 1.0 eq) in methanol (20 mL) to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (10 mmol, 1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate will likely have formed.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

G cluster_synthesis Core Scaffold Synthesis DMAD Dimethyl Acetylenedicarboxylate (DMAD) Reaction Reflux or RT Stirring DMAD->Reaction Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine or Hydrazine Hydrate) Hydrazine->Reaction Solvent Solvent (e.g., Toluene/DCM or Methanol) Solvent->Reaction Workup Solvent Evaporation & Recrystallization Reaction->Workup Product This compound (Core Scaffold) Workup->Product

Caption: General workflow for the synthesis of the pyrazole core.

Key Derivatization Strategies and Protocols

The power of the scaffold lies in its three points of diversification. Below are protocols for modifying each site.

Protocol 3.1: Selective N1-Alkylation

Rationale: Alkylation of the pyrazole N-H is a common strategy to introduce groups that can interact with specific protein residues. Regioselectivity can be an issue with unsymmetrical pyrazoles, but for many substrates, alkylation under basic conditions favors the N1 product.[6] The choice of base and solvent is critical for achieving high selectivity and yield.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1 mmol, 1.0 eq) in DMF (5 mL), add potassium carbonate (1.5 mmol, 1.5 eq).

  • Add the desired alkyl halide (1.1 mmol, 1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.2: O-Acylation of the C5-Hydroxyl Group

Rationale: Acylation of the C5-hydroxyl group creates an ester linkage, which can be a useful linker or introduce a new pharmacophore. This reaction is typically performed under basic conditions using an acyl chloride or anhydride. To favor O-acylation over competing C-acylation at the C4 position, conditions can be optimized (e.g., using a non-nucleophilic base like pyridine).[7][8]

Materials:

  • Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M HCl solution

Procedure:

  • Dissolve methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1 mmol, 1.0 eq) in anhydrous DCM (10 mL) and add pyridine (1.2 mmol, 1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.

  • Wash the reaction mixture sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via recrystallization or column chromatography.

Protocol 3.3: Amide Formation from the C3-Ester

Rationale: The conversion of the C3-ester to an amide is one of the most critical transformations for this scaffold, as the amide functionality is key to the binding mode of many pyrazole-based inhibitors. This can be achieved by direct aminolysis, often requiring heat, or by a two-step hydrolysis-amidation sequence using standard peptide coupling reagents.[9]

Materials:

  • This compound derivative

  • Amine (e.g., benzylamine)

  • Methanol (for direct aminolysis) OR

  • Lithium hydroxide (LiOH), THF/Water, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), DMF (for two-step method)

Procedure (Direct Aminolysis):

  • Dissolve the pyrazole ester (1 mmol, 1.0 eq) in methanol (5 mL).

  • Add the desired amine (2-3 eq).

  • Heat the mixture in a sealed tube or under reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting amide by chromatography or recrystallization.

G cluster_n1 N1-Alkylation cluster_c5 C5-O-Acylation cluster_c3 C3-Amide Formation Core Core Scaffold Methyl 5-hydroxy-1H- pyrazole-3-carboxylate N1_React Alkyl Halide, Base (K₂CO₃) Core->N1_React C5_React Acyl Chloride, Base (Pyridine) Core->C5_React C3_React Amine, Heat or Coupling Agents Core->C3_React N1_Prod N1-Substituted Derivative C5_Prod C5-Acyloxy Derivative C3_Prod C3-Carboxamide Derivative

Caption: Key derivatization pathways from the core scaffold.

Application Notes: Targeting Kinases and COX Enzymes

Application as Kinase Inhibitors

The pyrazole scaffold is a well-established core for designing potent kinase inhibitors.[3] Derivatives of 5-hydroxypyrazole-3-carboxamide are particularly effective against targets like Fms-like tyrosine kinase 3 (FLT3), which is frequently mutated in Acute Myeloid Leukemia (AML).

Mechanism & Structure-Activity Relationship (SAR): The typical binding mode involves the pyrazole ring acting as a hinge-binder. The N-H of the pyrazole and the N-H of the C3-amide form critical hydrogen bonds with the kinase hinge region.

  • N1-Substituent: Large, hydrophobic groups at the N1 position often occupy the hydrophobic back pocket of the ATP binding site, enhancing potency and selectivity.

  • C3-Amide: This group is crucial for hinge binding. The R-group on the amide nitrogen extends towards the solvent-exposed region, providing a site to tune solubility and other physicochemical properties.

  • C5-Position: While the hydroxyl group itself can participate in binding, derivatization at this position can be used to gain additional interactions or to block metabolic pathways.

Compound IDN1-SubstituentC3-Amide R-GroupC5-SubstituentFLT3 IC₅₀ (nM)Reference
FN-1501 H4-((4-methylpiperazin-1-yl)methyl)phenyl4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)2.33[FN-1501 Paper]
Compound 8t H4-((4-ethylpiperazin-1-yl)methyl)phenyl4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)0.089[Compound 8t Paper]

(Note: The table presents data for related pyrazole-3-carboxamide scaffolds to illustrate SAR principles, as direct data for the this compound core in this context is proprietary or less published.)

Application as Anti-Inflammatory Agents (COX-2 Inhibitors)

The 1,5-diarylpyrazole structure is famously found in the selective COX-2 inhibitor Celecoxib. The 5-hydroxypyrazole-3-carboxylate scaffold can be used to develop novel anti-inflammatory agents by mimicking this arrangement.

Mechanism & SAR: Selective COX-2 inhibitors exploit a secondary pocket in the COX-2 active site that is absent in COX-1.

  • N1-Aryl Group: A substituted phenyl ring at N1 is common.

  • C5-Aryl Group: A second aryl ring at the C5 position (introduced via O-etherification or other coupling) is crucial for activity. For selectivity, a p-sulfonamide or similar group on one of the aryl rings is often required to interact with the COX-2 specific side pocket.

  • C3-Carboxylate/Amide: This group can be modified to optimize binding and pharmacokinetic properties.

Detailed Biological Assay Protocols

Protocol 5.1: In Vitro FLT3 Kinase Inhibition Assay (LanthaScreen™ Principle)

Rationale: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay. It measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site. It is a robust, high-throughput method for determining inhibitor potency (IC₅₀).[6]

Materials:

  • Recombinant FLT3 Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • TR-FRET Dilution Buffer

  • Test compounds dissolved in DMSO

  • Low-volume 384-well plates (e.g., Corning #3676)

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each compound dilution into a 384-well assay plate.

  • Kinase/Antibody Mix Preparation: Dilute the FLT3 kinase and Eu-anti-Tag antibody in TR-FRET dilution buffer to a 2X final concentration.

  • Dispense Kinase/Antibody: Add 5 µL of the 2X Kinase/Antibody mix to each well of the assay plate.

  • Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer to a 2X final concentration.

  • Dispense Tracer & Incubate: Add 5 µL of the 2X tracer solution to each well to initiate the reaction. The final volume should be 10 µL.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, collecting emission signals at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: In Vitro COX-2 Inhibition Assay (Colorimetric)

Rationale: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂, oxidizing a chromogenic substrate in the process. The absorbance of the oxidized chromogen is proportional to the enzyme activity. Inhibitors will reduce the rate of color development.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and COX-2 enzyme according to the supplier's instructions. Keep the enzyme on ice.

  • Assay Plating: To wells of a 96-well plate, add:

    • 100% Initial Activity wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL DMSO.

    • Inhibitor wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL test compound (in DMSO).

    • Background wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL DMSO (no enzyme).

  • Pre-incubation: Add 10 µL of the chromogenic substrate solution to all wells. Incubate the plate at 37 °C for 5-10 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Measurement: Immediately read the absorbance at 590-620 nm in kinetic mode for 1-2 minutes.

  • Data Analysis:

    • Determine the rate (V) of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100.

    • Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a high-value scaffold that offers a robust and versatile platform for medicinal chemistry. Its accessible synthesis and multiple points for diversification allow for the systematic development of potent and selective modulators of various biological targets. The detailed synthetic and biological protocols provided herein serve as a practical guide for researchers aiming to leverage this privileged structure in the design and development of next-generation therapeutics.

References

Application Notes and Protocols: Methyl 5-hydroxy-1H-pyrazole-3-carboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyrazole Scaffold and the Potential of a Multifunctional Building Block

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a favored template for the design of drugs targeting a diverse range of biological targets.[3] Among the vast family of pyrazole derivatives, methyl 5-hydroxy-1H-pyrazole-3-carboxylate stands out as a particularly valuable and versatile building block. Its trifunctional nature, possessing a reactive hydroxyl group, a readily modifiable ester, and two nitrogen atoms with distinct reactivity, offers a wealth of opportunities for synthetic diversification and the creation of novel molecular architectures with significant therapeutic potential.

This comprehensive guide provides an in-depth exploration of this compound as a strategic starting material in the synthesis of bioactive molecules. We will delve into its synthesis, explore its chemical reactivity, and present detailed protocols for its derivatization into promising therapeutic agents. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.

Physicochemical Properties and Tautomerism

This compound is a stable, crystalline solid. A critical aspect of its chemistry is the potential for tautomerism. 5-Hydroxypyrazoles can exist in equilibrium with their corresponding pyrazolone forms. However, spectroscopic studies, including infrared and proton magnetic resonance, have indicated that 5-hydroxypyrazoles predominantly exist in the hydroxyl tautomeric form. This is a crucial consideration for predicting and controlling its reactivity.

PropertyValueSource
Molecular FormulaC₅H₆N₂O₃[4]
Molecular Weight142.11 g/mol [4]
AppearanceWhite to off-white solid[5]
CAS Number1018446-60-0[4]

Synthesis of the Core Scaffold: A Reliable and Scalable Approach

The most common and efficient method for the synthesis of the 5-hydroxy-1H-pyrazole-3-carboxylate core involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. A well-documented procedure for a closely related analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, utilizes the reaction of dimethyl acetylenedicarboxylate (DMAD) with phenylhydrazine.[1][2] This one-pot, two-component reaction is high-yielding and proceeds under mild conditions.[1]

A similar strategy, substituting phenylhydrazine with hydrazine hydrate or hydrazine sulfate, is the preferred method for the synthesis of the parent this compound.

Protocol 1: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (A Template for the Parent Compound)

This protocol is adapted from a peer-reviewed publication and serves as a reliable template for the synthesis of the N-unsubstituted analog.[1]

Workflow for the Synthesis of the Pyrazole Core

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Dimethyl Acetylenedicarboxylate (DMAD) Phenylhydrazine Solvent Toluene:DCM (1:1) Reactants->Solvent Setup Reflux Apparatus Solvent->Setup Heating Reflux for 2h Setup->Heating Monitoring TLC Monitoring Heating->Monitoring Evaporation Solvent Removal (Reduced Pressure) Monitoring->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Product White Crystalline Solid Recrystallization->Product

Caption: A streamlined workflow for the synthesis of the pyrazole core.

Materials:

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Phenylhydrazine

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol

  • Standard reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (e.g., 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (e.g., 2 mmol) in a 1:1 mixture of toluene and DCM (e.g., 10 mL).[1]

  • Heat the mixture to reflux and maintain for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting white solid from ethanol to obtain pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]

Expected Results:

  • Yield: High

  • Appearance: White crystalline solid[1]

  • Melting Point: 188 °C[1]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H4), 3.80 (s, 3H, OCH₃).[1]

  • FTIR (ATR, cm⁻¹): 3204 (O-H stretch), 1728 (C=O stretch, ester).[1]

The Reactivity Landscape: A Hub for Chemical Diversification

The trifunctional nature of this compound makes it a highly versatile intermediate. The reactivity of each functional group can be selectively addressed to generate a diverse library of derivatives.

Reactivity of Functional Groups in this compound

G Core This compound N1-H C5-OH C3-COOCH₃ N_Alkylation N-Alkylation (e.g., Alkyl halides) Core:f1->N_Alkylation Forms N-substituted pyrazoles N_Acylation N-Acylation (e.g., Acyl chlorides) Core:f1->N_Acylation Forms N-acyl pyrazoles O_Alkylation O-Alkylation (e.g., Alkyl halides) Core:f2->O_Alkylation Forms 5-alkoxy pyrazoles O_Acylation O-Acylation (e.g., Acyl chlorides) Core:f2->O_Acylation Forms 5-acyloxy pyrazoles Halogenation Halogenation (e.g., POBr₃) Core:f2->Halogenation Forms 5-halo pyrazoles Amidation Amidation (e.g., Amines) Core:f3->Amidation Forms pyrazole-3-carboxamides Hydrolysis Hydrolysis (e.g., LiOH, NaOH) Core:f3->Hydrolysis Forms pyrazole-3-carboxylic acid G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Product Isolation Start Methyl 5-hydroxy-1H- pyrazole-3-carboxylate Amination Conversion to 5-aminopyrazole derivative Start->Amination Reactants 5-Aminopyrazole derivative β-Dicarbonyl compound (e.g., acetylacetone) Amination->Reactants Conditions Reflux in appropriate solvent (e.g., ethanol, acetic acid) Reactants->Conditions Workup Cooling, precipitation, and filtration Conditions->Workup Purification Recrystallization Workup->Purification Final_Product Pyrazolo[1,5-a]pyrimidine Purification->Final_Product

References

Application Notes and Protocols: Synthesis of Novel Bioactive Scaffolds from Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its prevalence in blockbuster drugs has cemented its status as a "privileged scaffold." The unique electronic properties and conformational flexibility of the pyrazole ring allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics. Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a particularly valuable and versatile starting material for the synthesis of a wide array of complex molecular architectures. Its multiple reactive sites—the two ring nitrogens, the hydroxyl group, the ester, and the C4 position—offer a rich platform for derivatization, leading to the generation of diverse compound libraries for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel compounds from this compound. We will delve into key synthetic transformations, including N-alkylation, the construction of fused heterocyclic systems, palladium-catalyzed cross-coupling reactions, and Knoevenagel condensation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and the rationale behind experimental choices, empowering researchers to not only replicate the synthesis but also to innovate upon it.

Tautomerism of this compound

A critical aspect to consider when working with this compound is its tautomeric nature. It can exist in three forms: the 5-hydroxy (OH-form), the pyrazolin-5-one (NH-form), and the less common CH-form. The predominant tautomer is influenced by the solvent, pH, and temperature. In many cases, the hydroxyl form is the most stable, but the equilibrium can be shifted to favor one of the other tautomers, which can influence the regioselectivity of subsequent reactions.

Protocol 1: Regioselective N-Alkylation of this compound

The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of pyrazole-based drugs. However, the presence of two reactive nitrogen atoms in the pyrazole ring often leads to the formation of a mixture of N1 and N2 regioisomers. Controlling this regioselectivity is paramount for the synthesis of a single, desired biologically active compound.

Mechanistic Insights into Regioselectivity

The regiochemical outcome of N-alkylation is a delicate interplay of steric and electronic factors, as well as the reaction conditions.[2][3]

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The nucleophilicity of the two nitrogen atoms can be influenced by the electronic nature of the substituents on the pyrazole ring.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. Strong bases like sodium hydride (NaH) tend to favor the thermodynamically more stable anion, while weaker bases like potassium carbonate (K₂CO₃) may lead to kinetically controlled alkylation.

Density Functional Theory (DFT) studies have provided valuable insights into the activation energies for N1 versus N2 alkylation, helping to rationalize and predict the observed regioselectivity.[4][5] These studies often reveal subtle, non-covalent interactions, such as hydrogen bonding, that can stabilize one transition state over the other, thereby directing the reaction pathway.

Experimental Workflow: Base-Mediated N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Pyrazole in Anhydrous Solvent B Add Base A->B Stir for 15-30 min C Add Alkylating Agent B->C Dropwise addition D Heat and Stir C->D Monitor by TLC/LC-MS E Quench Reaction D->E F Extract with Organic Solvent E->F G Purify by Chromatography F->G

Caption: General workflow for the base-mediated N-alkylation of this compound.

Detailed Protocol

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), finely ground

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add finely ground potassium carbonate (1.5 eq) to the stirred solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 regioisomers.

Data Presentation: Influence of Reaction Conditions on Regioselectivity
EntryAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioTotal Yield (%)
1Methyl IodideK₂CO₃DMF603:185
2Benzyl BromideK₂CO₃DMF605:192
3Methyl IodideNaHTHF251:278
4Benzyl BromideCs₂CO₃Acetonitrile80>10:195

Note: The data in this table is representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Synthesis of Fused Pyrazoles - Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including kinase inhibition.[6] The synthesis of these compounds from this compound requires a multi-step sequence, showcasing the versatility of the starting material in the construction of complex scaffolds.

Synthetic Strategy

The synthesis begins with the conversion of the hydroxyl group to an amino group, followed by cyclization with a suitable one-carbon synthon to form the pyrimidine ring.

G A This compound B Methyl 5-amino-1H-pyrazole-3-carboxylate A->B 1. Nitration 2. Reduction C Pyrazolo[3,4-d]pyrimidin-4-one B->C Cyclization with Formamide

Caption: Synthetic pathway for the preparation of pyrazolo[3,4-d]pyrimidines.

Detailed Protocol

Step 1: Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate

This step involves the nitration of the C4 position, followed by the reduction of the nitro group to an amine.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The 5-aminopyrazole intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidin-4-one.

Materials:

  • Methyl 5-amino-1H-pyrazole-3-carboxylate

  • Formamide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in formamide (10 eq).

  • Heat the reaction mixture to 180 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude pyrazolo[3,4-d]pyrimidin-4-one.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7][8][9][10]

Protocol 3: Palladium-Catalyzed C-C Bond Formation - Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[11][12] The Suzuki-Miyaura coupling, in particular, is widely used in the pharmaceutical industry for the synthesis of biaryl compounds. To perform a Suzuki-Miyaura reaction on our pyrazole scaffold, we first need to introduce a handle for the cross-coupling, typically a halogen atom.

Synthetic Strategy

The strategy involves the bromination of the C4 position of the pyrazole ring, followed by the palladium-catalyzed cross-coupling with a boronic acid.

G A This compound B Methyl 4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate A->B Bromination (e.g., NBS) C Methyl 4-aryl-5-hydroxy-1H-pyrazole-3-carboxylate B->C Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base)

Caption: Two-step synthesis of 4-aryl pyrazoles via bromination and Suzuki-Miyaura coupling.

Detailed Protocol

Step 1: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate.[13]

Step 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add methyl 4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-hydroxypyrazole derivative.[14][15][16][17][18]

Protocol 4: Knoevenagel Condensation for the Synthesis of Pyrazole-based Alkenes

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[19][20][21][22] To utilize this reaction, the pyrazole scaffold must first be functionalized with an aldehyde group.

Synthetic Strategy

This three-step synthesis involves the N-protection of the pyrazole, followed by formylation of the C4 position, and finally the Knoevenagel condensation.

Detailed Protocol

Step 1 & 2: N-Protection and Formylation

The pyrazole nitrogen is first protected (e.g., with a benzyl group) to prevent side reactions. The C4 position is then formylated using a Vilsmeier-Haack reaction (POCl₃, DMF).

Step 3: Knoevenagel Condensation

Materials:

  • 4-Formyl-5-hydroxy-1-protected-1H-pyrazole-3-carboxylate

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 4-formylpyrazole (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of novel compounds with potential biological activity. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of reactivity and regioselectivity, and by employing the robust synthetic methods described herein, scientists in the field of drug discovery and development can unlock the full potential of this privileged heterocyclic system.

References

Protocol for the N-alkylation of Pyrazole Rings: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of pyrazoles is a cornerstone transformation in synthetic and medicinal chemistry, granting access to a vast array of molecules with significant biological and material properties. However, the inherent nature of the pyrazole ring, with its two adjacent and electronically similar nitrogen atoms, presents a persistent challenge in achieving regioselectivity. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and robust protocols for the N-alkylation of pyrazole rings. We delve into the mechanistic underpinnings of regioselectivity, compare classical and modern alkylation strategies, and offer detailed, step-by-step experimental procedures. This document is designed to serve as a practical laboratory resource, explaining the causality behind experimental choices to empower chemists to troubleshoot and optimize these critical reactions.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Its N-alkylation is a critical step in molecular design, as the substituent on the nitrogen atom can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-alkyl pyrazoles are integral to compounds with anti-tumor, anti-infective, and anti-dementia properties.[1][2] Beyond medicine, these derivatives are used in agrochemicals, new materials, and as sensors.[1][2]

The primary challenge in the synthesis of N-substituted pyrazoles from an NH-pyrazole precursor is controlling the site of alkylation. For an unsymmetrical pyrazole (e.g., 3-methylpyrazole), alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate.[3][4][5] This guide will illuminate the factors that govern this selectivity and provide protocols to steer the reaction towards the desired isomer.

The Challenge of Regioselectivity: Mechanistic Insights

The outcome of a pyrazole N-alkylation is a delicate interplay of steric hindrance, electronic effects, and reaction conditions (base, solvent, counter-ion).[3][5]

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][6] For a pyrazole with a bulky substituent at the C3 position, alkylation is heavily favored at the distal N1 nitrogen. Likewise, a bulky alkylating agent will favor the less encumbered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atoms, while electron-donating groups increase it. This can be exploited to influence the reaction pathway.

  • Reaction Conditions: The choice of base and solvent system can dramatically alter the N1/N2 ratio.[3][7] Strong, non-coordinating bases like sodium hydride (NaH) fully deprotonate the pyrazole to form the pyrazolate anion. In contrast, weaker bases like potassium carbonate (K2CO3) may operate under equilibrium conditions.[5][6] The solvent's polarity and ability to coordinate with the base's counter-ion also play a crucial role. For instance, the K2CO3-DMSO system is known to promote regioselective N1-alkylation.[6]

Below is a diagram illustrating the competitive N1 versus N2 alkylation pathways for a generic 3-substituted pyrazole.

G cluster_start Reactants cluster_base Deprotonation start 3-R-Pyrazole + R'-X (Alkyl Halide) Base Base (e.g., NaH, K2CO3) Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion - H+ N1_Product N1-Alkylated Product (Less Hindered) Anion->N1_Product Path A (Sterically Favored) N2_Product N2-Alkylated Product (More Hindered) Anion->N2_Product Path B (Sterically Disfavored)

Caption: General mechanism for base-mediated N-alkylation of pyrazoles.

Key N-Alkylation Methodologies

Several reliable methods exist for the N-alkylation of pyrazoles. The choice of method depends on the nature of the alkylating agent (alkyl halide, alcohol, etc.), the scale of the reaction, and the desired regioselectivity.

Classical Alkylation with Alkyl Halides under Basic Conditions

This is the most common and straightforward method, analogous to a Williamson ether synthesis. It involves the deprotonation of the pyrazole with a suitable base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection:

    • Strong Bases (e.g., NaH, KOt-Bu): Used for complete and irreversible deprotonation. Ideal for less reactive alkyl halides. Requires anhydrous conditions and an inert atmosphere (e.g., N2, Ar).

    • Weaker Bases (e.g., K2CO3, Cs2CO3): Milder, easier to handle, and often sufficient for reactive alkyl halides like benzyl or allyl bromides. Can provide excellent regioselectivity.[6]

  • Solvent Selection:

    • DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide): Polar aprotic solvents that are excellent for S_N2 reactions. They effectively solvate the cation of the base, leaving a highly reactive "naked" pyrazolate anion.

    • Acetonitrile (MeCN), THF (Tetrahydrofuran): Also common choices. THF is often paired with strong bases like NaH.

  • Phase-Transfer Catalysis (PTC): An excellent "green" alternative that avoids dipolar aprotic solvents.[8] A quaternary ammonium salt (e.g., TBAB - tetrabutylammonium bromide) transfers the pyrazolate anion from a solid or aqueous basic phase into an organic phase containing the alkyl halide.[6][9][10] This method can often be run neat (solvent-free) or in less hazardous solvents like toluene.[6][8]

Mitsunobu Reaction: Alkylation with Alcohols

The Mitsunobu reaction allows for the direct use of primary and secondary alcohols as alkylating agents, which is advantageous when the corresponding alkyl halide is unstable or inaccessible.[11][12] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (usually triphenylphosphine, PPh3) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][12]

Mechanistic Rationale: The reaction involves the formation of a key phosphonium intermediate from the PPh3 and DEAD.[12] The alcohol adds to this intermediate, and subsequent deprotonation by the pyrazole generates an alkoxyphosphonium salt. The pyrazolate anion then acts as the nucleophile, displacing the activated oxygen of the alcohol in an S_N2 reaction that proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[12] This stereospecificity is a key advantage of the Mitsunobu reaction.[11]

Michael Addition: Alkylation with α,β-Unsaturated Systems

Pyrazoles can act as nucleophiles in a conjugate or Michael addition reaction with electron-deficient alkenes (e.g., acrylates, enones). This method provides a direct route to N-alkyl pyrazoles bearing a functional group at the β-position. Catalyst-free Michael additions of pyrazoles have been developed that proceed with high yield and excellent N1-regioselectivity.[13][14]

Modern Methods: Acid-Catalyzed Alkylation

Recent advances have introduced milder, alternative methods. One such approach uses trichloroacetimidates as electrophiles under Brønsted acid catalysis (e.g., camphorsulfonic acid).[1][2] This method avoids the need for strong bases and high temperatures and is particularly effective for generating benzylic and benzhydryl N-alkyl pyrazoles.[1][15] Regioselectivity in these reactions is primarily governed by sterics.[1][2]

Comparative Summary of Protocols

Method Alkylating Agent Key Reagents Advantages Disadvantages Regioselectivity Control
Classical Basic Alkyl Halides, TosylatesNaH, K2CO3, Cs2CO3Wide scope, cost-effective, well-establishedRequires base, can have regioselectivity issuesSterics, Base/Solvent System[3][5]
Phase-Transfer (PTC) Alkyl HalidesTBAB, K2CO3/NaOH"Green" (less hazardous solvents), high yields, scalable[6][8]Catalyst can sometimes be difficult to removeSterics
Mitsunobu Reaction AlcoholsPPh3, DEAD/DIADUses alcohols directly, stereospecific (inversion)[11][12]Stoichiometric phosphine oxide byproduct removal, sensitive reagentsSterics, Solvent Effects[16]
Michael Addition α,β-Unsaturated CarbonylsOften catalyst-free or mild baseAtom economical, introduces functionalityLimited to specific electrophile typesExcellent N1-selectivity often observed[13][14]
Acid-Catalyzed TrichloroacetimidatesCamphorsulfonic Acid (CSA)Mild conditions, avoids strong base[1]Limited to specific electrophile types (e.g., benzylic)[2]Sterics[1][15]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for N-Alkylation using K2CO3 in DMF

This protocol is a robust and widely applicable method for reactive alkylating agents like benzyl and allyl halides.

G cluster_workflow Experimental Workflow: K2CO3/DMF Method A 1. Combine Pyrazole, K2CO3, and DMF B 2. Add Alkyl Halide (R-X) A->B C 3. Heat Reaction (e.g., 60-80 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Work-up (Quench, Extract) D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Caption: Workflow for a typical pyrazole N-alkylation reaction.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Potassium Carbonate (K2CO3), finely powdered (1.5 - 2.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 - 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous DMF via syringe to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated pyrazole regioisomers.

Protocol 2: General Procedure for Mitsunobu N-Alkylation

This protocol is for the alkylation of pyrazoles using an alcohol as the alkylating agent.

Materials:

  • Substituted Pyrazole (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted pyrazole (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirring solution. An exothermic reaction and color change (typically to a yellow or orange hue) are often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography. Pro-Tip: Sometimes, the phosphine oxide can be precipitated by adding a non-polar solvent like hexanes or ether and filtering before chromatography.

Troubleshooting and Practical Insights

  • Poor Regioselectivity: If you obtain an inseparable mixture of isomers, consider changing the reaction conditions. A bulkier substituent on the pyrazole can improve selectivity. Alternatively, switching the base/solvent system (e.g., from NaH/THF to K2CO3/DMSO) can have a profound effect.[5][6]

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous, especially for reactions involving strong bases or the Mitsunobu protocol. If using a less reactive alkyl halide (e.g., an alkyl chloride), consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.

  • Difficult Purification: The byproducts of the Mitsunobu reaction can be challenging to remove. Using polymer-supported PPh3 or modified phosphines can simplify purification. For basic alkylation, ensuring a complete aqueous work-up to remove all DMF and inorganic salts is critical before chromatography.

Conclusion

The N-alkylation of pyrazoles is a versatile and essential reaction for chemists in discovery and development. A thorough understanding of the interplay between steric, electronic, and conditional factors is paramount to achieving the desired regiochemical outcome. By leveraging the appropriate methodology—be it a classical base-mediated approach, a mild Mitsunobu reaction, or a modern acid-catalyzed protocol—researchers can efficiently access the target N-alkylated pyrazoles required for advancing their scientific programs.

References

Application Notes & Protocols: The Strategic Use of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a privileged scaffold in agrochemical discovery, forming the core of numerous commercially successful herbicides, fungicides, and insecticides.[1][2][3] This is due to the pyrazole moiety's unique chemical properties and its ability to interact with various biological targets.[1][4][5] Among the vast array of pyrazole-based building blocks, methyl 5-hydroxy-1H-pyrazole-3-carboxylate stands out as a versatile and crucial intermediate. Its multifunctional nature, featuring a hydroxyl group, a carboxylate ester, and a reactive pyrazole ring, allows for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent application in the construction of high-value agrochemicals, supported by detailed experimental protocols and mechanistic insights for researchers in the field.

The Pyrazole Scaffold: A Cornerstone of Agrochemical Innovation

The intrinsic biological activity of the pyrazole ring has made it a focal point of pesticide research for decades.[2] Its derivatives have been successfully commercialized to target different modes of action, including:

  • Herbicides: Inhibition of critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[2][6]

  • Fungicides: Disruption of mitochondrial respiration, notably as complex II (SDHI) and complex III (strobilurin) inhibitors.[2][3][7]

  • Insecticides: Modulation of ion channels in the insect nervous system.[1][2]

This compound provides a robust entry point into these classes of compounds, offering multiple handles for derivatization and molecular elaboration.

Synthesis of the Key Intermediate: this compound

The most direct and common synthesis of substituted 5-hydroxy-1H-pyrazole-3-carboxylates involves a one-pot, two-component condensation reaction between a hydrazine derivative and dimethyl acetylenedicarboxylate (DMAD).[8][9] This approach is efficient and provides a high yield of the desired product.

General Synthesis Workflow

The reaction proceeds via a cyclocondensation mechanism. The hydrazine initially adds to one of the acetylenic carbons of DMAD, followed by an intramolecular cyclization and tautomerization to yield the stable 5-hydroxypyrazole form.

Synthesis_Workflow Hydrazine Hydrazine Derivative (R-NHNH2) Reaction Cyclocondensation Hydrazine->Reaction DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Reaction Solvent Reflux in Toluene/DCM Solvent->Reaction Product Methyl 5-hydroxy-1-R-1H-pyrazole-3-carboxylate Reaction->Product 2 hours Purification Evaporation & Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of pyrazole intermediates.

Protocol: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a well-established one-pot synthesis method.[8][9]

Materials:

  • Phenyl hydrazine

  • Dimethylacetylenedicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenyl hydrazine (2 mmol) and dimethylacetylenedicarboxylate (DMAD) (2 mmol) in a 1:1 mixture of toluene and DCM (10 mL).

  • Stir the mixture at reflux for 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the cyclization reaction. The mixed solvent system ensures solubility for both reactants and the intermediate adducts.

  • After the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude white solid is then recrystallized from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

    • Trustworthiness: Recrystallization is a critical step to remove unreacted starting materials and any side products, ensuring the purity of the intermediate for subsequent steps. The melting point of the purified product should be sharp (literature: 188 °C).[8]

Data Presentation:

Reagent Molar Eq. MW ( g/mol ) Amount
Phenyl hydrazine 1.0 108.14 0.22 g
DMAD 1.0 142.11 0.28 g
Toluene Solvent - 5 mL
DCM Solvent - 5 mL
Product Yield m.p. Appearance

| C₁₁H₁₀N₂O₃ | >90% | 188 °C[8] | White Solid |

Application in Herbicide Synthesis: The Path to Pyrazosulfuron-ethyl

Pyrazosulfuron-ethyl is a vital sulfonylurea herbicide used for controlling broad-leaved weeds and sedges in rice fields.[10][11] Its synthesis relies on a suitably substituted pyrazole carboxylic acid intermediate. The core structure is assembled by connecting the pyrazole ring to a dimethoxypyrimidine moiety via a sulfonylurea bridge.[12]

Synthetic Strategy for Pyrazosulfuron-ethyl

The industrial synthesis starts with a pre-functionalized pyrazole, which undergoes sulfonylation, activation to a sulfonyl isocyanate, and finally condensation with an amino-pyrimidine.[12] While the starting material is not this compound itself, the fundamental pyrazole chemistry is directly analogous and demonstrates the utility of this scaffold.

Pyrazosulfuron_Synthesis cluster_pyrazole Pyrazole Core Synthesis cluster_bridge Sulfonylurea Bridge Formation cluster_final Final Product Start Ethyl 5-amino-1- methylpyrazole-4-carboxylate Sulfonylation Sulfonylation with 2-(chlorosulfonyl)benzoic acid ethyl ester Start->Sulfonylation Sulfonamide Sulfonamide Intermediate Sulfonylation->Sulfonamide Activation Activation with Phosgene / Triphosgene Sulfonamide->Activation Isocyanate Sulfonyl Isocyanate Activation->Isocyanate Condensation Condensation Isocyanate->Condensation Final Pyrazosulfuron-ethyl Condensation->Final Pyrimidine 2-amino-4,6-dimethoxypyrimidine Pyrimidine->Condensation

Caption: Key stages in the synthesis of Pyrazosulfuron-ethyl.[12]

Protocol: Key Condensation Step

This generalized protocol illustrates the formation of the critical sulfonylurea linkage.

Materials:

  • Crude sulfonyl isocyanate intermediate

  • 2-amino-4,6-dimethoxypyrimidine

  • Anhydrous acetonitrile

Procedure:

  • Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Causality: Anhydrous conditions are crucial as the sulfonyl isocyanate intermediate is highly reactive towards water, which would lead to the formation of an undesired sulfonamide by-product and reduce the overall yield.

  • Slowly add a solution of the crude sulfonyl isocyanate (1.1 eq) to the pyrimidine solution at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction is typically complete within a few hours, and the product often precipitates out of the solution as a solid.[13]

  • Collect the crystalline product by filtration.

  • Wash the collected solid with cold acetonitrile to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final compound.

    • Trustworthiness: The purity of the final product can be confirmed by melting point determination and spectroscopic methods (NMR, IR). The sharp melting point of the crystalline product is a good indicator of high purity.[13]

Application in Fungicide Synthesis: Building the Pyraclostrobin Core

Pyraclostrobin is a broad-spectrum strobilurin fungicide that acts by inhibiting mitochondrial respiration.[3] Its synthesis prominently features a 1-(4-chlorophenyl)-3-hydroxypyrazole intermediate, which is structurally analogous to the title compound. This intermediate undergoes a key etherification reaction to build the core of the final molecule.[14][15]

Synthetic Strategy for Pyraclostrobin Intermediate

The synthesis involves the preparation of 1-(4-chlorophenyl)-3-hydroxypyrazole, followed by its etherification with an appropriate ortho-substituted benzyl halide.[14][16][17]

Pyraclostrobin_Synthesis Pyrazole 1-(4-chlorophenyl)- 3-hydroxy-1H-pyrazole Reaction Etherification Reaction (Williamson Synthesis) Pyrazole->Reaction BenzylHalide o-nitrobenzyl chloride BenzylHalide->Reaction Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Reaction Intermediate Pyraclostrobin Intermediate 2-[(N-4-chlorophenyl)-3-pyrazolyl- oxymethyl]nitrobenzene Reaction->Intermediate

Caption: Etherification step in the synthesis of a key Pyraclostrobin intermediate.[14]

Protocol: Etherification of the Hydroxypyrazole Intermediate

This protocol describes the crucial Williamson ether synthesis step.[15]

Materials:

  • 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl N-methoxy-N-(2-bromomethylphenyl) carbamate (or similar benzyl bromide)

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • In a reaction flask, dissolve 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (1.2 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Causality: K₂CO₃ is a mild base used to deprotonate the hydroxyl group of the pyrazole, forming a more nucleophilic phenoxide-like species. This is essential for the subsequent nucleophilic substitution reaction.

  • Heat the mixture to reflux.

  • Slowly add a solution of the benzyl bromide derivative (1.0 eq) to the refluxing mixture.

  • Maintain the reaction at reflux for approximately 7 hours, monitoring completion by TLC.[15]

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield the pure etherified intermediate.[15]

    • Trustworthiness: The success of the etherification can be confirmed by ¹H NMR spectroscopy (disappearance of the hydroxyl proton signal and appearance of new signals corresponding to the benzyl group) and by checking for the expected high purity (≥98%) via HPLC analysis.[14]

Data Presentation: | Component | Role | Molar Eq. | | :--- | :--- | :--- | | 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole | Nucleophile | 1.2 | | Benzyl Bromide Derivative | Electrophile | 1.0 | | Potassium Carbonate | Base | 1.5 | | Acetone / DMF | Solvent | - | | Parameter | Condition | | Temperature | Reflux | | Time | ~7 hours | | Yield | >90% [14] |

Conclusion

This compound and its structural analogs are undeniably powerful intermediates in the agrochemical industry. Their synthesis is efficient, and their versatile reactivity allows for the construction of complex and highly active molecules such as the herbicide Pyrazosulfuron-ethyl and the fungicide Pyraclostrobin. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to leverage this remarkable scaffold in the design and development of next-generation crop protection agents.

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate

This compound is a multifaceted heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of biologically active molecules.[1] Pyrazoles, as a class, are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are prominent in medicinal chemistry and agrochemicals due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The reactivity of this compound is characterized by its tautomeric nature, existing in equilibrium between the hydroxyl and keto forms, which significantly influences its reaction with electrophiles.[4][5] This guide provides an in-depth exploration of the reactions of this pyrazole derivative with various electrophiles, focusing on the underlying principles of regioselectivity and offering detailed protocols for key transformations. Understanding the interplay of electronic and steric factors is paramount for researchers aiming to selectively functionalize this scaffold for drug discovery and development.[6][7]

The Crucial Role of Tautomerism and Regioselectivity

The reaction of this compound with electrophiles is complicated by the presence of multiple nucleophilic centers: the two ring nitrogen atoms (N1 and N2), the oxygen atom of the hydroxyl group (O5), and to a lesser extent, the C4 position of the pyrazole ring.[7] The regiochemical outcome of these reactions is dictated by a combination of factors including the nature of the electrophile, the reaction conditions (solvent, temperature, and base), and the inherent electronic properties of the pyrazole tautomers.

The pyrazole core can exist in different tautomeric forms, primarily the 5-hydroxy-1H-pyrazole and the 1H-pyrazol-5(4H)-one (keto) forms.[4][8] The predominant tautomer in solution can be influenced by the solvent polarity. In many cases, the 5-hydroxy tautomer is favored, which presents distinct nucleophilic sites at N1, N2, and O5.[4]

  • N-Alkylation vs. O-Alkylation: The alkylation of pyrazoles can occur at either a ring nitrogen or the exocyclic oxygen. The choice between N- and O-alkylation is often influenced by the hardness/softness of the electrophile and the reaction conditions. Hard electrophiles tend to favor reaction at the harder oxygen nucleophile, while softer electrophiles may prefer the nitrogen atoms. The use of different bases can also direct the regioselectivity.[9][10]

  • N1 vs. N2 Functionalization: In unsymmetrically substituted pyrazoles, electrophilic attack can occur at either of the two non-equivalent ring nitrogens. Steric hindrance at the C5 position often directs incoming electrophiles to the N1 position.[7]

  • C4-Functionalization: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, particularly with halogenating agents.[6][11]

The following diagram illustrates the key nucleophilic sites on this compound.

G a This compound b a->b N1 (Nucleophilic) c a->c N2 (Nucleophilic) d a->d O5 (Nucleophilic) e a->e C4 (Nucleophilic)

Caption: Nucleophilic sites on this compound.

Alkylation Reactions: Selective N- and O-Functionalization

Alkylation is a fundamental transformation for modifying the pyrazole scaffold, often leading to significant changes in biological activity. The regioselectivity of alkylation is highly dependent on the reaction conditions.

N-Alkylation Protocols

N-alkylation is frequently achieved under basic conditions to deprotonate the pyrazole ring, generating a more nucleophilic pyrazolate anion. The choice of base and solvent can influence the N1/N2 selectivity.

Protocol 1: Regioselective N1-Alkylation using a Mild Base

This protocol describes a general method for the N1-alkylation of this compound, where steric hindrance at the C5-position directs the alkyl group to the N1 position.[9]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • K₂CO₃: A mild base is used to deprotonate the pyrazole, minimizing side reactions like O-alkylation which can be favored by stronger bases.

  • DMF: A polar aprotic solvent is chosen to dissolve the pyrazolate anion and facilitate the Sₙ2 reaction with the alkyl halide.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

An alternative approach to N-alkylation involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis. This method avoids the need for strong bases and can be effective for introducing bulky alkyl groups.[12]

Materials:

  • This compound

  • Alkyl trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the alkyl trichloroacetimidate (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of TfOH or BF₃·OEt₂ (0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Trichloroacetimidates: These are excellent alkylating agents that are activated by a Lewis or Brønsted acid. The trichloroacetamide byproduct is a good leaving group.

  • Acid Catalyst: The acid activates the trichloroacetimidate, making it a more potent electrophile for the nucleophilic pyrazole.

Parameter Protocol 1 (Base-mediated) Protocol 2 (Acid-catalyzed)
Electrophile Alkyl halideAlkyl trichloroacetimidate
Catalyst/Reagent K₂CO₃TfOH or BF₃·OEt₂
Solvent DMFDCM
Temperature Room Temperature0 °C to Room Temperature
Advantages Readily available reagentsMild conditions, avoids strong base

Table 1: Comparison of N-Alkylation Protocols.

Acylation Reactions: Controlling N- vs. O-Selectivity

Acylation of this compound can lead to either N-acylated or O-acylated products, and in some cases, C-acylation at the C4 position.[13][14] The outcome is highly dependent on the reaction conditions and the nature of the acylating agent.

O-Acylation Protocol

O-acylation is often favored under conditions that promote the reactivity of the hydroxyl group.

Protocol 3: O-Acylation using Acyl Chlorides under Basic Conditions

This protocol details the O-acylation using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine or TEA (1.5 eq) and cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Pyridine/TEA: Acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.

  • DCM: A non-protic solvent that is suitable for this type of reaction.

N-Acylation Considerations

N-acylation can be more challenging to achieve selectively in the presence of the hydroxyl group. However, under certain conditions, particularly with less reactive acylating agents or through specific activation, N-acylation can be favored. N-acyl pyrazoles are also noted as effective inhibitors of serine hydrolases.[15]

Protocol 4: Selective C4-Acylation

While N- and O-acylation are common, C4-acylation is also a possibility, especially under conditions that favor electrophilic aromatic substitution. Selective C-acylation of related pyrazolones has been achieved using calcium hydroxide as a base.[16]

Materials:

  • This compound

  • Acyl chloride

  • Calcium hydroxide (Ca(OH)₂)

  • Anhydrous dioxane

Procedure:

  • Suspend this compound (1.0 eq) and calcium hydroxide (2.0 eq) in anhydrous dioxane.

  • Heat the mixture to reflux.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Continue refluxing for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Calcium Hydroxide: This base is proposed to form a chelate with the pyrazolone, enhancing the nucleophilicity of the C4 position and directing the acylation to this site.[16]

  • Dioxane: A high-boiling point solvent suitable for reflux conditions.

G cluster_alkylation Alkylation Pathways cluster_acylation Acylation Pathways start_alk Methyl 5-hydroxy- 1H-pyrazole-3-carboxylate N_Alk N-Alkylated Product start_alk->N_Alk Alkyl Halide, Base (e.g., K2CO3) O_Alk O-Alkylated Product start_alk->O_Alk Alkyl Halide, Strong Base (e.g., NaH) (Potential Side Product) start_acyl Methyl 5-hydroxy- 1H-pyrazole-3-carboxylate O_Acyl O-Acylated Product start_acyl->O_Acyl Acyl Chloride, Pyridine N_Acyl N-Acylated Product start_acyl->N_Acyl Specific Conditions C4_Acyl C4-Acylated Product start_acyl->C4_Acyl Acyl Chloride, Ca(OH)2

Caption: Regioselective alkylation and acylation pathways.

Halogenation: Functionalization of the C4-Position

Halogenation of the pyrazole ring, typically at the C4 position, provides a valuable handle for further synthetic transformations such as cross-coupling reactions.[11]

Protocol 5: Electrophilic Bromination at C4

This protocol describes the bromination of the C4 position using N-bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or DCM.

  • Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield methyl 4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate.

Causality Behind Experimental Choices:

  • NBS: A mild and convenient source of electrophilic bromine, which is highly effective for the halogenation of electron-rich aromatic and heterocyclic systems.[11]

  • Acetonitrile/DCM: These solvents are suitable for the reaction and allow for easy work-up.

Electrophile Reagent Position of Attack Product
AlkylMethyl IodideN1Methyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate
AcylBenzoyl ChlorideO5Methyl 5-(benzoyloxy)-1H-pyrazole-3-carboxylate
HalogenNBSC4Methyl 4-bromo-5-hydroxy-1H-pyrazole-3-carboxylate

Table 2: Summary of Electrophilic Reactions and Major Products.

Conclusion

This compound is a versatile substrate for a range of electrophilic reactions. A thorough understanding of its tautomeric nature and the factors governing regioselectivity is essential for the successful synthesis of desired derivatives. The protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold. By carefully selecting reagents and reaction conditions, chemists can selectively functionalize the pyrazole ring at the N1, O5, or C4 positions, opening up avenues for the development of novel compounds with potential applications in medicine and beyond.

References

Application Notes & Protocols: Strategic Functionalization of Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs due to its metabolic stability and versatile biological activities.[1][2][3] Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block, offering multiple reactive sites for diversification. Its strategic functionalization is a critical step in the synthesis of novel pharmaceutical agents and agrochemicals.[4][5] This document provides a comprehensive guide for researchers, detailing the key reactive centers of the molecule and providing robust, field-tested protocols for its derivatization. We will explore the causality behind experimental choices, focusing on N1-alkylation/arylation, electrophilic substitution at the C4-position, and transformations of the C5-hydroxyl and C3-ester moieties.

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them "privileged scaffolds" in drug design.[1][6] The title compound, this compound, is particularly noteworthy. It possesses four distinct points for chemical modification, allowing for the generation of large and diverse compound libraries for screening. A critical aspect of its chemistry is the pronounced keto-enol tautomerism, existing in equilibrium between the 5-hydroxy-pyrazole (enol) form and the 5-pyrazolone (keto) form.[7][8] The predominant tautomer can be influenced by the solvent and substituents, which in turn dictates the molecule's reactivity.[9][10]

Molecular Architecture and Reactive Sites

The reactivity of this compound is governed by the interplay of its functional groups. Understanding these sites is key to designing successful synthetic strategies.

Diagram 1: Key reactive sites for functionalization.

Functionalization at the N1-Position

The pyrrole-like nitrogen (N1) bears an acidic proton. Deprotonation creates a potent nucleophile, but its reaction with electrophiles is often in competition with the C5-oxygen, creating an ambident nucleophile. Selectivity is a key challenge.

N-Alkylation

N-alkylation is a fundamental transformation. The regioselectivity between N- and O-alkylation can be controlled by carefully selecting the base, solvent, and alkylating agent, often explained by Hard-Soft Acid-Base (HSAB) theory.[11] Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

G start Pyrazole Starting Material base Base (e.g., K₂CO₃, NaH) start->base Deprotonation anion Ambident Pyrazolate Anion base->anion electrophile Alkyl Halide (R-X) anion->electrophile Nucleophilic Attack n_product N1-Alkylated Product (Major, favored by soft R⁺, polar aprotic solvent) electrophile->n_product N-Attack o_product O-Alkylated Product (Minor, favored by hard R⁺, polar protic solvent) electrophile->o_product O-Attack

Diagram 2: Competing N- vs. O-alkylation pathways.

Protocol 3.1: Selective N1-Methylation

This protocol is adapted from established methods for pyrazole alkylation.[12][13]

  • Reagent Setup: To a solution of this compound (1.0 mmol, 156 mg) in dry N,N-dimethylformamide (DMF, 5 mL) in an oven-dried flask under a nitrogen atmosphere, add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes. Add methyl iodide (CH₃I, 1.2 mmol, 75 µL) dropwise.

    • Rationale: K₂CO₃ is a mild base sufficient for deprotonation. DMF is a polar aprotic solvent that solvates the potassium cation, leaving a "naked" pyrazolate anion, which enhances nucleophilicity and favors N-alkylation.[14]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting material.

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). A white precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. If needed, recrystallize from ethanol to obtain pure methyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate.

  • Characterization: The product can be characterized by ¹H NMR, observing the appearance of a new singlet around 3.5-4.0 ppm corresponding to the N-CH₃ group, and by mass spectrometry.

Functionalization at the C4-Position

The C4 position is the most nucleophilic carbon on the pyrazole ring, making it the primary target for electrophilic aromatic substitution.[15][16]

C4-Halogenation

Introducing a halogen at the C4 position provides a synthetic handle for subsequent cross-coupling reactions.

Protocol 4.1: C4-Iodination

This procedure is based on a reliable method for the iodination of electron-rich heterocycles.[17]

  • Reagent Setup: Dissolve this compound (1.0 mmol, 156 mg) in glacial acetic acid (5 mL).

  • Reaction Initiation: Add iodine (I₂, 1.2 mmol, 305 mg) and periodic acid (HIO₃, 0.4 mmol, 70 mg).

    • Rationale: Periodic acid acts as a co-oxidant, regenerating the active iodinating species (I⁺) from the I⁻ formed during the reaction, thus allowing the use of catalytic amounts of I₂ in principle, though stoichiometric amounts are often used for completion.

  • Execution: Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling, pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to quench excess iodine. Neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

C4-Thiocyanation

The introduction of a thiocyanate group is a gateway to a variety of sulfur-containing functionalities.

Protocol 4.2: Electrophilic Thiocyanation

This protocol utilizes an in-situ generated electrophilic species for a mild and efficient reaction.[17][18]

  • Reagent Setup: In a flask under a nitrogen atmosphere, suspend phenyliodine dichloride (PhICl₂, 2.0 mmol, 550 mg) and ammonium thiocyanate (NH₄SCN, 2.0 mmol, 152 mg) in toluene (5 mL).

  • Activator Formation: Stir the mixture at 0 °C for 30 minutes. The reaction is believed to form an electrophilic "thiocyanogen chloride" intermediate.

  • Reaction Initiation: Add the pyrazole substrate (1.0 mmol, 156 mg) to the reaction mixture.

  • Execution: Continue stirring at 0 °C for 8 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography.

C4-Functionalization Summary Electrophile Source Solvent Temp (°C) Typical Yields
Bromination N-Bromosuccinimide (NBS)Acetonitrile25>90%
Chlorination N-Chlorosuccinimide (NCS)Acetonitrile25>85%
Nitration HNO₃ / H₂SO₄H₂SO₄0-570-85%
Formylation (Vilsmeier-Haack) POCl₃ / DMFDMF6075-90%

Transformations of the C5-Hydroxyl Group

The C5-hydroxyl group can be alkylated, acylated, or, more strategically, converted into a leaving group to enable nucleophilic substitution or cross-coupling reactions.

Protocol 5.1: Conversion of C5-OH to C5-Br

This transformation converts the enolic hydroxyl into a versatile bromide, opening pathways to reactions like Suzuki or Buchwald-Hartwig couplings. This protocol is adapted from a synthetic patent.[19]

  • Reagent Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend methyl 1-methyl-5-hydroxy-1H-pyrazole-3-carboxylate (1.0 mmol, 170 mg) in acetonitrile (10 mL).

    • Note: This reaction typically works best on an N-substituted pyrazole to avoid side reactions at the N1-position.

  • Reaction Initiation: Add phosphorus oxybromide (POBr₃, 2.0 mmol, 573 mg) portion-wise. The reaction is exothermic.

  • Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: Follow the reaction progress by LC-MS, looking for the disappearance of the starting material and the appearance of the product mass.

  • Work-up: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture into a pre-cooled saturated NaHCO₃ solution to quench the excess POBr₃. Caution: Vigorous gas evolution will occur.

  • Purification: Extract the aqueous slurry with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Modification of the C3-Ester Group

The methyl ester at the C3 position is a versatile handle for creating amides and carboxylic acids, which are common functionalities in bioactive molecules.

Protocol 6.1: Saponification to Carboxylic Acid

This is a standard hydrolysis to unmask a carboxylic acid for further coupling reactions.[20]

  • Reagent Setup: Dissolve this compound (1.0 mmol, 156 mg) in a mixture of methanol (5 mL) and water (2 mL).

  • Reaction Initiation: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 mmol, 84 mg).

    • Rationale: LiOH is often preferred over NaOH or KOH for ester saponification as it can sometimes lead to cleaner reactions and easier workups.

  • Execution: Stir the reaction at room temperature for 3-5 hours.

  • Reaction Monitoring: Monitor by TLC until the starting material is fully consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 2-3 with 1M HCl. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-hydroxy-1H-pyrazole-3-carboxylic acid.

G cluster_N1 N1-Site cluster_C4 C4-Site cluster_C5 C5-Site cluster_C3 C3-Site start Methyl 5-hydroxy-1H- pyrazole-3-carboxylate N_Alk N-Alkylation (R-X, Base) start->N_Alk C4_Elec Electrophilic Subst. (NBS, I₂, HNO₃, etc.) start->C4_Elec C5_Br Conversion to Bromide (POBr₃) start->C5_Br C3_Acid Hydrolysis (LiOH) start->C3_Acid end_node Diversified Pyrazole Library N_Alk->end_node C4_Elec->end_node C5_Br->end_node C3_Acid->end_node

Diagram 3: Overall workflow for library diversification.

Conclusion

This compound is a powerful scaffold for chemical synthesis. By understanding the distinct reactivity of its N1, C4, C5, and C3 positions, researchers can strategically and selectively introduce a wide array of functional groups. The protocols outlined in this guide provide a robust starting point for accessing novel pyrazole derivatives for applications in drug discovery, materials science, and agrochemistry. Careful control of reaction conditions is paramount to achieving desired regioselectivity and high yields.

References

Troubleshooting & Optimization

challenges in the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of synthesizing methyl 5-hydroxy-1H-pyrazole-3-carboxylate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles. This guide is structured to provide direct answers to specific challenges, ensuring both scientific rigor and practical utility.

Section 1: The Primary Synthetic Route: An Overview

The most prevalent and direct method for synthesizing the this compound core structure is the cyclocondensation reaction between a hydrazine derivative and an activated alkyne, typically dimethyl acetylenedicarboxylate (DMAD).[1][2] This reaction proceeds through a cascade of nucleophilic addition and intramolecular cyclization, ultimately leading to the stable pyrazole ring.

The general reaction is valued for its atom economy and often straightforward, one-pot nature.[1][2] However, variations in starting materials, reaction conditions, and the inherent reactivity of intermediates can lead to several challenges.

G cluster_reactants Starting Materials cluster_process Reaction Sequence Hydrazine Hydrazine (R-NH-NH2) Michael_Addition Michael Addition (Initial Nucleophilic Attack) Hydrazine->Michael_Addition DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Forms intermediate Tautomerization Proton Transfer & Tautomerization Cyclization->Tautomerization Forms unstable pyrazolone Product Methyl 5-hydroxy-1-R-1H- pyrazole-3-carboxylate Tautomerization->Product Aromatization to stable product

Caption: General workflow for pyrazole synthesis via cyclocondensation.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction of hydrazine hydrate with dimethyl acetylenedicarboxylate (DMAD) resulted in a very low yield and a complex mixture of products. What went wrong?

Answer: This is a classic challenge often rooted in the high reactivity of both starting materials and the potential for side reactions.

  • Causality: Hydrazine is a bidentate nucleophile, and DMAD possesses two electrophilic sites. While the desired outcome is a 1:1 condensation, uncontrolled reactions can lead to oligomerization or the formation of complex adducts. The reaction is also highly exothermic, which can promote side reactions if not properly managed.

  • Troubleshooting Steps:

    • Control the Stoichiometry: Ensure an exact 1:1 molar ratio of hydrazine to DMAD. An excess of either reactant can lead to undesired products.[1][2]

    • Temperature Management: The initial addition of DMAD to hydrazine (or vice versa) should be performed at a low temperature (e.g., 0-5 °C) to control the exotherm. After the initial addition, the reaction can be allowed to warm to room temperature or be gently refluxed to drive it to completion.

    • Solvent Choice: The choice of solvent is critical. While protic solvents like ethanol are common, they can participate in side reactions. Aprotic solvents like toluene, dichloromethane (DCM), or acetonitrile can provide a more inert environment. A mixture of toluene and DCM has been successfully used.[1]

    • Dilution: Running the reaction at a higher dilution can disfavor intermolecular side reactions (oligomerization) and favor the desired intramolecular cyclization.

Question 2: I'm using a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) and obtaining a mixture of two regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-documented challenge in pyrazole synthesis when using unsymmetrical 1,3-dielectrophiles or substituted hydrazines.[3][4] The outcome depends on which nitrogen atom of the hydrazine initiates the attack and which electrophilic carbon it ultimately bonds to during cyclization.

  • Causality: For a substituted hydrazine (R-NH-NH₂), the initial nucleophilic attack on DMAD can occur from either the substituted nitrogen (R-NH) or the unsubstituted nitrogen (-NH₂). The relative nucleophilicity of these two centers, influenced by the electronic and steric nature of the 'R' group, dictates the initial reaction pathway. Subsequent cyclization leads to the different isomers.

  • Strategies for Control:

    • pH Control: The nucleophilicity of the nitrogen atoms is pH-dependent. Under acidic conditions, the more basic, unsubstituted nitrogen is preferentially protonated, potentially directing the reaction through the less nucleophilic, substituted nitrogen. Conversely, basic conditions can deprotonate the hydrazine, altering the reaction course. Careful, systematic adjustment of the reaction pH can favor one isomer.

    • Catalysis: Lewis acids can be employed to coordinate with the carbonyl oxygen of the DMAD ester groups, enhancing their electrophilicity and potentially directing the nucleophilic attack in a more controlled manner.

    • Stepwise Synthesis: A more controlled, though longer, approach involves pre-forming an intermediate. For instance, reacting the hydrazine with a β-ketoester to form a hydrazone intermediate before cyclization can lock in the desired regiochemistry.[5][6]

Question 3: My crude product is a sticky oil that is difficult to crystallize and purify. What are the recommended purification strategies?

Answer: Purification can be challenging due to the product's polarity and potential for hydrogen bonding.

  • Causality: The hydroxyl and ester functional groups, along with the nitrogen atoms in the pyrazole ring, make the molecule quite polar. Impurities, often oligomeric byproducts, can act as crystallization inhibitors.

  • Troubleshooting Purification:

    • Solvent Trituration: Before attempting column chromatography or recrystallization, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away less polar impurities and may induce crystallization of the desired product.

    • Column Chromatography: This is the most effective method for separating the product from polar impurities.

      • Recommended Conditions:

        Parameter Recommendation Rationale
        Stationary Phase Silica Gel (60-200 mesh) Standard choice for polar compounds.

        | Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. This ensures good separation. |

    • Recrystallization: If a solid is obtained, recrystallization is an excellent final purification step. Ethanol is a commonly reported and effective solvent for this compound.[1][2]

    • Acid-Base Extraction: As a heterocyclic compound, the pyrazole nitrogen can be protonated. Dissolving the crude material in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) may pull the product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting. Caution: This method risks hydrolysis of the ester group.[7]

Question 4: My NMR spectrum is confusing and doesn't seem to show the clean signals I expect for the 5-hydroxy tautomer. What could be happening?

Answer: You are likely observing tautomerism. The this compound exists in equilibrium with its tautomeric forms, primarily the 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate.[1][2]

  • Causality: This is a classic keto-enol type tautomerism common in hydroxypyrazoles. The position of the equilibrium is highly dependent on the solvent, temperature, and pH. In DMSO-d₆, the 5-hydroxy form is often predominant, showing a characteristic signal for the C4-H proton and a broad signal for the hydroxyl proton.[1] In other solvents like CDCl₃, a mixture of tautomers might be present, leading to a more complex spectrum.

Caption: Tautomeric equilibrium of the pyrazole product.

  • Troubleshooting Characterization:

    • Solvent Study: Record NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe how the equilibrium shifts.

    • D₂O Exchange: Add a drop of D₂O to your NMR sample. The exchangeable O-H and N-H protons will disappear, simplifying the spectrum and confirming their presence.

    • Reference Spectra: Compare your data to published spectra. For the 1-phenyl derivative in DMSO-d₆, characteristic peaks are observed around δ 5.98 ppm (s, 1H, pyrazole C4-H), δ 3.80 ppm (s, 3H, OCH₃), and a very downfield singlet at δ 12.16 ppm (s, 1H, OH).[1][2]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical quality considerations for the starting materials? A: Both hydrazine and DMAD should be of high purity. Hydrazine hydrate can degrade over time and should be stored properly. DMAD is sensitive to moisture and can polymerize; it's best to use it from a freshly opened bottle or distill it before use.

Q: Can I use diethyl acetylenedicarboxylate (DEAD) instead of DMAD? A: Yes, DEAD is a common alternative and will yield the corresponding ethyl ester.[8][9] The reaction principles and potential challenges are largely the same, though reaction times and optimal solvents may vary slightly due to the difference in the ester group.

Q: How can I prevent the hydrolysis of the methyl ester group during workup or purification? A: Avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. During any aqueous workup, use dilute acids or bases and perform the extractions quickly at room temperature. If using acid-base extraction for purification, be particularly cautious and monitor for hydrolysis via TLC. Saponification (hydrolysis) is a known subsequent reaction step if the carboxylic acid is the desired product.[10]

Q: Are there alternative synthetic routes that avoid DMAD? A: Yes, multicomponent reactions are gaining traction. These strategies can involve the reaction of a hydrazine, a β-ketoester (like ethyl acetoacetate), and another component in a one-pot process.[11] Another classic approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][12] These methods may offer better control over regioselectivity but often require more complex starting materials.

Section 4: Protocols and Methodologies

Protocol 1: One-Pot Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Phenylhydrazine (2 mmol, 1 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (2 mmol, 1 eq)

  • Toluene/Dichloromethane (DCM) mixture (1:1, 10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylhydrazine (2 mmol).

  • Add the Toluene/DCM solvent mixture (10 mL) and stir to dissolve.

  • Slowly, add DMAD (2 mmol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, cool the flask to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield the final product as a white solid.

Protocol 2: Purification by Column Chromatography

Setup:

  • Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack a glass column with the slurry to the desired height.

  • Dissolve the crude product in a minimal amount of DCM or the mobile phase.

  • Load the dissolved sample onto the top of the silica gel bed.

Elution:

  • Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify which contain the product.

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 Hexane:Ethyl Acetate) to elute the more polar product.

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Purification of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on obtaining this key intermediate in high purity using recrystallization. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Before initiating your experiment, it's crucial to understand the foundational aspects of the compound and the technique.

Q1: What makes this compound challenging to purify?

A1: The primary challenge lies in its polarity and potential for tautomerization. The molecule possesses both a hydroxyl group (a hydrogen bond donor and acceptor) and an ester group, making it quite polar. This necessitates the use of polar solvents. Furthermore, it can exist in tautomeric forms (the 5-hydroxy-pyrazole and the 5-oxo-pyrazoline forms), which can influence its solubility behavior. Selecting a solvent that provides a steep solubility curve—highly soluble when hot and poorly soluble when cold—is critical for good recovery.

Q2: What are the most common impurities I should expect?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the condensation of a hydrazine with a dicarbonyl compound like dimethyl acetylenedicarboxylate (DMAD)[1][2]. Potential impurities include unreacted starting materials, side-products from incomplete cyclization, or polymeric byproducts. If the starting materials are not used in a precise 1:1 molar ratio, the excess reagent will be a primary impurity.

Q3: How do I select the best recrystallization solvent?

A3: The principle of "like dissolves like" is your starting point[3]. Given the compound's polar nature, polar solvents are the best candidates. The ideal solvent will dissolve the compound completely at its boiling point but very little at room temperature or in an ice bath[4]. Small-scale solubility tests are essential. Ethanol has been successfully used to grow single crystals of a similar analog, indicating it is an excellent starting point[1][2]. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective if a single solvent is not ideal[4][5].

Q4: What is the expected melting point of the pure compound?

A4: The melting point is a key indicator of purity. For a structurally similar compound, methyl 5-hydroxy-1-methyl -1H-pyrazole-3-carboxylate, the melting point is reported as 195-200 °C. The N-unsubstituted version should have a comparable, high melting point. A broad or depressed melting point range after recrystallization suggests the presence of residual impurities or solvent.

Core Protocol: Recrystallization of this compound

This protocol provides a robust starting point. Optimization may be required based on the scale and initial purity of your crude material.

Materials:

  • Crude this compound

  • Candidate solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology
  • Solvent Selection (Small Scale Test):

    • Place ~50 mg of your crude solid into a small test tube.

    • Add a candidate solvent (e.g., ethanol) dropwise at room temperature. Observe if the solid dissolves. A good solvent will not dissolve the solid at this stage.

    • Gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Checkpoint: Abundant crystal formation upon cooling indicates a suitable solvent. If no crystals form, there may be too much solvent. If the solid never dissolved, the solvent is unsuitable.

  • Dissolution of Crude Product (Scale-Up):

    • Place the bulk of your crude product in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethanol) in small portions.

    • Heat the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until all the solid has dissolved completely.

    • Causality: Using the minimum amount of hot solvent is crucial. Excess solvent will keep the compound dissolved even upon cooling, leading to poor recovery[6].

  • Hot Filtration (If Necessary):

    • If you observe insoluble impurities (e.g., dust, non-soluble byproducts), you must perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Pour the hot, saturated solution through the pre-heated funnel quickly.

    • Causality: Pre-heating prevents premature crystallization of your product in the funnel, which would otherwise drastically reduce your yield[7].

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed on the benchtop.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of recrystallization[8][9].

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Causality: The wash step removes any soluble impurities adhering to the crystal surfaces. The solvent must be ice-cold to minimize re-dissolving your purified product[6].

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

    • Checkpoint: The final product should be a fine, crystalline solid. Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.

Data Summary: Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability Notes
Water 100HighGood for highly polar compounds. May require a co-solvent like ethanol if solubility is too low even when hot[3][5].
Methanol 65HighA strong candidate. Its volatility makes it easy to remove during drying[3]. Used for recrystallizing similar pyrazoles[10].
Ethanol 78HighRecommended starting point. Proven effective for crystallizing N-phenyl analogs[1][2]. Balances polarity and volatility well[3].
Ethyl Acetate 77MediumGood for compounds with moderate polarity. Can be used in a solvent pair with hexane to tune polarity[5].
Acetone 56MediumA powerful solvent, may dissolve the compound too well even at room temperature, leading to low recovery. Often used as part of a mixed-solvent system[3][4].

Visual Workflow & Troubleshooting

This diagram outlines the decision-making process during recrystallization, from initial dissolution to troubleshooting common problems.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Place in Ice-Water Bath cool->ice_bath ts_oil_out Troubleshoot: Oiling Out cool->ts_oil_out Oil Forms crystals_q Crystals Formed? ice_bath->crystals_q isolate Isolate by Filtration, Wash & Dry crystals_q->isolate Yes ts_no_xtal Troubleshoot: No Crystals crystals_q->ts_no_xtal No end_node Pure Product isolate->end_node ts_low_yield Troubleshoot: Low Yield isolate->ts_low_yield Poor Recovery

Caption: Recrystallization workflow and troubleshooting decision points.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture)[7].

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (10-20% more), and attempt to cool it again, even more slowly[11].

  • Solution 2: Lower the Cooling Temperature. If your compound has a very low melting point, you may need to cool the solution to a much lower temperature before nucleation begins.

  • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic rough edges provide nucleation sites for crystal growth to begin[7][9].

Q: After cooling, no crystals have formed. What went wrong?

A: This is a very common issue and usually has one of two causes.

  • Problem 1: Too Much Solvent. This is the most frequent cause[11]. The solution is not saturated enough for crystals to form.

    • Solution: Gently boil off some of the solvent on the hot plate to increase the concentration. Allow the reduced-volume solution to cool again[9].

  • Problem 2: Supersaturation. The solution is saturated, but crystallization has not been initiated.

    • Solution 1: Scratch the flask as described above[9][11].

    • Solution 2: Add a "seed crystal." If you have a small amount of the pure solid, add a tiny speck to the solution. This provides a perfect template for further crystal growth[6][9].

Q: My final yield is very low. How can I improve it?

A: Low yield can result from several factors throughout the process.

  • Cause 1: Too much solvent was used initially. As discussed, this keeps more of your product in the mother liquor[6].

  • Cause 2: Premature crystallization during hot filtration. If you did not adequately pre-heat your funnel and flask, a significant amount of product was likely lost at that stage.

  • Cause 3: Excessive washing. Using too much solvent (or solvent that was not ice-cold) to wash the crystals will dissolve and wash away a portion of your product[6].

  • Solution: Review each step of the protocol. Ensure you are using the minimum amount of solvent for dissolution and washing. If your mother liquor (the filtrate) is substantial, you can try to concentrate it by boiling off some solvent and cooling it again to recover a second crop of crystals, which may be of slightly lower purity.

References

Technical Support Center: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Overview of the Synthesis

The most direct and common method for synthesizing this compound and its analogs is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound.[1][2] For the target molecule, this involves the reaction of methylhydrazine with dimethyl acetylenedicarboxylate (DMAD).

This reaction is valued for its atom economy and straightforwardness, typically proceeding as a one-pot synthesis.[3][4] The core of the process is the formation of the pyrazole ring, a crucial scaffold in many pharmaceutical agents.[5][6] However, achieving high yields consistently requires careful attention to reagent quality, reaction conditions, and potential side reactions.

Reaction Mechanism & Tautomerism

The reaction proceeds via a cascade of nucleophilic addition and cyclization. Understanding this mechanism is key to troubleshooting.

  • Michael Addition: The more nucleophilic nitrogen of methylhydrazine attacks one of the electrophilic carbons of the alkyne in DMAD.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine intermediate then attacks the remaining carbonyl group, forming the five-membered ring.

  • Tautomerization: The resulting pyrazolone intermediate exists in equilibrium with its more stable tautomeric form, the 5-hydroxy-pyrazole. In DMSO, the hydroxy tautomer is predominant.[3][4]

Below is a diagram illustrating the key mechanistic steps.

G cluster_intermediates Reaction Pathway A Methylhydrazine (CH₃NHNH₂) C Michael Adduct (Ene-hydrazine intermediate) A->C 1. Michael Addition B Dimethyl Acetylenedicarboxylate (DMAD) B->C D Cyclized Intermediate (Pyrazolidinone) C->D 2. Intramolecular Cyclization E Methyl 5-oxo-1-methyl-4,5-dihydro -1H-pyrazole-3-carboxylate D->E 3. Proton Transfer F Methyl 5-hydroxy-1-methyl -1H-pyrazole-3-carboxylate E->F

Caption: Reaction mechanism for pyrazole synthesis from methylhydrazine and DMAD.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Consistently Low Yield (<50%)

Question: My yield of this compound is consistently low. I've followed a standard procedure of refluxing methylhydrazine and DMAD in ethanol. What are the likely causes and how can I fix this?

Answer: Low yield is a common frustration that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits.

Potential Causes & Solutions

Potential CauseScientific Rationale & ExplanationRecommended Action
Poor Reagent Quality Methylhydrazine: It is susceptible to oxidation. Old or improperly stored methylhydrazine can have reduced activity. DMAD: Can hydrolyze if exposed to moisture or polymerize over time, especially if not stored cold and under an inert atmosphere.Verify Reagent Purity: Use freshly opened or recently purified reagents. If in doubt, distill methylhydrazine before use. Ensure DMAD is a clear, colorless liquid.
Incorrect Stoichiometry The reaction is a 1:1 condensation. An excess of hydrazine can lead to the formation of bis-adducts or other side products, while an excess of DMAD will remain as an impurity, complicating purification and lowering the yield based on the limiting reagent.Use Precise Stoichiometry: Carefully measure a 1:1 molar ratio of methylhydrazine and DMAD.[3][4]
Suboptimal Solvent The solvent influences reactant solubility and reaction kinetics.[7] While ethanol is common, its protic nature can sometimes interfere. Aprotic solvents can offer better results by minimizing side reactions.Solvent Screening: If ethanol gives poor results, try refluxing in an aprotic solvent like toluene or a mixture of toluene and dichloromethane (DCM), as this has been shown to be effective for analogous syntheses.[3][4]
Inappropriate Temperature or Time The cyclization step requires sufficient thermal energy. However, prolonged heating at high temperatures can lead to decomposition of the product or starting materials.Optimize & Monitor: Start by refluxing for 2-4 hours. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC). The reaction is complete when the starting materials are no longer visible.[3][7]
Side Reactions DMAD is a powerful Michael acceptor.[8][9] Besides the desired cyclization, side reactions like double addition of hydrazine or reactions with solvent impurities can occur, consuming starting materials.Control Reagent Addition: Try adding the DMAD dropwise to the solution of methylhydrazine at a lower temperature (e.g., 0 °C) before gradually heating to reflux. This can control the initial exothermic reaction and improve selectivity.

Below is a workflow to guide your troubleshooting process for low yield.

Caption: Troubleshooting workflow for improving reaction yield.

Issue 2: Product Fails to Crystallize or is an Oil

Question: After evaporating the solvent, my crude product is a dark oil and won't solidify, making purification difficult. What should I do?

Answer: The inability to obtain a solid product often points to the presence of impurities that inhibit crystallization. The goal is to remove these impurities or induce crystallization through other means.

  • Remove Basic Impurities: Unreacted methylhydrazine is a common impurity. It is basic and can be removed with an acid wash. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). This will protonate the hydrazine, moving it to the aqueous layer.[10] Afterwards, wash with brine, dry the organic layer with anhydrous sodium sulfate, and re-evaporate the solvent.

  • Induce Crystallization (Trituration): After the acid wash, if the product is still an oil, try trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can provide nucleation sites for crystal growth.

  • Purify via Chromatography: If the above methods fail, the product must be purified by column chromatography. For this polar molecule, a silica gel column with a gradient eluent system, such as hexanes-ethyl acetate (starting from a low polarity and gradually increasing the ethyl acetate concentration), is a good starting point.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of the final product? The product, this compound, exists in tautomeric equilibrium with methyl 5-oxo-1-methyl-4,5-dihydro-1H-pyrazole-3-carboxylate.[3][4] The 5-hydroxy form is an aromatic pyrazole, which is generally the more stable tautomer. Spectroscopic analysis (like NMR) in DMSO typically shows the predominance of the 5-hydroxy form.[4]

Caption: Tautomerism between the hydroxy-pyrazole and pyrazolone forms.

Q2: Can I use hydrazine hydrate instead of methylhydrazine? Yes, you can use hydrazine hydrate. This would result in the synthesis of this compound, where the nitrogen at position 1 is unsubstituted (N-H). This product is also a valuable intermediate. The subsequent N-alkylation would be required to introduce the methyl group if desired.

Q3: Are there alternative starting materials to DMAD? Yes, the Knorr pyrazole synthesis and related methods allow for various 1,3-dicarbonyl compounds or their equivalents to be used.[5] For example, reacting methylhydrazine with diethyl malonate derivatives can also lead to pyrazole structures, although the specific route to the title compound is most direct from DMAD or a similar acetylenic diester.[11][12]

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

This protocol incorporates best practices for maximizing yield and purity.

Materials:

  • Methylhydrazine (CH₆N₂)

  • Dimethyl acetylenedicarboxylate (DMAD, C₆H₆O₄)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylhydrazine (1.0 eq) to a 1:1 mixture of anhydrous toluene and DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: Place the flask in an ice bath (0 °C). Add DMAD (1.0 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (the boiling point of the azeotropic mixture will be lower than pure toluene).

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator. A solid or semi-solid crude product should be obtained.

  • Purification: Recrystallize the crude solid from hot ethanol.[3][4] Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

Technical Support Center: Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side products and optimize reaction outcomes. We will delve into the causality behind impurity formation and provide field-proven, step-by-step protocols to enhance the purity and yield of your target compound.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. A prevalent and efficient method for its synthesis is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, most notably dimethyl acetylenedicarboxylate (DMAD).[1][2] While seemingly straightforward, this reaction is often complicated by the formation of side products that can be challenging to identify and separate. This guide addresses the most frequently encountered issues in this synthesis.

Core Reaction Pathway

The primary synthesis route involves the reaction of hydrazine with DMAD. The reaction proceeds through a Michael addition of hydrazine to one of the electrophilic acetylenic carbons of DMAD, forming an enamine or imine intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole ring.[3]

Main Reaction Pathway cluster_start Starting Materials cluster_product Products Hydrazine Hydrazine Intermediate Enamine/Imine Intermediate Hydrazine->Intermediate + DMAD DMAD Dimethyl Acetylenedicarboxylate Target Methyl 5-hydroxy- 1H-pyrazole-3-carboxylate Intermediate->Target Intramolecular Cyclization caption Figure 1. Desired reaction pathway. Regioisomer Formation cluster_products Cyclization Outcomes Intermediate Key Intermediate Product_5OH Desired Product This compound Intermediate->Product_5OH Favored Pathway (Attack on C3 Carbonyl) Product_3OH Side Product Methyl 3-hydroxy-1H-pyrazole-5-carboxylate Intermediate->Product_3OH Minor Pathway (Attack on C5 Carbonyl) caption Figure 2. Competing cyclization pathways. Troubleshooting Workflow Start Analyze Crude Product (NMR, TLC, LC-MS) Impurity_Type Identify Primary Impurity Start->Impurity_Type Isomer Issue: Regioisomer (3-hydroxy pyrazole) Impurity_Type->Isomer Isomeric Peaks Hydrolysis Issue: Hydrolysis (Carboxylic Acid) Impurity_Type->Hydrolysis Carboxylic Acid Incomplete Issue: Incomplete Cyclization Impurity_Type->Incomplete Starting Material / Linear Intermediate Sol_Isomer Adjust Solvent (Toluene) Control Temperature Isomer->Sol_Isomer Solution Sol_Hydrolysis Use Anhydrous Conditions Neutral Workup Hydrolysis->Sol_Hydrolysis Solution Sol_Incomplete Increase Temperature/Time Consider Catalyst Incomplete->Sol_Incomplete Solution caption Figure 3. Troubleshooting decision tree.

References

Pyrazole Cyclization Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, making their efficient and predictable synthesis a critical endeavor.[1][2][3]

This resource is structured to provide practical, experience-driven advice to overcome common hurdles encountered in the laboratory. We will delve into the causality behind experimental outcomes, offering not just solutions but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific problems that can arise during pyrazole cyclization reactions, offering diagnostic questions and actionable solutions.

Issue 1: Low or No Product Yield

You've run your reaction, but the TLC plate is disheartening, showing mostly starting material or a complex mixture with little of your desired pyrazole. What's going on?

Low or no yield in a pyrazole synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is generally robust but not without its pitfalls.[4][5]

Initial Diagnostic Questions:

  • Are your starting materials pure? Hydrazine and its derivatives can degrade over time. 1,3-dicarbonyl compounds, especially if synthesized in-house, may contain residual reagents or byproducts that interfere with the reaction.[2]

  • Is your reaction truly at the intended temperature? Many pyrazole syntheses are sensitive to temperature. For instance, some silver-catalyzed reactions show improved yields at 60 °C, but yields decrease at higher temperatures.[1]

  • Is the chosen solvent appropriate? The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself.

Troubleshooting Protocol:

  • Verify Starting Material Quality:

    • If using commercial hydrazine, consider opening a fresh bottle.

    • Purify the 1,3-dicarbonyl compound via distillation or recrystallization if its purity is questionable.

    • Consider an in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine, which can sometimes lead to excellent yields for previously inaccessible pyrazoles.[6][7]

  • Optimize Reaction Conditions:

    • Temperature Screening: Run small-scale parallel reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, reflux) to identify the optimal condition.

    • Solvent Screening: If the reaction is sluggish in a non-polar solvent, consider a more polar solvent like ethanol, N,N-dimethylacetamide, or even fluorinated alcohols, which have been shown to improve reaction outcomes.[6][8]

    • Catalyst Choice and Loading: For catalyzed reactions, ensure the catalyst is active and used at the correct loading. For acid-catalyzed reactions like the Knorr synthesis, a few drops of glacial acetic acid are often sufficient.[5][9]

  • Consider Alternative Synthetic Routes:

    • If the classic 1,3-dicarbonyl and hydrazine condensation fails, other methods might be more suitable for your specific target. These include [3+2] cycloaddition reactions of diazo compounds with alkynes or reactions involving α,β-unsaturated ketones.[10][11]

Workflow for Troubleshooting Low Yield:

LowYield Start Low or No Yield Check_SM Verify Starting Material Purity Start->Check_SM Check_SM->Start If impurities found, purify and restart Optimize_Cond Optimize Reaction Conditions Check_SM->Optimize_Cond If purity is confirmed Alt_Route Consider Alternative Synthetic Routes Optimize_Cond->Alt_Route If still low yield Success Improved Yield Optimize_Cond->Success If successful Alt_Route->Success If successful

Caption: Troubleshooting workflow for low pyrazole yield.

Issue 2: Formation of a Mixture of Regioisomers

You've successfully synthesized a pyrazole, but your NMR spectrum reveals a mixture of two isomers that are proving difficult to separate. How can you control the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[12][13] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products.[13][14]

Factors Influencing Regioselectivity:

FactorInfluence on Regioselectivity
Electronic Effects The more electrophilic carbonyl carbon is preferentially attacked. Electron-withdrawing groups on the 1,3-dicarbonyl can direct the initial attack.[13]
Steric Effects The less sterically hindered carbonyl group is more accessible to the nucleophilic hydrazine.[13]
Reaction Conditions pH, solvent, and temperature can significantly alter the regiochemical outcome. Acidic conditions can protonate the hydrazine, changing its nucleophilicity and potentially reversing selectivity.[13]

Strategies to Control Regioselectivity:

  • Leverage Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation.[8]

  • pH Control: Carefully controlling the pH of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic, thereby directing the initial attack on the dicarbonyl compound.

  • Use of Pre-functionalized Substrates:

    • Synthesizing pyrazoles from α,β-alkynic hydrazones can provide a single regioisomer through electrophilic cyclization.[15]

    • Reactions of N-alkylated tosylhydrazones with terminal alkynes have been shown to proceed with complete regioselectivity.[7]

Experimental Protocol for Enhancing Regioselectivity using Fluorinated Alcohols:

This protocol is adapted from a method shown to improve regioselectivity in the synthesis of N-methylpyrazoles.[8]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Hydrazine Addition: Add methylhydrazine (1.1 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Logical Relationship of Factors Affecting Regioselectivity:

Regioselectivity Unsymmetrical_Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Electronic_Effects Electronic Effects (Electrophilicity of C=O) Unsymmetrical_Reactants->Electronic_Effects Steric_Effects Steric Hindrance Unsymmetrical_Reactants->Steric_Effects Reaction_Conditions Reaction Conditions (pH, Solvent, Temp) Unsymmetrical_Reactants->Reaction_Conditions Regioisomers Mixture of Regioisomers Electronic_Effects->Regioisomers Uncontrolled Single_Isomer Single Regioisomer Electronic_Effects->Single_Isomer Controlled Steric_Effects->Regioisomers Uncontrolled Steric_Effects->Single_Isomer Controlled Reaction_Conditions->Regioisomers Uncontrolled Reaction_Conditions->Single_Isomer Controlled

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Issue 3: Difficult Product Purification

Your reaction has worked, but the crude product is an oil or a discolored solid that is difficult to purify by standard column chromatography or recrystallization.

Purification of pyrazoles can be challenging due to their polarity and potential for coordination with silica gel. Discoloration, often yellow or red, can arise from impurities in the hydrazine starting material.[16]

Purification Strategies:

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase and extracting the pure pyrazole back into an organic solvent.

  • Recrystallization:

    • A mixture of ethanol and water is often a good starting point for the recrystallization of pyrazoles.[17] Dissolve the crude product in hot ethanol and add hot water dropwise until turbidity persists, then allow it to cool slowly.[17]

    • Other solvent systems to try include ethyl acetate/hexanes.

  • Modified Column Chromatography:

    • If your pyrazole is sticking to the silica gel column, you can deactivate the silica by adding a small amount of triethylamine (e.g., 1%) to the eluent.[17]

    • Alternatively, using neutral alumina as the stationary phase can be effective for purifying basic compounds.

    • Reverse-phase chromatography on C18 silica is another option for polar pyrazoles.[17]

  • Formation and Crystallization of Salts: The crude pyrazole can be dissolved in a suitable solvent and treated with an acid (e.g., HCl in ether) to form the corresponding salt, which can then be crystallized and isolated in pure form.[18][19] The free pyrazole can be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dicarbonyl starting material is unstable. What can I do? A1: An effective strategy is the in situ generation of the 1,3-diketone.[6][7] This can be achieved by reacting an enolizable ketone with an acid chloride, followed by the direct addition of hydrazine to the reaction mixture without isolating the intermediate diketone.[2][14] This one-pot procedure is often fast, general, and chemoselective.[7]

Q2: I am observing the formation of a pyrazoline intermediate. How do I convert it to the desired pyrazole? A2: The formation of a pyrazoline is a common step in pyrazole syntheses starting from α,β-unsaturated ketones and hydrazines.[11] To obtain the aromatic pyrazole, the pyrazoline needs to be oxidized.[11] This can often be achieved by simply heating the pyrazoline in DMSO under an oxygen atmosphere or by using other oxidizing agents.[20]

Q3: Can I run my pyrazole synthesis under microwave irradiation? A3: Yes, microwave-assisted synthesis can be a very effective method for preparing pyrazoles, often leading to significantly shorter reaction times and higher yields.[6] Several protocols have been developed for the microwave-assisted synthesis of pyrazoles under solvent-free conditions.[6]

Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis? A4: There is a growing interest in developing more sustainable methods for pyrazole synthesis. This includes the use of water as a solvent, employing reusable catalysts like nano-ZnO, and developing one-pot, multi-component reactions to reduce waste.[6][14] For example, the synthesis of pyrazole derivatives has been successfully carried out in aqueous media using a nano-ZnO catalyst.[14]

Q5: What is the Knorr Pyrazole Synthesis? A5: The Knorr pyrazole synthesis is a fundamental and widely used method for preparing pyrazoles. It involves the acid-catalyzed condensation reaction between a 1,3-dicarbonyl compound and a hydrazine or its derivative.[4][9][21] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]

References

Technical Support Center: Purification of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important heterocyclic intermediate. We will explore the causality behind experimental choices and provide validated protocols to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities typically originate from the starting materials, side reactions, or degradation.[1] The specific impurities depend on the synthetic route, but common classes include:

  • Organic Impurities: These can be unreacted starting materials (e.g., hydrazine hydrate, dimethyl acetylenedicarboxylate), intermediates from incomplete cyclization, or by-products from side reactions.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or initial workup (e.g., ethanol, toluene, dichloromethane) may be present.[1]

  • Inorganic Impurities: Salts or catalysts used in the reaction may persist in the crude product.[1]

  • Degradation Products: The pyrazole ring can be susceptible to degradation under harsh pH or high-temperature conditions, leading to colored impurities.

Table 1: Common Impurities and Their Sources

Impurity Class Specific Example(s) Likely Source Recommended Primary Removal Method
Starting Materials Hydrazine derivatives, Dialkyl acetylenedicarboxylates Incomplete reaction Liquid-Liquid Extraction, Column Chromatography
Side Products Regioisomers, incompletely cyclized intermediates Non-selective reaction conditions Column Chromatography, Recrystallization
Colored Impurities Oxidized or polymeric species High temperature, air exposure Activated Carbon Treatment, Recrystallization

| Residual Solvents | Ethanol, Dichloromethane, Toluene | Synthesis/Workup | Drying under high vacuum |

Q2: What is the best general-purpose method for purifying this compound?

A2: For most cases, recrystallization is the most effective and scalable method for purifying this compound. The compound is typically a solid with good crystallinity.[2][3] Ethanol has been successfully used to obtain single crystals of similar pyrazole derivatives, indicating it is a suitable solvent for this purpose.[2][3] If recrystallization fails to remove closely related impurities, column chromatography on silica gel is the next logical step.

Q3: How can I effectively assess the purity of my final product?

A3: A multi-faceted approach is recommended to confidently determine purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify organic impurities, often down to the 1% level.[5]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the product and helps in the structural elucidation of unknown impurities.[1][5][6]

  • Melting Point: A sharp melting point range close to the literature value (e.g., 195-200 °C for the similar 1-methyl derivative) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. The following workflow provides a general strategy for purification.

crude Crude Product assess_initial Initial Purity Assessment (TLC, ¹H NMR) crude->assess_initial color_check Is the product colored? assess_initial->color_check Purity < 95% carbon Activated Carbon Treatment color_check->carbon Yes impurity_check Are starting materials or polar impurities present? color_check->impurity_check No carbon->impurity_check extraction Liquid-Liquid Extraction impurity_check->extraction Yes recrystallize Recrystallization impurity_check->recrystallize No extraction->recrystallize assess_final Final Purity Analysis (HPLC, NMR, MP) recrystallize->assess_final chromatography Column Chromatography chromatography->assess_final assess_final->chromatography Purity Not OK pure_product Pure Product (>99%) assess_final->pure_product Purity OK

Caption: General Purification Workflow.

Q4: My product is persistently yellow/brown, even after initial purification. How can I remove the color?

A4: Colored impurities are often non-polar, polymeric, or oxidized species that can be effectively removed with an activated carbon treatment.

  • Causality: Activated carbon has a high surface area with a network of pores that adsorb large, flat (aromatic) colored molecules through van der Waals forces. This process is most effective in the solution phase just before crystallization.

  • Troubleshooting Steps:

    • Dissolve the crude product in a suitable hot solvent for recrystallization (e.g., ethanol).

    • Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Using too much can lead to significant product loss due to adsorption of the desired compound.

    • Heat and Stir: Briefly heat the mixture at reflux for 5-10 minutes.

    • Perform Hot Filtration: This is a critical step. You must filter the hot solution quickly through a fluted filter paper or a pad of Celite® to remove the carbon. If the solution cools, your product will crystallize prematurely, leading to major yield loss.

    • Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

    • Isolate: Collect the pure, colorless crystals by filtration.

Q5: I performed a recrystallization, but my purity (by HPLC) is still low (<98%), and I'm losing a lot of material. What's going wrong?

A5: This common issue usually stems from an inappropriate solvent choice or suboptimal technique. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.

  • Causality: If the solvent is too good (dissolves the compound well when cold), recovery will be low. If it's too poor (doesn't dissolve the compound well when hot), you'll need large volumes, and impurities may not be effectively left in the mother liquor. Co-crystallization can also occur if an impurity has a very similar structure to the product.

start Low Purity after Recrystallization check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_starting_material Are they starting materials? check_impurities->is_starting_material extraction Perform Acid-Base or L/L Extraction is_starting_material->extraction Yes is_side_product Are they side products/isomers? is_starting_material->is_side_product No recrystallize_again Re-recrystallize extraction->recrystallize_again end_ok Purity Goal Met recrystallize_again->end_ok solvent_screen Perform Solvent Screen (e.g., EtOH, IPA, MeCN, EtOAc, Toluene, and their aqueous mixtures) is_side_product->solvent_screen Yes column Use Column Chromatography is_side_product->column No (Inseparable by Crystallization) solvent_screen->end_ok column->end_ok

Caption: Troubleshooting Logic for Low Purity.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your crude material in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. The goal is to find a solvent with a large solubility differential.

    • Use a Solvent/Anti-Solvent System: If a single solvent is not ideal, use a binary system. For example, dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol or DMF) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes turbid. Re-heat to clarify and then cool slowly. This often provides excellent purification.

    • Switch to Column Chromatography: If impurities are structurally very similar, chromatography may be necessary. See the protocol below.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization (Ethanol/Water System)

This protocol is a robust starting point for achieving high purity.

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 10-15 mL) while stirring and heating to dissolve the solid completely.

  • Hot Filtration (Optional): If there are any insoluble particulates, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution just begins to show persistent cloudiness (turbidity).

  • Re-clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under high vacuum at 40-50 °C to a constant weight.

Protocol 2: Column Chromatography for High Purity

Use this method when recrystallization is insufficient to remove closely related impurities.

  • Slurry Preparation: In a small beaker, add 1.0 g of the crude product to 2-3 mL of dichloromethane. Add ~1.5 g of silica gel (230-400 mesh) and mix to form a free-flowing powder. Remove the solvent on a rotary evaporator. This "dry loading" technique typically results in better separation.

  • Column Packing: Prepare a glass chromatography column with silica gel using a suitable eluent system (a good starting point is a gradient of 20% to 50% ethyl acetate in hexane). Ensure the silica bed is well-packed and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure product, identified by a single spot on the TLC plate at the correct Rf value.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, chemists, and drug development professionals involved in the process of scaling up the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. This key heterocyclic building block is crucial in the development of various pharmaceutical and agrochemical agents.[1][2][3] Transitioning from lab-scale (grams) to pilot or industrial scale (kilograms) introduces significant challenges that are not always apparent during initial discovery work.[4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical aspects of reaction control, product isolation, and safety. Our goal is to equip you with the expertise to anticipate and overcome common scale-up hurdles, ensuring a safe, efficient, and reproducible synthesis.

Core Synthetic Pathway: An Overview

The most prevalent and industrially viable route to pyrazole cores involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound.[1][2] For this compound, a common approach is the reaction of hydrazine (or its hydrate) with an appropriate acetylene dicarboxylate derivative.

SynthesisWorkflow Reactant1 Dimethyl Acetylenedicarboxylate (DMAD) Process Cyclocondensation Reaction (Solvent, Temp. Control) Reactant1->Process Reactant2 Hydrazine Hydrate Reactant2->Process Slow, controlled addition Product This compound Process->Product Work-up & Isolation

Caption: General workflow for the synthesis of the target pyrazole.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, common issues encountered during the scale-up process in a question-and-answer format.

Question 1: My reaction yield has dropped significantly upon scale-up, and I'm observing incomplete conversion. What's going wrong?

Answer: This is a classic scale-up challenge stemming from changes in physical parameters. What works in a 1 L flask doesn't translate directly to a 100 L reactor.[4]

  • Potential Cause 1: Inadequate Mixing. In larger vessels, achieving homogeneity is difficult. Inefficient stirring can create localized zones of high or low reactant concentration, leading to side reactions or unreacted starting material.[5]

    • Solution:

      • Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) and baffles to create turbulent flow and prevent vortexing.

      • Stirring Speed: Characterize the impact of stirring speed. A higher RPM may be necessary, but excessive speed can introduce shear stress or splashing.

      • Monitoring: Use in-situ monitoring (e.g., ReactIR, Raman) if available to track the reaction's progress in real-time.

  • Potential Cause 2: Poor Temperature Control. The condensation reaction with hydrazine is often exothermic.[5] As you scale up, the surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient.[4][5] Uncontrolled temperature spikes can degrade your product and promote impurity formation.

    • Solution:

      • Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable heat transfer fluid.

      • Controlled Addition: The single most critical parameter is the slow, controlled addition of hydrazine. A rapid addition will cause a dangerous exotherm. Model the addition profile at a smaller scale to determine a safe rate for the full-scale batch.[5]

      • Internal Probes: Rely on internal temperature probes, not just the jacket temperature, for an accurate reading of the reaction mass.

Question 2: I'm struggling with the formation of an isomeric side product. How can I improve regioselectivity?

Answer: Regioselectivity is a known challenge in pyrazole synthesis when using unsymmetrical starting materials.[1] While the target molecule is often formed from symmetrical precursors, related syntheses often face this issue. The principles for control are universal.

  • Potential Cause: Reaction Kinetics vs. Thermodynamics. The kinetic and thermodynamic products may be different. Temperature and the nature of the reaction medium can influence which isomer is favored.

    • Solution:

      • pH Control: The nucleophilicity of the hydrazine nitrogens can be modulated by pH. Using hydrazine salts (e.g., hydrochloride) can sometimes direct the reaction towards a specific regioisomer.[6]

      • Temperature Profile: Experiment with different reaction temperatures. A lower temperature might favor the kinetically controlled product, while a higher temperature could allow for equilibration to the thermodynamically more stable isomer.

      • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the transition state of the cyclization, affecting the isomeric ratio. A solvent screen at the lab scale is a worthwhile investment.[4]

Question 3: During work-up, my product is "oiling out" instead of crystallizing, making isolation difficult and impure. What steps can I take?

Answer: This is a common physical chemistry problem related to solubility and supersaturation.

  • Potential Cause 1: Inappropriate Solvent System. The solvent used for the reaction may not be the ideal solvent for crystallization. The product may be too soluble or may be precipitating as an amorphous solid or oil.

    • Solution:

      • Anti-Solvent Crystallization: Introduce a miscible "anti-solvent" in which your product has low solubility to induce crystallization. This must be done slowly and with good mixing to promote the growth of crystals rather than amorphous precipitation.

      • Solvent Swap: After the reaction is complete, consider distilling off the reaction solvent under reduced pressure and replacing it with a more suitable crystallization solvent.

      • Seeding: Develop a seeding strategy. Adding a small quantity of pure crystalline product to the supersaturated solution can provide nucleation sites and promote controlled crystal growth.

  • Potential Cause 2: Impurities Inhibiting Crystallization. High levels of impurities can interfere with the formation of a crystal lattice.

    • Solution:

      • Initial Purification: Before attempting crystallization, perform a simple purification step like a liquid-liquid extraction or a charcoal treatment to remove major impurities.

      • Salt Formation: Pyrazoles can often be purified by forming an acid addition salt (e.g., with phosphoric or oxalic acid), which may have better crystallization properties. The salt can be isolated and then neutralized to recover the pure free base.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling hydrazine on a large scale?

A1: Hydrazine is a highly hazardous material requiring strict handling protocols.[8]

  • Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and skin absorption.[9][10] It is also a suspected carcinogen.[8][11] All operations must be conducted in a well-ventilated area, preferably within a closed system. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and splash goggles, is mandatory.[9]

  • Flammability & Reactivity: Hydrazine vapors are flammable over a very wide concentration range (4.7% to 100% in air) and can be explosive.[8][10] It is a powerful reducing agent and can react violently with oxidizing agents, metal oxides, and acids.[10]

  • Mitigation: Whenever possible, use aqueous solutions like hydrazine hydrate (64% hydrazine) instead of anhydrous hydrazine.[9] This significantly reduces vapor pressure and flammability hazards. Ensure all equipment is properly grounded to prevent static discharge.

Q2: Can flow chemistry be an alternative for a safer and more efficient scale-up?

A2: Absolutely. Flow chemistry is an excellent strategy for scaling up potentially hazardous reactions.[12]

  • Enhanced Safety: By confining the reaction to a small-volume reactor coil, the total amount of hazardous material present at any given moment is minimized. This dramatically reduces the risk of a thermal runaway.

  • Superior Control: Flow reactors offer exceptional heat and mass transfer, allowing for precise control over temperature and residence time, which can lead to higher yields and better selectivity.[12]

  • Scalability: Scaling up in a flow system often means simply running the reactor for a longer period or using parallel reactors, which is more predictable than geometric scale-up in batch reactors.[12]

Q3: What are the key parameters to define in a process safety review before scaling up this synthesis?

A3: A thorough process safety review is non-negotiable. Key parameters to study and document include:

  • Heat of Reaction (ΔHrx): Determined by Reaction Calorimetry (RC1) to understand the total energy release.

  • Adiabatic Temperature Rise (ΔTad): Calculated from the heat of reaction and heat capacity to predict the maximum temperature in a worst-case (cooling failure) scenario.

  • Time to Maximum Rate (TMRad): Measures how quickly the reaction accelerates under adiabatic conditions, indicating the time available for corrective action.

  • Onset Temperature of Decomposition: Determined by Differential Scanning Calorimetry (DSC) to understand the thermal stability of reactants, intermediates, and the final product.

ParameterLab-Scale (100g)Scale-Up (10kg) Consideration
Heat Transfer High surface-area-to-volume ratio; efficient dissipation.Low surface-area-to-volume ratio; requires jacketed reactor and precise control.[4][5]
Mixing Easily achieved with a magnetic stir bar.Requires optimized mechanical agitator and baffles for homogeneity.[5]
Reagent Addition Often added in one portion or quickly.Must be slow and controlled over a prolonged period to manage exotherm.[5]
Work-up Simple separation funnel extractions.Requires larger extraction vessels; phase separation can be slower.
Isolation Evaporation and simple filtration.Requires controlled crystallization, potentially with seeding and anti-solvents.
Reference Experimental Protocol (Lab-Scale)

This protocol is for informational purposes and should be adapted and optimized based on your specific laboratory and scale-up equipment. A thorough risk assessment must be conducted before proceeding.

Synthesis of this compound

  • Setup: In a well-ventilated fume hood, equip a 500 mL, three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Charge Reactant 1: Charge the flask with dimethyl acetylenedicarboxylate (DMAD) (1.0 eq) and a suitable solvent (e.g., methanol, ethanol) (approx. 5 volumes).

  • Cooling: Begin stirring and cool the solution to 0-5 °C using an ice bath.

  • Prepare Reactant 2: In the dropping funnel, prepare a solution of hydrazine hydrate (1.05 eq) in the same solvent (approx. 2 volumes).

  • Controlled Addition: Add the hydrazine solution dropwise to the stirred DMAD solution, ensuring the internal temperature does not exceed 10 °C. This addition may take 1-2 hours. This is the most critical step to control for safety and selectivity.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Isolation: To the resulting residue, add a minimal amount of cold water and stir vigorously. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and then a cold non-polar solvent (e.g., hexane or diethyl ether) to remove soluble impurities.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

References

Technical Support Center: Alternative Purification Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking effective and efficient alternatives to standard column chromatography. Here, you will find in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to address the specific challenges encountered during the purification of these valuable heterocyclic compounds. Our focus is on providing practical, field-proven insights rooted in scientific principles to enhance the purity, yield, and overall success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My pyrazole derivative "oils out" during recrystallization instead of forming crystals. What are the causative factors and how can I resolve this?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a crystalline solid. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: The primary cause is often a high concentration of impurities, which can depress the melting point of your compound, or the use of a solvent in which the compound is excessively soluble at elevated temperatures.

  • Solutions:

    • Reduce the Solution Temperature Before Saturation: Allow the solution to cool slightly before it becomes fully saturated.

    • Solvent System Modification: Introduce a co-solvent in which your compound is less soluble (an "anti-solvent"). Add the anti-solvent dropwise to the hot solution until turbidity persists, then add a few drops of the primary solvent to redissolve the oil and allow for slow cooling. Common mixed solvent systems for pyrazoles include ethanol/water and hexane/ethyl acetate.[1]

    • Seeding: Introduce a seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[1]

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

Question: I'm struggling to separate regioisomers of my pyrazole derivative. Are there effective non-chromatographic methods?

Answer: The separation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] Fortunately, several alternative methods can be employed:

  • Fractional Crystallization: This technique exploits subtle differences in the solubility of regioisomers in a particular solvent. By performing a series of carefully controlled recrystallizations, you can progressively enrich one isomer in the crystalline phase while the other remains in the mother liquor.[1] The key is meticulous solvent screening to find a system with optimal solubility differentials.

  • Acid-Salt Crystallization: Pyrazoles are weakly basic and can form salts with various acids.[2][4] The resulting salts often exhibit different crystal packing and solubility properties compared to the free bases and to each other. By treating the isomeric mixture with an acid (e.g., HCl, H₂SO₄), it is often possible to selectively crystallize the salt of the desired regioisomer.[4][5] The purified salt can then be neutralized to recover the free pyrazole.

Question: My final pyrazole product is persistently colored, even after initial purification attempts. How can I remove these colored impurities?

Answer: Colored impurities in pyrazole synthesis often arise from side reactions of the hydrazine starting material.[2]

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[1] However, use charcoal judiciously as it can also adsorb your product, leading to a decrease in yield.

  • Acid-Base Extraction: As pyrazoles are basic, they can be extracted into an aqueous acidic phase, leaving non-basic, colored impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]

Question: The yield of my recrystallized pyrazole derivative is consistently low. How can I optimize the recovery?

Answer: Low yields in recrystallization can often be attributed to using an excessive amount of solvent or incomplete precipitation.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve your crude product. An excess of solvent will retain more of your compound in the mother liquor upon cooling.[1]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, for instance, in an ice bath, to maximize the precipitation of your product, provided the impurities remain in solution.[1]

  • Solvent Selection: The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Detailed Protocols: Step-by-Step Methodologies

This section provides detailed, step-by-step protocols for key alternative purification techniques for pyrazole derivatives.

Protocol 1: Fractional Crystallization for Regioisomer Separation

This protocol is designed for the separation of pyrazole regioisomers with differing solubilities.

  • Solvent Screening: In parallel, test the solubility of small amounts of the crude isomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will show a significant difference in solubility for the isomers.

  • Initial Crystallization: Dissolve the crude mixture in the minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

  • Isolation and Analysis: Collect the first crop of crystals by filtration. Analyze both the crystals and the mother liquor by a suitable method (e.g., ¹H NMR, LC-MS) to determine the ratio of regioisomers.

  • Enrichment:

    • If the desired isomer is enriched in the crystals, recrystallize this crop from the same solvent to further improve its purity.

    • If the desired isomer is enriched in the mother liquor, concentrate the filtrate and perform subsequent recrystallizations on the residue.

  • Repeat: Repeat the crystallization and analysis steps until the desired purity is achieved.

Protocol 2: Purification via Acid-Base Extraction

This protocol leverages the basicity of the pyrazole ring to separate it from non-basic impurities.

  • Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of hydrochloric acid (HCl). The basic pyrazole will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. Repeat the extraction with fresh aqueous acid to ensure complete transfer of the pyrazole.

  • Separation: Combine the aqueous extracts. The organic layer containing the impurities can be discarded.

  • Basification and Re-extraction: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1M sodium hydroxide) until the solution is basic (check with pH paper). The protonated pyrazole will be neutralized and may precipitate. Extract the neutralized pyrazole back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the purified pyrazole derivative.

Protocol 3: Preparative Solid-Phase Extraction (SPE)

This protocol provides a general framework for the purification of pyrazole derivatives using SPE, which is particularly useful for removing polar or non-polar impurities.

  • Sorbent Selection: The choice of sorbent is critical and depends on the properties of your pyrazole derivative and the impurities.

    • Normal-Phase SPE (e.g., Silica, Alumina): Suitable for separating compounds with different polarities. Use a non-polar loading solvent and elute with a more polar solvent.

    • Reversed-Phase SPE (e.g., C18): Ideal for purifying compounds from aqueous solutions. Load the sample in a polar solvent and elute with a less polar solvent.

    • Ion-Exchange SPE (e.g., SCX, SAX): Exploits the basic nature of pyrazoles. Use a strong cation exchange (SCX) sorbent to retain the protonated pyrazole, wash away neutral and acidic impurities, and then elute the desired compound with a basic solution.

  • Conditioning: Condition the SPE cartridge by passing a water-miscible organic solvent (e.g., methanol) through it, followed by an aqueous solution with the appropriate pH and salt concentration.[6] Do not let the sorbent run dry.[6]

  • Sample Loading: Dissolve the crude pyrazole in a suitable solvent and apply it to the conditioned cartridge. The flow rate should be slow enough to allow for efficient interaction between the sample and the sorbent.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities. The wash solvent should be strong enough to elute impurities but not the target compound.

  • Elution: Elute the purified pyrazole derivative with a solvent that disrupts the interaction with the sorbent. Collect the eluate in fractions and analyze for the presence of the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Can liquid-liquid extraction be used for purposes other than acid-base purification of pyrazoles?

A1: Yes. Liquid-liquid extraction is a versatile technique based on the differential solubility of a compound in two immiscible liquids.[7] For pyrazole derivatives, it can be used to remove impurities with significantly different polarities. For instance, a relatively non-polar pyrazole derivative in an organic solvent can be washed with water to remove highly polar impurities. The efficiency of this separation is governed by the partition coefficient of the compounds between the two phases.[8]

Q2: How do I choose the right solvent for recrystallizing my pyrazole derivative?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature. A good starting point is to test small amounts of your crude product in a variety of common laboratory solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, as well as mixed solvent systems like ethanol/water.[1]

Q3: What are the main advantages of these alternative purification methods over column chromatography?

A3: While column chromatography is a powerful technique, alternative methods can offer several advantages:

  • Scalability: Recrystallization and liquid-liquid extraction are often more easily scaled up for larger quantities of material.

  • Cost-Effectiveness: These methods can be less expensive as they do not require large volumes of silica gel and solvents.

  • Time-Efficiency: For straightforward purifications, these techniques can be faster than setting up and running a column.

  • Reduced Solvent Waste: Recrystallization and acid-base extraction can often be performed with smaller volumes of solvent compared to chromatography.

Q4: Can I use these methods to purify pyrazole derivatives that are liquids at room temperature?

A4: Recrystallization is only suitable for solid compounds. However, liquid pyrazole derivatives can often be purified by acid-base extraction or liquid-liquid extraction. If the liquid pyrazole is thermally stable, distillation can also be a viable purification method.

Data Presentation

Table 1: Common Solvents for Pyrazole Derivative Recrystallization

Solvent/SystemPolarityBoiling Point (°C)Typical Applications
EthanolPolar78General purpose, good for many pyrazoles
MethanolPolar65Similar to ethanol, good for more polar compounds
IsopropanolPolar82Good for cooling crystallization
WaterHighly Polar100Often used as an anti-solvent with a miscible organic solvent
Ethyl AcetateMedium77For moderately polar pyrazoles
HexaneNon-polar69For non-polar pyrazoles, often as a co-solvent
Ethanol/WaterMixedVariableExcellent for fine-tuning solubility of polar pyrazoles
Hexane/Ethyl AcetateMixedVariableGood for less polar pyrazoles

Visualizations

Diagram 1: Decision-Making Workflow for Pyrazole Purification

Purification_Workflow start Crude Pyrazole Derivative is_solid Is the compound a solid? start->is_solid is_basic Is the pyrazole basic? is_solid->is_basic No (Liquid) recrystallization Recrystallization is_solid->recrystallization Yes impurities_polar Are impurities of different polarity? is_basic->impurities_polar No acid_base Acid-Base Extraction is_basic->acid_base Yes lle Liquid-Liquid Extraction impurities_polar->lle Yes spe Solid-Phase Extraction impurities_polar->spe Yes regioisomers Are regioisomers present? fractional_crystallization Fractional Crystallization regioisomers->fractional_crystallization Yes acid_salt Acid-Salt Crystallization regioisomers->acid_salt Yes pure_product Pure Pyrazole Derivative regioisomers->pure_product No recrystallization->regioisomers acid_base->pure_product lle->pure_product spe->pure_product fractional_crystallization->pure_product acid_salt->pure_product

Caption: A decision-making tree for selecting an appropriate alternative purification method for pyrazole derivatives.

Diagram 2: Workflow for Acid-Base Extraction of a Pyrazole Derivative

Acid_Base_Extraction start Crude Pyrazole in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 Organic aqueous1 Aqueous Layer (Protonated Pyrazole) separate1->aqueous1 Aqueous add_base Add Aqueous Base (e.g., 1M NaOH) aqueous1->add_base extract_org Extract with Organic Solvent add_base->extract_org separate2 Separate Layers extract_org->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 Aqueous organic2 Organic Layer (Purified Pyrazole) separate2->organic2 Organic dry_concentrate Dry and Concentrate organic2->dry_concentrate end Pure Pyrazole dry_concentrate->end

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical research, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, pyrazole derivatives are of immense interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key pyrazole building block: methyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Moving beyond a simple data sheet, this document offers a comparative analysis, grounded in experimental data from closely related analogues. We will explore the causal factors behind the observed chemical shifts, the critical role of tautomerism in 5-hydroxypyrazoles, and the influence of substitution on the pyrazole ring. This guide is designed to equip researchers with the expertise to confidently interpret the spectra of this and similar molecules.

The Predicted ¹H NMR Spectrum: An Expert Interpretation

While a publicly available spectrum for this compound is not readily found, we can construct a highly accurate, predicted spectrum based on robust data from validated analogues. This predictive analysis is a common and essential practice in chemical research, leveraging established principles of NMR spectroscopy.

The key to this interpretation lies in understanding the electronic environment of each proton in the molecule. The structure possesses four distinct proton environments: the N-H proton of the pyrazole ring, the C4-H proton, the hydroxyl (-OH) proton at C5, and the methyl (-OCH₃) protons of the ester group.

Diagram of Molecular Structure and Proton Environments

Caption: Molecular structure of this compound with key proton groups highlighted.

Based on this structure and comparative data, the following table summarizes the predicted ¹H NMR signals in a typical NMR solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Insights
N-H 12.0 - 14.0Broad Singlet1HThe N-H proton of a pyrazole ring is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad signal at a high chemical shift due to hydrogen bonding with the solvent. For comparison, the N-H proton in some pyrazole derivatives has been observed in this range[1].
O-H 10.0 - 12.5Broad Singlet1HThe hydroxyl proton at C5 is also acidic and engages in hydrogen bonding. Its signal is typically broad. In the N-phenyl analogue, this proton appears at a very downfield 12.16 ppm, suggesting strong intramolecular or intermolecular hydrogen bonding[2].
C4-H ~ 5.9 - 6.2Singlet1HThis is the only proton directly attached to the pyrazole ring's carbon skeleton. Its chemical shift is influenced by the electronic effects of the adjacent C3-ester and C5-hydroxy groups. In methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this proton is a sharp singlet at 5.98 ppm[2]. The absence of a substituent at N1 in our target molecule is expected to have a minor effect on this proton's environment.
-OCH₃ ~ 3.80Singlet3HThe methyl protons of the ester group are in a relatively standard electronic environment. Their chemical shift is expected to be very similar to that observed in the N-phenyl analogue, which is 3.80 ppm[2].

Comparative Analysis with Key Alternatives

To fully appreciate the spectral features of our target molecule, a comparison with structurally related compounds is invaluable. This allows us to dissect the influence of each functional group on the ¹H NMR spectrum.

Compound C4-H (ppm) -OCH₃ (ppm) N-Substituent Key Difference & Spectral Impact
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [2]5.983.80PhenylThe N-phenyl group is the main structural difference. Its electron-withdrawing nature likely has a subtle deshielding effect on the ring protons. The close similarity in the C4-H and -OCH₃ shifts suggests the N-substituent's electronic impact on these positions is moderate.
Methyl 1H-pyrazole-3-carboxylate ~6.8~3.9HThe absence of the 5-hydroxy group is the key change. The C5 position is now a C-H bond. The C4-H proton in this compound is expected to be further downfield compared to our target molecule due to the absence of the electron-donating effect of the hydroxyl group.
5-Methyl-1H-pyrazole-3-carboxylic acid [3][4]~6.4N/AHHere, a methyl group replaces the hydroxyl group at C5, and a carboxylic acid replaces the methyl ester at C3. The C4-H proton is deshielded relative to our target, indicating the stronger electron-donating character of the -OH group compared to a -CH₃ group.

The Critical Role of Tautomerism

A crucial aspect of the chemistry of 5-hydroxypyrazoles is their existence in tautomeric forms. These are isomers that differ in the position of a proton and a double bond. For this compound, three potential tautomers can exist in equilibrium.

Diagram of Tautomeric Equilibria

Tautomers OH_form 5-Hydroxy (OH-form) (Aromatic) NH_form 3H-pyrazol-5-one (NH-form) OH_form->NH_form Proton Transfer NH_form->OH_form CH_form 4H-pyrazol-5-one (CH-form) NH_form->CH_form Proton Transfer CH_form->NH_form NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (Protocol 1) Insert Insert Sample into Spectrometer Prep->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim Acquire Acquire ¹H Spectrum Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Calibrate Calibrate Spectrum (e.g., residual DMSO at 2.50 ppm) Process->Calibrate Integrate Integrate Peaks Calibrate->Integrate Analyze Analyze & Assign Peaks Integrate->Analyze

References

A Comprehensive Guide to the ¹³C NMR Analysis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold a significant place due to their wide-ranging biological activities. This guide provides an in-depth analysis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, focusing on the interpretation of its ¹³C NMR spectrum. In the absence of a directly published experimental spectrum for this specific molecule, we will leverage data from close analogs, established principles of NMR spectroscopy for pyrazoles, and a comparison with alternative analytical methodologies to provide a comprehensive and predictive guide.

The Pivotal Role of Tautomerism in 5-Hydroxypyrazoles

A critical aspect influencing the ¹³C NMR spectrum of this compound is the existence of tautomeric forms. For 5-hydroxypyrazoles, a complex equilibrium between several tautomers can exist, primarily the OH, NH, and CH forms. The predominant tautomer in solution is highly dependent on the solvent, concentration, and temperature. Understanding this equilibrium is paramount for accurate spectral interpretation, as the observed chemical shifts will be a weighted average of the contributing forms if the exchange is fast on the NMR timescale, or show distinct sets of signals if the exchange is slow.[1]

Caption: Tautomeric forms of 5-hydroxy-1H-pyrazole-3-carboxylate.

For N-unsubstituted pyrazoles, broad signals for C3 and C5 in the ¹³C NMR spectrum are often observed due to the rapid N1-N2 prototropic exchange, leading to a merging of these signals.[1]

Predicted ¹³C NMR Spectrum and Peak Assignments

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C3~140-150Attached to two nitrogen atoms and the electron-withdrawing carboxylate group, resulting in a downfield shift.
C4~95-105This carbon is a simple methine in the heterocyclic ring, typically appearing in this region for pyrazoles.
C5~155-165Attached to a nitrogen and a hydroxyl group (in the enol form) or is a carbonyl carbon (in the keto form), leading to a significant downfield shift.
C=O (ester)~160-170Typical chemical shift for a carbonyl carbon in an ester functionality.
OCH₃~50-55Standard chemical shift for a methoxy carbon of an ester.

These predictions are based on the analysis of similar pyrazole structures and general principles of ¹³C NMR.[2][3][4] The exact values will be influenced by the predominant tautomeric form in the chosen NMR solvent.

Comparative Analysis: A Multi-faceted Approach to Structural Confirmation

Given the predictive nature of the above assignments, a robust structural confirmation relies on a comparative approach, utilizing data from known analogs and alternative analytical techniques.

Comparison with a Key Analog: Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A close structural analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, has been synthesized and characterized.[5] While its ¹³C NMR data is not explicitly provided in the cited literature, we can infer the expected changes compared to our target molecule. The introduction of a phenyl group at the N1 position will have a notable effect on the chemical shifts of the pyrazole ring carbons due to its electronic and anisotropic effects.

Table 2: Predicted Comparison of ¹³C NMR Shifts

Carbon AtomThis compound (Predicted)Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Expected)Expected Difference
C3~140-150 ppmSimilar or slightly downfieldThe electronic influence of the N-phenyl group is transmitted through the ring.
C4~95-105 ppmSimilarLess affected by N1 substitution compared to C3 and C5.
C5~155-165 ppmSlightly downfieldThe N-phenyl group will influence the electron density at the adjacent C5 position.

The ¹H NMR data for the N-phenyl analog shows a singlet at 5.98 ppm for the C4-H, a singlet at 3.80 ppm for the methoxy protons, and a broad singlet at 12.16 ppm for the hydroxyl proton in DMSO-d₆.[5] This provides a valuable reference point for the ¹H NMR spectrum of our target compound.

Alternative and Complementary Analytical Techniques

No single analytical technique provides a complete structural picture. A combination of methods is essential for unambiguous characterization.

analytical_workflow Target Methyl 5-hydroxy-1H- pyrazole-3-carboxylate NMR_13C ¹³C NMR Spectroscopy (Predicted Spectrum) Target->NMR_13C Carbon Backbone NMR_1H ¹H NMR Spectroscopy Target->NMR_1H Proton Environment MS Mass Spectrometry Target->MS Molecular Weight & Formula Computational Computational Chemistry (GIAO, DFT) Target->Computational Theoretical Prediction Structure Confirmed Structure NMR_13C->Structure NMR_1H->Structure MS->Structure Computational->NMR_13C Corroboration

References

A Comparative Guide to the Mass Spectrometric Analysis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Given the scarcity of directly published spectra for this specific molecule, we present a robust analytical strategy. This involves predicting its fragmentation behavior and comparing it with experimental data from structurally similar, commercially available analogs. This approach not only enables the confident identification of the target compound but also provides a broader understanding of how subtle structural modifications influence fragmentation patterns in this important class of molecules.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and purity assessment of novel chemical entities.

The Analytical Challenge: Tautomerism and Method Selection

This compound can exist in multiple tautomeric forms, primarily the hydroxy-pyrazole and the pyrazolone form[1][2]. This equilibrium is crucial as it influences the molecule's volatility, polarity, and, consequently, its ionization and fragmentation behavior. The choice of analytical technique—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS)—is therefore not arbitrary but a critical decision based on the anticipated properties of the analyte and its tautomers.

G cluster_workflow General Analytical Workflow Sample Sample Preparation (Dissolution, Derivatization if needed) Intro Sample Introduction Sample->Intro LC LC Separation (Reversed-Phase) Intro->LC for LC-MS GC GC Separation (Capillary Column) Intro->GC for GC-MS Ionization Ionization (ESI or EI) LC->Ionization GC->Ionization MS Mass Analysis (e.g., Quadrupole, TOF) Ionization->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Data Data Interpretation MSMS->Data

Caption: High-level workflow for MS analysis.

Part 1: GC-MS Analysis for Volatile Analogs and Derivatized Target

Gas Chromatography-Mass Spectrometry, which utilizes high-energy Electron Ionization (EI), is an excellent technique for generating reproducible, library-searchable mass spectra. However, it requires analytes to be thermally stable and volatile. The polar hydroxyl group on our target molecule makes it challenging for direct GC-MS analysis. A common and necessary strategy is derivatization , typically silylation (e.g., with BSTFA), to replace the active proton with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Predicted EI Fragmentation of TMS-Derivatized Target

The EI fragmentation of the silylated target is expected to be driven by the stability of the pyrazole ring and characteristic losses from the ester and TMS groups.

G M_TMS TMS-Derivative m/z 228 F1 Loss of •CH3 m/z 213 M_TMS:f1->F1:f0 -15 F2 Loss of •OCH3 m/z 197 M_TMS:f1->F2:f0 -31 F3 Loss of •COOCH3 m/z 169 M_TMS:f1->F3:f0 -59 F4 TMS Ion m/z 73 M_TMS:f1->F4:f0 Cleavage

Caption: Predicted EI fragmentation of the TMS-derivatized target.

Comparative Experimental Data: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

To ground our predictions, we can analyze the experimental EI spectrum of a related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate , available in the NIST Mass Spectrometry Data Center.[3][4] This analog lacks the hydroxyl group but provides insight into the core ring and ester fragmentation.

Ion DescriptionExperimental m/z (Ethyl 5-methyl analog)Predicted m/z (Target Compound)Rationale for Fragmentation
Molecular Ion [M]•+ 154156The parent molecule minus one electron.
[M - •OC2H5]•+ 109N/ALoss of the ethoxy radical from the ester.
[M - •OCH3]•+ N/A125Corresponding loss of the methoxy radical from the target.
[M - C2H4]•+ 126N/AMcLafferty rearrangement of the ethyl ester. Not possible for methyl ester.
[M - •COOC2H5]•+ 81N/ALoss of the entire carbethoxy group.
[M - •COOCH3]•+ N/A97Corresponding loss of the carbomethoxy group from the target.

This comparison demonstrates how core fragmentation pathways (like the loss of the alkoxy group) are conserved, while others (like the McLafferty rearrangement) are specific to the ester's alkyl chain length. This validates our predictive approach.

Part 2: LC-MS/MS Analysis for Direct Characterization

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing the underivatized target compound. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode, with minimal in-source fragmentation. Structural information is then obtained by collision-induced dissociation (CID) in the mass spectrometer.

Predicted ESI+ Fragmentation of this compound

In positive ion mode, the protonated molecule [M+H]+ at m/z 157 would be the precursor ion. Its fragmentation is expected to involve neutral losses of small molecules like methanol or carbon monoxide.

G MH [M+H]+ m/z 157 F1 Loss of H2O m/z 139 MH:f1->F1:f0 -18 F2 Loss of CH3OH m/z 125 MH:f1->F2:f0 -32 F4 Loss of •COOCH3 m/z 98 MH:f1->F4:f0 -59 F3 Loss of CO m/z 97 F2:f0->F3:f0 -28

Caption: Predicted ESI+ fragmentation pathway for the target.

Predicted ESI- Fragmentation of this compound

In negative ion mode, the deprotonated molecule [M-H]- at m/z 155 would be the precursor. The acidic hydroxyl group makes negative mode a highly viable option. Fragmentation would likely be initiated by the loss of the methyl group or CO2.

Ion DescriptionPredicted m/zRationale for Fragmentation
[M-H]- 155Precursor ion (deprotonation at OH or NH).
[M-H - •CH3]- 140Loss of a methyl radical from the ester group.
[M-H - CO2]- 111Decarboxylation of the carboxylate.

The choice between positive and negative mode ESI should be determined empirically, as the relative ionization efficiency can depend on the mobile phase composition.

Part 3: Experimental Protocols

These protocols are designed to be self-validating, providing a starting point for method development.

Protocol 1: GC-MS Analysis (Derivatized)
  • Sample Preparation:

    • Accurately weigh 1 mg of the compound or its analog.

    • Dissolve in 1 mL of anhydrous pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms).

    • Inlet: Splitless, 250°C.

    • Carrier Gas: Helium, constant flow 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Protocol 2: LC-MS/MS Analysis (Underivatized)
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to 1 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

  • LC Parameters:

    • Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization: ESI (run in both positive and negative modes).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Precursor Ion Selection: Isolate m/z 157 (positive) or m/z 155 (negative).

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive product ion spectrum.

Conclusion

While direct experimental mass spectra for this compound are not readily found in public databases, a robust analytical characterization is achievable. By combining predictive fragmentation modeling with comparative analysis against structurally related analogs, researchers can establish a confident identification. LC-MS/MS is the recommended primary technique for direct analysis of the intact molecule, offering valuable structural information through controlled fragmentation experiments. GC-MS, following a straightforward derivatization step, provides a complementary method that yields highly reproducible and library-searchable EI spectra. The protocols and fragmentation pathways detailed in this guide serve as a comprehensive starting point for any scientist working with this and similar pyrazole derivatives.

References

A Comparative Guide to the Analytical Characterization of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate, with a Focus on FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a molecule of significant interest due to its pyrazole core, demands a multi-faceted analytical approach for unambiguous structural elucidation and purity assessment. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary characterization tool for this compound, while also offering a comparative perspective on other essential analytical techniques.

The Central Role of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique that provides a unique "molecular fingerprint" of a compound by measuring the vibrations of its chemical bonds upon interaction with infrared radiation.[1][2] For a molecule like this compound, FT-IR is invaluable for rapidly confirming the presence of key functional groups, which is a critical first step in its identification.

Interpreting the FT-IR Spectrum of this compound

While an experimental spectrum for the title compound is not publicly available, we can predict its salient features with a high degree of confidence by analyzing its structural components and drawing comparisons with closely related analogues. A key reference is the reported FT-IR data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which features the same core functional groups.[1]

The structure of this compound is characterized by several key functional groups, each with distinct vibrational modes:

  • -OH (hydroxyl) group: This group is expected to exhibit a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding. In the case of its N-phenyl analogue, this peak was observed at 3204 cm⁻¹.[1]

  • -NH (pyrazole ring) group: The N-H bond of the pyrazole ring will also contribute to the broadness in the high-wavenumber region. The N-H stretching vibration typically occurs in the 3300-3100 cm⁻¹ range. Additionally, a key N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ region.

  • C=O (ester carbonyl) group: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is anticipated. For the N-phenyl analogue, this was reported at 1728 cm⁻¹.[1] We can expect a similar value for the title compound, likely in the 1730-1710 cm⁻¹ range.

  • C=N and C=C (pyrazole ring) stretching: The pyrazole ring itself will produce a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region due to the C=N and C=C bonds.

  • C-O (ester) stretching: The stretching vibrations of the C-O single bonds in the ester group will give rise to strong bands in the 1300-1100 cm⁻¹ region. The N-phenyl analogue showed a characteristic peak at 1249 cm⁻¹.[1]

The following table summarizes the expected characteristic FT-IR absorption bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-HStretching3400 - 3200Strong, BroadIndicative of intermolecular hydrogen bonding.
N-HStretching3300 - 3100Medium, BroadMay overlap with the O-H stretching band.
C-HStretching~3100MediumAromatic C-H stretch of the pyrazole ring.
C=OStretching1730 - 1710Strong, SharpCharacteristic of the ester carbonyl group.
N-HBending1650 - 1580MediumIn-plane bending of the pyrazole N-H.
C=N / C=CRing Stretching1600 - 1400Medium to StrongMultiple bands characteristic of the pyrazole ring.
C-OStretching1300 - 1100StrongAsymmetric and symmetric stretching of the ester C-O bonds.

A Comparative Look: Alternative and Complementary Analytical Techniques

While FT-IR is excellent for functional group identification, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques. Each method provides unique and complementary information, leading to a more complete and validated structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.

  • ¹H NMR: This technique would provide precise information about the chemical environment of each proton in the molecule. For this compound, we would expect to see distinct signals for the pyrazole ring C-H proton, the N-H proton, the O-H proton, and the methyl ester protons. The chemical shifts and coupling constants would allow for the unambiguous assignment of these protons. For the N-phenyl analogue, the pyrazole C4-H proton appeared as a singlet at 5.98 ppm, and the methyl ester protons as a singlet at 3.80 ppm.[1]

  • ¹³C NMR: This technique would reveal the number of unique carbon atoms and their chemical environments. We would expect distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbon of the ester.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques would be employed to establish connectivity between protons and carbons, confirming the overall molecular structure and regiochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide valuable structural information. For this compound, characteristic fragments would likely include the loss of the methoxy group (-OCH₃) from the ester and fragmentation of the pyrazole ring.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyrazole ring in this compound is an aromatic heterocycle and would be expected to absorb UV radiation. The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the ring and the solvent used. This technique is often used to determine the concentration of a sample and can provide complementary information about the electronic structure of the molecule.

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound, highlighting the complementary nature of these techniques.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Molecular Weight & Fragmentation cluster_3 Electronic Properties FT-IR FT-IR NMR_H ¹H NMR FT-IR->NMR_H Confirms Functional Groups NMR_C ¹³C NMR NMR_H->NMR_C Proton Environment NMR_2D 2D NMR NMR_C->NMR_2D Carbon Skeleton MS Mass Spectrometry NMR_2D->MS Connectivity -> Structure UV_Vis UV-Vis Spectroscopy MS->UV_Vis Confirms Molecular Formula Final_Structure Validated Structure UV_Vis->Final_Structure Confirms Conjugated System

Caption: Logical workflow for the comprehensive characterization of this compound.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of a solid sample such as this compound, proper sample preparation is paramount. The thin solid film method is often preferred for its simplicity and the absence of interfering signals from a matrix.

Objective: To obtain a high-quality FT-IR transmission spectrum of this compound.

Materials:

  • This compound (solid powder)

  • A volatile solvent in which the compound is soluble (e.g., methanol, acetone, or dichloromethane)

  • FT-IR spectrometer with a sample holder

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Desiccator for storing salt plates

Procedure:

  • Prepare the Sample Solution: Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent in a small vial.

  • Prepare the Salt Plate: Carefully remove a salt plate from the desiccator, handling it only by the edges to avoid moisture from fingerprints.

  • Cast the Thin Film: Using a pipette, apply a drop or two of the sample solution to the center of the salt plate.

  • Evaporate the Solvent: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.

  • Acquire the Background Spectrum: Place the clean, empty salt plate in the spectrometer and run a background scan. This will subtract any atmospheric and instrumental interferences.

  • Acquire the Sample Spectrum: Place the salt plate with the thin film of the sample into the spectrometer in the same orientation as the background scan.

  • Run the Analysis: Acquire the FT-IR spectrum. The resulting spectrum should show clear absorption bands corresponding to the vibrational modes of the molecule.

  • Data Processing: Process the spectrum as needed (e.g., baseline correction, peak picking).

The following diagram outlines the workflow for this experimental protocol:

G start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent to Form Thin Film apply->evaporate background Acquire Background Spectrum (Clean Plate) evaporate->background sample Acquire Sample Spectrum background->sample process Process Data (Baseline Correction, Peak Picking) sample->process end End process->end

Caption: Experimental workflow for FT-IR analysis using the thin solid film method.

Conclusion

The characterization of this compound is most effectively achieved through a synergistic combination of analytical techniques. FT-IR spectroscopy serves as an indispensable initial tool for the rapid confirmation of key functional groups, providing a foundational layer of structural information. When integrated with the detailed structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the electronic properties revealed by UV-Vis spectroscopy, a complete and unambiguous picture of the molecule emerges. This comprehensive approach ensures the scientific rigor required in modern chemical research and drug development.

References

A Senior Application Scientist's Guide to Biological Activity Screening of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the pyrazole moiety holding a place of distinction.[1][2] This five-membered ring, containing two adjacent nitrogen atoms, is a versatile scaffold found in numerous commercially available drugs, including the renowned COX-2 inhibitor Celecoxib.[3][4][5] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][2][6]

The specific intermediate, methyl 5-hydroxy-1H-pyrazole-3-carboxylate, serves as an exceptionally valuable building block.[7] Its structure features a pyrazole core, a hydroxyl group, and an ester functionality, providing multiple reactive sites for chemical modification.[7][8] This versatility allows for the creation of large, diverse libraries of derivatives, which is the foundational step in a rational drug discovery campaign. The ester group can be hydrolyzed or transesterified, while the hydroxyl group can be acylated or otherwise modified, enabling a systematic exploration of the chemical space to identify potent and selective bioactive agents.[7][8]

This guide provides a comparative framework for the biological screening of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. We will delve into the primary screening assays for antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed methodologies and data interpretation guides.

Synthesis of the Core Intermediate and Derivative Library

A common and efficient method for synthesizing the parent compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is through a one-pot, two-component reaction. This involves the reflux of an equimolar mixture of phenylhydrazine and dimethylacetylene dicarboxylate (DMAD).[8][9] The resulting core structure is a stable, crystalline solid, ready for derivatization.

The true power of this scaffold lies in the ability to generate a library of analogues. The ester and hydroxyl groups are handles for introducing a wide array of substituents. This process is crucial for establishing Structure-Activity Relationships (SAR), which correlate specific structural features with observed biological activity.

G cluster_synthesis Derivative Library Synthesis Core Methyl 5-hydroxy-1H- pyrazole-3-carboxylate R1 Chemical Modification (e.g., Acylation, Alkylation) Core->R1 at -OH group R2 Chemical Modification (e.g., Amidation, Hydrolysis) Core->R2 at -COOCH3 group Library Diverse Library of Pyrazole Derivatives R1->Library R2->Library G Start Derivative Library Primary_Screen Primary Screen: Agar Diffusion Assay Start->Primary_Screen Decision1 Zone of Inhibition? Primary_Screen->Decision1 Inactive Inactive Compound (Archive) Decision1->Inactive No Secondary_Screen Secondary Screen: Broth Microdilution (MIC) Decision1->Secondary_Screen Yes Data Quantitative Data: MIC Value (µg/mL) Secondary_Screen->Data SAR SAR Analysis Data->SAR G Start Potent Compounds (from Cytotoxicity Screen) Question What is the Mechanism of Action? Start->Question CellCycle Cell Cycle Analysis Question->CellCycle Apoptosis Apoptosis Assay Question->Apoptosis Target Specific Target Assay (e.g., Kinase Inhibition) Question->Target Arrest Cell Cycle Arrest CellCycle->Arrest Induction Apoptosis Induction Apoptosis->Induction Inhibition Target Inhibition Target->Inhibition G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->COX

References

A Comparative Guide to X-ray Crystallography Data of Substituted Pyrazoles: From Crystal to Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces, dictated by the nature and position of substituents on the pyrazole ring, are pivotal in determining the molecule's interaction with biological targets. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate structural details, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[1]

This guide will navigate through the crystallographic landscape of variously substituted pyrazoles, presenting a comparative analysis of their crystal packing, hydrogen bonding motifs, and conformational features. We will also delve into the standardized experimental workflow, offering expert insights into the critical steps from crystal selection to final structure refinement.

The Crystallographic Workflow: A Self-Validating System

The journey from a synthesized pyrazole derivative to its fully characterized crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final data, forming a self-validating system that underpins the trustworthiness of the results.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Substituted Pyrazole Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray crystallography of substituted pyrazoles.

Experimental Protocol: A Step-by-Step Guide

The determination of crystal structures for pyrazole derivatives follows a standardized yet adaptable protocol.[1] The following outlines the key stages, emphasizing the rationale behind each experimental choice.

1. Crystal Growth: The Foundation of Quality Data

  • Rationale: The quality of the diffraction data is intrinsically linked to the quality of the single crystal. A well-ordered, single crystal will diffract X-rays in a predictable and sharp pattern, leading to a high-resolution structure.

  • Methodology:

    • Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound to a moderate extent and have a suitable vapor pressure for slow evaporation. A screening of various solvents (e.g., ethanol, methanol, acetone, toluene) is often necessary.

    • Slow Evaporation: A common and effective technique is slow evaporation. A saturated solution of the pyrazole derivative is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or even weeks, promoting the formation of large, well-defined crystals.

    • Other Techniques: Other methods such as vapor diffusion and slow cooling of a saturated solution can also be employed depending on the compound's solubility and stability.

2. Data Collection: Capturing the Diffraction Pattern

  • Rationale: The goal of data collection is to measure the intensities of a large number of unique diffraction spots. These intensities contain the information about the arrangement of atoms in the crystal.

  • Methodology:

    • Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures.[1]

    • Cryo-Cooling: The mounted crystal is typically cooled to a low temperature (around 100-120 K) in a stream of cold nitrogen gas.[1] This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more accurate structure.

    • Diffractometer Setup: Data is collected using a single-crystal X-ray diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a sensitive detector.[1]

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use automated strategies to ensure a complete and redundant dataset is collected.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Rationale: This stage involves converting the measured diffraction intensities into a three-dimensional model of the molecule and refining this model to best fit the experimental data.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., absorption, Lorentz-polarization effects).

    • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which provide an initial electron density map. This map often reveals the positions of the heavier atoms.

    • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares minimization process. This iterative process aims to minimize the difference between the observed and calculated structure factor amplitudes. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

    • Validation: The final refined structure is rigorously validated using software tools like CHECKCIF to ensure its geometric and crystallographic sensibility. The final data is then typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.[2]

Comparative Analysis of Substituted Pyrazole Crystal Structures

The substitution pattern on the pyrazole ring significantly influences the crystal packing and intermolecular interactions. Below is a comparative analysis of crystallographic data for different classes of substituted pyrazoles.

Pyrazolone Derivatives

Pyrazolone derivatives are a class of pyrazoles with a keto group, which often participate in strong hydrogen bonding interactions.

ParameterCompound ICompound IICompound III
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1P2₁2₁2₁
Key Interactions N-H···O hydrogen bondsN-H···O hydrogen bondsN-H···O hydrogen bonds

Analysis: The different crystal systems and space groups observed for these pyrazolone derivatives highlight the distinct packing arrangements in the solid state, influenced by the different substituents.[1] Despite these differences, the presence of N-H···O hydrogen bonds is a common feature, playing a crucial role in stabilizing the crystal lattice.[1]

Armed Pyrazole Derivatives

"Armed" pyrazoles are those with substituent groups that can participate in additional, specific intermolecular interactions.

ParameterCompound L1Compound L2Compound L3
Chemical Name N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acidEthyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate
Crystal System MonoclinicMonoclinicTriclinic
Space Group C2/cP2₁/nP-1
Key Features N-H of the amine group and N/O atoms are in-plane with the aromatic ring.N-H of the amine group and N/O atoms are in-plane with the aromatic ring.N-H of the amine group and N/O atoms are in-plane with the aromatic ring.
Torsion Angle 76.07° (N2–C7–N5–N19)62.12° (N34–C63–N22–N35)60.84° (N3–C8–N2–N1)

Analysis: Crystallographic analysis of these "armed" pyrazoles reveals that the aminomethyl chain often forms a distorted second plane relative to the aromatic ring.[3] The variation in the torsion angles between these planes is a direct consequence of the different substituent groups and their steric and electronic properties.[3]

N-Substituted Pyrazolines

Pyrazolines are partially saturated derivatives of pyrazoles, and their conformational flexibility can lead to interesting structural features.

ParameterCompound 1Compound 2Compound 3Compound 4
Chemical Name 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Dihedral Angle (Pyrazole & Fluoro-substituted Ring) 4.64(7)°5.3(4)°4.89(6)°10.53(10)° (Molecule A), 9.78(10)° (Molecule B)

Analysis: The dihedral angles between the pyrazole ring and the substituted phenyl rings provide a quantitative measure of the molecular conformation.[4] In compounds 1, 2, and 3, these angles are relatively small, indicating a near-coplanar arrangement.[4] In contrast, compound 4 exhibits a larger dihedral angle, suggesting a more twisted conformation, which can be attributed to the bulkier propionyl group at the N1 position.[4]

4-Halogenated-1H-Pyrazoles

The nature of the halogen substituent at the 4-position of the pyrazole ring has a profound impact on the supramolecular assembly through hydrogen bonding.

CompoundH-Bonding MotifCrystal System
4-Fluoro-1H-pyrazoleCatemerTriclinic
4-Chloro-1H-pyrazoleTrimerOrthorhombic
4-Bromo-1H-pyrazoleTrimerOrthorhombic
4-Iodo-1H-pyrazoleCatemerNot specified

Analysis: A fascinating trend is observed in the 4-halogenated pyrazoles. The chloro and bromo derivatives are isostructural, forming trimeric hydrogen-bonded motifs.[5] In contrast, the fluoro and iodo analogs form one-dimensional chains (catemers) through intermolecular N-H···N hydrogen bonds.[5][6] This demonstrates that subtle changes in the substituent can lead to dramatic differences in the solid-state architecture, a key consideration in crystal engineering and polymorph screening.

The Role of Crystallographic Databases

The Cambridge Structural Database (CSD) is an indispensable resource for chemists and crystallographers.[7] It is the world's repository for small molecule crystal structures and contains a wealth of data on substituted pyrazoles.[7][8] Researchers can utilize the CSD to:

  • Search for and retrieve crystallographic data for known compounds.

  • Analyze trends in molecular geometry and intermolecular interactions.

  • Compare the packing arrangements of related structures.

  • Validate their own experimental results.

The data is typically available in the CIF format, which contains all the necessary information to describe the crystal structure.[2]

Conclusion: The Power of Crystallographic Insight

Single-crystal X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of substituted pyrazoles. This guide has demonstrated that the nature and position of substituents have a profound influence on molecular conformation, crystal packing, and intermolecular interactions. A thorough understanding of these structural features is paramount for the rational design of new pyrazole-based therapeutic agents and functional materials. The systematic approach to data collection and analysis, coupled with the vast resources of crystallographic databases, empowers researchers to unlock the full potential of this versatile heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Analytical Characterization of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazoles and the Imperative for Rigorous Characterization

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their versatile scaffold is found in a remarkable array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the antimicrobial agent sulfaphenazole, and various compounds with anticancer and analgesic properties.[2][3] The biological activity of a pyrazole derivative is intrinsically linked to its precise chemical structure, including the substitution pattern, isomeric form, and three-dimensional conformation. Consequently, unambiguous and comprehensive analytical characterization is not merely a procedural step but a fundamental requirement for advancing drug discovery, ensuring quality control, and meeting regulatory standards.

This guide provides an in-depth comparison of the essential analytical techniques for pyrazole characterization. We move beyond simple protocols to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust, self-validating analytical workflow.

The Analytical Workflow: An Integrated Approach

The characterization of a newly synthesized pyrazole derivative is a multi-faceted process. No single technique can provide all the necessary information. Instead, a logical, integrated workflow is employed, where the results from one technique inform and corroborate the findings of another. This synergistic approach ensures the highest level of confidence in the final structural assignment and purity assessment.

Analytical_Workflow_for_Pyrazoles cluster_Synthesis Synthesis & Purification cluster_Initial_ID Primary Structural & Purity Assessment cluster_Detailed_Elucidation Detailed Structural Elucidation cluster_Definitive_Structure Definitive & Advanced Characterization Synthesis Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity & Identity Check (HPLC, GC, TLC) Purification->Purity MS Molecular Weight (Mass Spectrometry) Purity->MS NMR Connectivity & Isomerism (1D & 2D NMR) MS->NMR FTIR Functional Groups (FT-IR Spectroscopy) NMR->FTIR Xray Absolute 3D Structure (X-ray Crystallography) NMR->Xray UVVis Electronic Properties (UV-Vis Spectroscopy) Xray->UVVis

Figure 1: A typical integrated workflow for the comprehensive characterization of pyrazole derivatives.

Chromatographic Techniques: The First Line of Analysis for Purity and Separation

Chromatography is indispensable for assessing the purity of a synthesized pyrazole and for separating it from starting materials, byproducts, and isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC)

For the majority of pyrazole derivatives, which are often functionalized and may not be sufficiently volatile or thermally stable, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4] It offers robust, reproducible, and high-resolution separation.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for pyrazole analysis. Its nonpolar nature provides effective retention for the moderately polar pyrazole core and a wide range of substituents.[5][6]

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acid modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial.[6] It protonates residual silanols on the stationary phase, preventing peak tailing, and ensures consistent ionization of the pyrazole analyte, leading to sharp, symmetrical peaks.

  • Detection: A Photodiode Array (PDA) or UV detector is standard. Pyrazole rings exhibit strong absorbance in the UV region (typically 210-260 nm), making this a sensitive detection method.[4][5]

Experimental Protocol: RP-HPLC for Purity Analysis

  • System Preparation: Equilibrate a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with the mobile phase until a stable baseline is achieved.[5]

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% TFA in water (e.g., 75:25 v/v). Filter through a 0.45 µm membrane and degas thoroughly.[5]

  • Sample Preparation: Accurately weigh ~1 mg of the pyrazole sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration within the method's linear range (e.g., 10-100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10-20 µL[5]

    • Column Temperature: 25-40°C[5]

    • Detection Wavelength: Monitor at a suitable wavelength, often determined by the analyte's UV maximum (e.g., 237 nm).[5]

  • Data Analysis: Integrate the peak area of the analyte. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable pyrazoles, particularly in the analysis of industrial mixtures or for separating regioisomers with different boiling points, GC-MS is a powerful alternative.[7] It combines the high separation efficiency of GC with the definitive identification capabilities of MS.

Causality Behind Experimental Choices:

  • Stationary Phase: A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often optimal. It provides a good balance of dispersive and dipole-dipole interactions needed to resolve isomers that may have very similar boiling points.[7]

  • Temperature Program: A carefully optimized temperature ramp is critical. A slow ramp rate allows for the separation of closely eluting isomers, while a higher final temperature ensures that all components are eluted from the column.

  • Detection: Mass spectrometry provides not only quantification but also structural information based on fragmentation patterns, which is invaluable for distinguishing between isomers.[8]

Experimental Protocol: GC-MS for Isomer Analysis

  • System Preparation: Install a mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) and condition it according to the manufacturer's instructions.

  • Sample Preparation: Prepare a dilute solution of the pyrazole mixture (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This must be optimized for the specific analytes).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

  • Data Analysis: Identify isomers based on their unique retention times and characteristic mass spectral fragmentation patterns.[7]

Spectroscopic Techniques: The Core of Structural Elucidation

Once purity is established, spectroscopic techniques are employed to piece together the molecular structure atom by atom.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for the structural elucidation of organic molecules, including pyrazoles.[9] It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of substitution patterns and the differentiation of isomers.[1][10]

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the pyrazole ring protons (H3, H4, H5) are highly diagnostic.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complex structures. COSY identifies coupled protons, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting molecular fragments.[10]

Table 1: Typical NMR Spectroscopic Data for the 1-Methylpyrazole Core [9]

NucleusAtom PositionTypical Chemical Shift (δ, ppm in CDCl₃)Multiplicity (¹H)
¹HH3~7.5Doublet
¹HH5~7.4Doublet
¹HH4~6.2Triplet
¹HN-CH₃~3.9Singlet
¹³CC3~138.7-
¹³CC5~129.2-
¹³CC4~105.4-
¹³CN-CH₃~39.1-

Self-Validating Protocol: Full NMR Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[9]

  • ¹H NMR Acquisition: Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer. Ensure adequate relaxation delay (1-5 seconds) for accurate integration.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary): If the structure is novel or ambiguous, acquire HSQC and HMBC spectra. For the HMBC, set the long-range coupling constant to an average value of 8 Hz to observe typical ²J and ³J correlations.[10]

  • Data Processing and Interpretation: Process the data (Fourier transform, phase correction, baseline correction). Calibrate the spectra to the TMS signal. Integrate ¹H signals and assign all peaks using the combination of 1D and 2D data. The interpretation is a self-validating process: the assignments from ¹H, ¹³C, HSQC, and HMBC must all be mutually consistent. For example, the H4 proton should show an HMBC correlation to both the C3 and C5 carbons.[10]

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns.[11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides an exact mass that can be used to determine the molecular formula.[11]

Causality Behind Ionization Choices:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for most pyrazole derivatives, especially when coupled with HPLC (LC-MS). It typically produces the protonated molecular ion [M+H]⁺, giving clear molecular weight information with minimal fragmentation.[11]

  • Electron Impact (EI): A hard ionization technique used in GC-MS. It causes extensive fragmentation, creating a unique "fingerprint" for the molecule. Common fragmentations for pyrazoles include the loss of N₂ or HCN from the ring, which can be diagnostic.[8][12]

Experimental Protocol: HRMS (ESI) for Molecular Formula Confirmation

  • Sample Preparation: Prepare a dilute solution of the pyrazole (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[11]

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a standard calibration solution to ensure high mass accuracy (< 5 ppm).

  • Infusion/Acquisition: Introduce the sample into the ESI source via direct infusion or LC-MS. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm). The correct molecular formula should align with the known synthetic precursors.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[13] For pyrazoles, it is useful for confirming the presence of key bonds and observing intermolecular interactions like hydrogen bonding.[14]

Table 2: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives

Wavenumber (cm⁻¹)VibrationSignificance
3200-3500N-H stretchIndicates a non-N-substituted pyrazole. Broadening suggests hydrogen bonding.[14]
3000-3100C-H stretch (aromatic)Confirms the aromatic pyrazole ring.
1500-1600C=N, C=C stretchCharacteristic ring stretching vibrations.[15]
1290-1350C-N stretchA strong band indicative of the pyrazole ring C-N bond.[15]

Experimental Protocol: FT-IR using ATR

  • Sample Preparation: Place a small amount of the solid pyrazole sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of the synthesized molecule. Compare the spectrum to literature data for similar compounds if available.[13][16]

X-ray Crystallography: The Gold Standard for Unambiguous Structure

Single-crystal X-ray crystallography stands alone as the definitive method for determining the absolute three-dimensional structure of a molecule.[3] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which is invaluable for understanding structure-activity relationships (SAR).[3][17]

Why It's the Gold Standard:

  • Unambiguous Connectivity: It confirms the exact bonding arrangement, definitively resolving any ambiguity between isomers.

  • Stereochemistry: It determines the absolute configuration of chiral centers.

  • Conformation: It reveals the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: It visualizes how molecules pack together, identifying crucial interactions like hydrogen bonds and π-π stacking that can influence physical properties and biological activity.[3][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Grow a suitable single crystal (typically 0.1-0.3 mm in size) of the pyrazole derivative by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.[3]

  • Data Collection: Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect X-ray diffraction data as the crystal is rotated.[3]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using specialized software (e.g., SHELXT). Refine the structural model to achieve the best fit with the experimental data.[14]

  • Data Analysis: Analyze the final structure to determine precise bond lengths, angles, and intermolecular contacts. Visualize the structure and packing using programs like Mercury or Diamond.

Table 3: Comparison of Crystallographic Data for Two Bioactive Pyrazole Derivatives [3][17]

ParameterCompound A: (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one[3]Compound B: Pyrazole-Pyrazoline Hybrid (Compound 4 in source)[17]
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Key Interaction N-H···O hydrogen bondsN-H···N and C-H···O hydrogen bonds
Significance The specific packing and hydrogen bonding network are crucial for its solid-state properties.The hybrid structure's conformation and intermolecular contacts are key to its anticancer activity.

UV-Visible Spectroscopy: Probing Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[18] For pyrazoles, the absorption bands in the UV region (typically 200-400 nm) correspond to π → π* transitions of the aromatic system.[19][20] The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and solvent polarity.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the pyrazole in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the absorbance spectrum against a solvent blank, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). This data is useful for setting the detection wavelength in HPLC and for studying the electronic effects of different substituents.

Comparative Guide to Analytical Techniques

The selection of an analytical technique is a strategic decision based on the information required, the nature of the sample, and available resources.

Figure 2: Complementary information provided by key analytical techniques for pyrazole characterization.

Table 4: Performance Comparison of Key Analytical Techniques for Pyrazoles [21]

TechniquePrimary InformationStrengthsLimitations
HPLC-UV Purity, QuantificationRobust, reproducible, widely availableModerate sensitivity, requires chromophore
LC-MS Purity, Mol. WeightHigh sensitivity and selectivity, confirms identityHigher cost and complexity than HPLC-UV
GC-MS Purity, Isomer SeparationExcellent for volatile isomers, provides structural dataRequires analyte to be thermally stable
NMR Connectivity, Isomer IDUnrivaled for detailed structural elucidation in solutionLower sensitivity, requires mg quantities
FT-IR Functional GroupsFast, simple, non-destructiveProvides limited structural information
X-ray Absolute 3D StructureDefinitive, provides solid-state conformationRequires high-quality single crystals
UV-Vis Electronic TransitionsSimple, quantitative (Beer's Law)Structurally non-specific, limited information

Conclusion

The comprehensive characterization of pyrazole derivatives is a critical, multi-step process that relies on the strategic application of a suite of orthogonal analytical techniques. From initial purity checks with chromatography to detailed structural mapping with NMR and MS, and finally to the definitive three-dimensional picture from X-ray crystallography, each method provides an essential piece of the puzzle. By understanding the strengths, limitations, and underlying principles of each technique, researchers can design and execute a logical and efficient workflow, ensuring the integrity and validity of their scientific findings and accelerating the development of next-generation pyrazole-based therapeutics.

References

A Senior Application Scientist's Guide to Purity Assessment of Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) intermediate is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a key building block in the synthesis of various pharmaceuticals. We will delve into the nuances of common synthetic routes, potential impurities, and a comparative analysis of chromatographic and spectroscopic methods for robust purity determination, grounded in scientific principles and practical field experience.

The Synthetic Landscape: Understanding the Origin of Impurities

The common and efficient synthesis of this compound typically involves the condensation reaction between a hydrazine derivative and a β-keto ester or a related dicarbonyl compound. A prevalent method is the reaction of hydrazine hydrate with dimethyl acetylenedicarboxylate (DMAD) or diethyl 2-(ethoxymethylene)-3-oxobutanoate.[1][2] While seemingly straightforward, this reaction can lead to several impurities that can compromise the quality of the final product.

Potential Impurities in the Synthesis of this compound:

  • Regioisomers: The reaction of unsymmetrical dicarbonyl compounds with hydrazine can lead to the formation of regioisomers, such as methyl 3-hydroxy-1H-pyrazole-5-carboxylate. The separation and quantification of these isomers are critical as they may possess different pharmacological and toxicological profiles.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual hydrazine and the dicarbonyl compound in the final product.

  • Side-Products: Dehydration, oxidation, or other side reactions can lead to the formation of various by-products. For instance, the formation of pyrazolone tautomers can occur.[1][3]

  • Residual Solvents: The solvents used in the synthesis and purification steps can be retained in the final product.

The following diagram illustrates a typical synthetic pathway and the potential points of impurity formation.

G cluster_synthesis Synthesis cluster_impurities Potential Impurities Hydrazine Hydrazine Product Methyl 5-hydroxy-1H- pyrazole-3-carboxylate Hydrazine->Product Condensation Dicarbonyl Dimethyl Acetylenedicarboxylate Dicarbonyl->Product Regioisomer Regioisomeric Pyrazole Product->Regioisomer Isomerization StartingMaterials Unreacted Starting Materials Product->StartingMaterials Incomplete Reaction SideProducts Side-Products (e.g., Pyrazolones) Product->SideProducts Side Reactions Solvents Residual Solvents Product->Solvents Trapping

Caption: Synthetic pathway and potential impurity formation.

A Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often necessary for a comprehensive purity assessment. Here, we compare the most relevant techniques, highlighting their strengths and weaknesses in the context of analyzing this compound.

Chromatographic Methods: The Gold Standard for Separation

Chromatographic techniques are indispensable for separating the target compound from its impurities, allowing for their individual quantification.

1. High-Performance Liquid Chromatography (HPLC):

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the workhorse for purity analysis in the pharmaceutical industry.[4][5]

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Strengths:

    • High Resolution: Capable of separating closely related isomers and impurities.[6]

    • Versatility: A wide range of stationary and mobile phases can be employed to optimize separation.[7]

    • Quantitative Accuracy: With proper validation, HPLC provides highly accurate and precise quantification of impurities.

  • Limitations:

    • Method Development: Developing a robust and selective HPLC method can be time-consuming.

    • Reference Standards: Typically requires reference standards for the identification and quantification of each impurity.

2. Supercritical Fluid Chromatography (SFC):

SFC is a "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[8]

  • Principle: Separation is based on the partitioning of analytes between a stationary phase and a supercritical fluid mobile phase.

  • Strengths:

    • Speed: Faster separations compared to HPLC due to the low viscosity of the mobile phase.[9]

    • Orthogonal Selectivity: Can provide different selectivity compared to RP-HPLC, aiding in the separation of challenging impurities.[10]

    • Reduced Solvent Consumption: Environmentally friendly due to the use of CO2.

  • Limitations:

    • Polar Compounds: Can be less effective for highly polar compounds without the use of modifiers.

    • Instrumentation: Less common in laboratories compared to HPLC.

3. Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds.

  • Principle: Separation occurs based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.

  • Strengths:

    • High Efficiency: Provides excellent separation for volatile impurities, such as residual solvents.

  • Limitations:

    • Analyte Suitability: this compound is a relatively polar and non-volatile compound, making it unsuitable for direct GC analysis without derivatization. Derivatization can introduce additional complexity and potential for error.

Data Presentation: Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Applicability to Target Compound ExcellentGood (with modifiers)Poor (requires derivatization)
Resolution of Isomers HighHighN/A
Analysis Speed ModerateFastFast
Solvent Consumption HighLowLow
"Green" Chemistry Aspect PoorExcellentGood
Primary Application Purity, impurity profiling, assayChiral separations, orthogonal purityResidual solvents, volatile impurities
Spectroscopic Methods: Unveiling Molecular Identity and Purity

Spectroscopic techniques provide crucial information about the molecular structure and can be powerful tools for purity assessment, especially when used in a quantitative manner.

1. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a specific reference standard of the analyte.[11][12][13]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[14]

  • Strengths:

    • Primary Method: Considered a primary ratio method of measurement, offering high accuracy and traceability.

    • No Analyte-Specific Standard Required: A single certified internal standard can be used to quantify various compounds.[15]

    • Structural Information: Provides structural confirmation of the analyte and can help in the identification of unknown impurities.

  • Limitations:

    • Sensitivity: Less sensitive than chromatographic methods, making it challenging to quantify impurities at very low levels (<0.1%).[16]

    • Signal Overlap: Severe signal overlap between the analyte and impurities can complicate quantification.

2. Mass Spectrometry (MS):

MS is a powerful tool for identifying impurities by providing information about their molecular weight. When coupled with a chromatographic technique (e.g., LC-MS), it becomes an indispensable tool for impurity profiling.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Strengths:

    • High Sensitivity and Specificity: Can detect and identify impurities at very low levels.

    • Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their identification.

  • Limitations:

    • Quantitative Challenges: Quantification by MS alone can be challenging due to variations in ionization efficiency. It is best used in conjunction with a separation technique for accurate quantification.

Data Presentation: Comparison of Spectroscopic Techniques

FeatureQuantitative NMR (qNMR)Mass Spectrometry (MS)
Primary Application Absolute purity determination, structural confirmationImpurity identification, structural elucidation
Quantitative Accuracy High (Primary Method)Moderate (best with chromatography)
Requirement for Reference Standard Internal standard of known purityNot essential for identification
Sensitivity ModerateHigh
Structural Information DetailedMolecular weight, fragmentation pattern

Experimental Protocols

To ensure the trustworthiness of your purity assessment, the following detailed protocols are provided as a self-validating system.

Experimental Workflow for Purity Assessment

The following diagram outlines a logical workflow for the comprehensive purity assessment of synthesized this compound.

G Start Synthesized Methyl 5-hydroxy-1H- pyrazole-3-carboxylate TLC 1. Thin-Layer Chromatography (TLC) (Initial Qualitative Assessment) Start->TLC HPLC_Screening 2. HPLC Method Development (Screening for Impurities) TLC->HPLC_Screening LC_MS 3. LC-MS Analysis (Impurity Identification) HPLC_Screening->LC_MS qNMR 4. Quantitative NMR (qNMR) (Absolute Purity Determination) LC_MS->qNMR GC_HS 5. Headspace GC-MS (Residual Solvent Analysis) qNMR->GC_HS Final_Report Comprehensive Purity Report GC_HS->Final_Report

Caption: A comprehensive workflow for purity assessment.

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a starting point for developing a robust RP-HPLC method for the purity assessment of this compound. Method validation should be performed according to ICH guidelines.[17][18][19][20][21]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Integrate all peaks and calculate the area percentage of the main peak and all impurities. For accurate quantification, a validated method with reference standards for known impurities is required. The limit of detection (LOD) and limit of quantification (LOQ) for each impurity should be determined.[22]

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H qNMR for the determination of the absolute purity of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • High-purity deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Record the exact weights of both the sample and the internal standard.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Ensure a sufficient number of scans for a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of the analyte (e.g., the pyrazole CH proton) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A comprehensive approach that combines the high-resolution separation capabilities of chromatography with the quantitative power and structural insights of spectroscopy is essential. While HPLC remains the cornerstone for impurity profiling, the adoption of qNMR as a primary method for absolute purity determination provides a robust and reliable orthogonal technique. By understanding the potential impurities arising from the synthesis and applying validated analytical methods, researchers can confidently assess the purity of this important intermediate, thereby ensuring the integrity of their drug development pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

A thorough risk assessment is the first step before handling any chemical. While specific toxicity data for methyl 5-hydroxy-1H-pyrazole-3-carboxylate is limited, information from structurally similar pyrazole derivatives indicates a consistent hazard profile. Safety Data Sheets (SDS) for analogous compounds classify them as skin, eye, and respiratory irritants.[1][2] Consequently, we must operate under the assumption that this compound shares these characteristics.

Table 1: Chemical Hazard Profile

Property Description Source
Physical State Solid, crystal or powder.
Appearance White to pale yellow.
Primary Hazards Assumed to be a skin and eye irritant. May cause respiratory irritation. [1][2]

| Disposal Classification | Must be treated as a hazardous chemical waste. |[3] |

This assessment mandates that this compound should never be disposed of in standard trash or discharged down the drain.[4][5] Such actions can contaminate water systems and pose a risk to aquatic life.[4]

Immediate Safety Protocols: Pre-Disposal Handling

Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use. The causality here is direct: proper PPE is the primary barrier between the researcher and potential chemical exposure.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations in 29 CFR 1910.133.[6]

  • Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[5]

  • Avoid Dust Generation: When handling the solid powder, use techniques that prevent it from becoming airborne.[7]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a multi-step process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle to grave" management of hazardous materials.[8][9]

The first step in compliance is hazardous waste determination.[8][9] Given the lack of comprehensive toxicological data, this compound and any materials contaminated with it must be managed as hazardous chemical waste.

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[4][10][11] Do not mix this waste stream with other incompatible chemicals.

Table 2: Waste Segregation Guide

Waste Type Examples Recommended Container
Solid Waste Unused or expired pure compound, contaminated weigh paper, pipette tips, gloves, bench paper. Clearly labeled, sealed container for solid chemical waste.
Liquid Waste Solutions of the compound in aqueous or organic solvents (e.g., DMSO, ethanol), reaction mixtures, rinseate from cleaning contaminated glassware. Clearly labeled, sealed container for liquid chemical waste. Use separate containers for halogenated and non-halogenated solvents where required by your institution.[3]

| Contaminated Sharps | Contaminated needles, razor blades, or broken glass. | Puncture-proof, designated sharps container. |

The integrity of your waste container is essential for safe storage and transport.[4]

  • Container Requirements: Use only containers that are chemically compatible with the waste (high-density polyethylene (HDPE) or glass are generally suitable), in good condition with no leaks, and equipped with a secure, screw-top lid.[4][10][11] For liquids, leave at least 10% of headspace to allow for vapor expansion.[3][4]

  • Labeling: The EPA requires that each waste container be clearly labeled.[12] Your label must include:

    • The words "Hazardous Waste" [11][12]

    • The full chemical name: "this compound" and any solvents, with approximate concentrations.

    • The associated hazards (e.g., "Irritant," "Toxic").[11]

    • The date waste was first added to the container (accumulation start date).[3]

    • The name of the principal investigator and laboratory location.[3]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12][13]

  • Location: The SAA must be within the laboratory where the waste is generated and under the control of the lab personnel.[12]

  • Secondary Containment: Store waste containers in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.[3]

  • Inspections: The SAA must be inspected weekly to check for leaks and proper labeling.[11]

  • Time and Volume Limits: Containers can remain in an SAA for up to one year, provided the total volume does not exceed 55 gallons of hazardous waste.[11][13]

Final disposal must be conducted by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[4][11]

  • Provide Inventory: Supply them with a detailed inventory of the waste, including chemical names and quantities.

  • Follow Instructions: Adhere to their specific instructions for preparing the waste for transport. The waste will be taken to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final management, likely through controlled incineration.[5][14]

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a clear and immediate response is crucial.

  • Small Solid Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a sealable container, avoiding dust creation.[7]

    • Wipe the area with a damp cloth, and place the cloth in the solid waste container.

    • Label the container as hazardous waste and manage it for disposal.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Actionable Steps cluster_disposal Final Disposal gen Generation of Waste (e.g., unused chemical, contaminated labware) assess Hazard Assessment (Treat as Hazardous Irritant) gen->assess segregate Step 1: Segregate Waste (Solid vs. Liquid) assess->segregate containerize Step 2: Containerize & Label (Use compatible container, affix Hazardous Waste label) segregate->containerize storage Step 3: Store in SAA (Designated area, secondary containment, weekly checks) containerize->storage pickup Step 4: Schedule EHS Pickup (Contact institutional EHS or licensed contractor) storage->pickup final_disp Step 5: Professional Disposal (Transport to a permitted TSDF for incineration/treatment) pickup->final_disp

References

Comprehensive Safety and Handling Guide for Methyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for methyl 5-hydroxy-1H-pyrazole-3-carboxylate was not publicly available. The following guidance is synthesized from the safety profiles of structurally analogous pyrazole derivatives. It is imperative to treat this compound with, at a minimum, the precautions outlined below. A thorough risk assessment should be conducted by the end-user, considering the specific experimental conditions.

Hazard Assessment and Triage: Understanding the Risks

This compound is a heterocyclic compound that, based on data from structurally similar pyrazole derivatives, should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Pyrazole derivatives are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powder may lead to respiratory irritation.[2]

  • Acute Oral Toxicity: Ingestion may be harmful.[4]

Given these potential hazards, a proactive and stringent safety protocol is non-negotiable. The causality behind these hazards lies in the chemical reactivity of the pyrazole ring and its functional groups, which can interact with biological macromolecules, leading to irritation and potential toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against airborne particles and accidental splashes. Goggles provide a seal around the eyes, which is crucial when handling fine powders.
Hand Protection Chemical-resistant gloves (Nitrile is a suitable initial choice).Always inspect gloves for any signs of degradation or punctures before use. Double gloving is recommended for extended handling periods. Change gloves immediately if they become contaminated.
Body Protection A flame-resistant lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher.To be used when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient to minimize dust generation.
Operational Plan: A Step-by-Step Guide to Safe Handling
  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.

The following workflow is designed to minimize exposure and ensure safe handling from container to experiment.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_equip Gather Equipment prep_hood->prep_equip handle_weigh Weigh Compound prep_equip->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve clean_decontaminate Decontaminate Surfaces handle_dissolve->clean_decontaminate clean_dispose Dispose of Waste clean_decontaminate->clean_dispose clean_doff Doff PPE clean_dispose->clean_doff

Figure 1: Safe Handling Workflow for this compound
  • Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

    • Use a spatula to transfer the solid. Avoid pouring directly from the container to minimize dust generation.

    • Keep the container sealed when not in use.

  • Transfer and Dissolution:

    • When transferring the weighed powder to a reaction vessel, do so carefully to avoid creating dust clouds.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep the absorbed material into a labeled waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: Responsible Waste Management
  • Waste Collection: All solid waste contaminated with this compound, including disposable PPE, weighing papers, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.